molecular formula C3H9Br2N B2433242 2-Bromo-N-methylethanamine hydrobromide CAS No. 40052-63-9

2-Bromo-N-methylethanamine hydrobromide

Cat. No.: B2433242
CAS No.: 40052-63-9
M. Wt: 218.92
InChI Key: MRNBJALXIPLMJN-UHFFFAOYSA-N
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Description

2-Bromo-N-methylethanamine hydrobromide is a useful research compound. Its molecular formula is C3H9Br2N and its molecular weight is 218.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-methylethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrN.BrH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNBJALXIPLMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40052-63-9
Record name (2-bromoethyl)(methyl)amine hydrobromide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-methylethanamine hydrobromide (CAS 40052-63-9), a bifunctional molecule of significant interest in pharmaceutical and materials science research. The document details its core chemical and physical properties, reactivity, established synthetic protocols, and critical safety considerations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective and safe application in the laboratory.

Introduction and Strategic Importance

This compound is a valuable synthetic intermediate, prized for its dual reactivity. The structure incorporates a primary alkyl bromide, a potent electrophilic site susceptible to nucleophilic substitution, and a secondary amine (protonated as a hydrobromide salt), which can act as a nucleophile or a base once neutralized. This unique combination makes it a versatile building block for constructing more complex molecular architectures.

Its historical development stems from early 20th-century research into halogenated amines for organic transformations.[1] Today, its primary utility lies in the synthesis of nitrogen-containing heterocycles and as a linker in the development of novel pharmaceutical agents, including enzyme inhibitors and compounds active in the central nervous system.[1] This guide aims to serve as a definitive resource for harnessing the full synthetic potential of this compound.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical properties is foundational to its application. These parameters dictate appropriate storage conditions, solvent selection for reactions, and purification methodologies.

Core Properties

The key physicochemical data for this compound are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 40052-63-9[2][3]
Molecular Formula C₃H₉Br₂N (or C₃H₈BrN · HBr)[2][4]
Molecular Weight 218.92 g/mol [4]
Appearance White to off-white crystalline solid[1][5]
Solubility Soluble in water[1][6]
Storage Temperature Room temperature, under inert atmosphere
Stability Hygroscopic; sensitive to moisture[7]
Spectroscopic Profile

While detailed spectral data is often proprietary or batch-specific, the expected spectroscopic signatures are as follows:

  • ¹H NMR (Proton NMR): The spectrum would be expected to show distinct signals corresponding to the N-methyl protons (a singlet or doublet depending on solvent and proton exchange), and two methylene (-CH₂-) groups, each appearing as triplets due to coupling with each other. The presence of the hydrobromide salt can lead to peak broadening, particularly for protons near the nitrogen atom.

  • ¹³C NMR (Carbon NMR): Three distinct carbon signals are expected: one for the methyl carbon and two for the ethyl chain carbons, with the carbon bonded to the bromine atom being significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum of the free base (C₃H₈BrN, MW 138.01 g/mol ) would show a characteristic isotopic pattern for a single bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 138 and 140.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the secondary ammonium salt, C-H stretching, and a C-Br stretching band in the fingerprint region.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 2-Bromo-N-methylethanamine stems from its two reactive centers. The choice of reaction conditions dictates which site is involved.

The Electrophilic Bromine Center: Nucleophilic Substitution

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles.

  • Causality: The Sₙ2 mechanism is favored because it is a primary halide, which presents minimal steric hindrance to the backside attack of a nucleophile.[8] This pathway allows for the efficient formation of new carbon-heteroatom or carbon-carbon bonds.

Common Nucleophiles:

  • Amines: Reaction with primary or secondary amines leads to the formation of diamines.

  • Thiolates: Forms thioethers, which are important in various biologically active molecules.

  • Alkoxides/Phenoxides: Yields ethers.

  • Cyanide: Produces nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

The diagram below illustrates a generalized Sₙ2 reaction workflow.

G sub 2-Bromo-N-methylethanamine (Free Base) dummy sub->dummy nuc Nucleophile (Nu:⁻) nuc->dummy ts SN2 Transition State prod Substituted Product (R-Nu) ts->prod Bond Formation lg Bromide Ion (Br⁻) ts->lg Bond Breaking dummy->ts Backside Attack

Caption: Generalized Sₙ2 reaction pathway.

The Nucleophilic Amine Center

To utilize the amine as a nucleophile, it must first be deprotonated from its hydrobromide salt form. This is typically achieved by adding a non-nucleophilic base.

  • Causality: The use of a hindered or non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is critical. These bases are sterically bulky, preventing them from competing with the intended electrophile and acting as a nucleophile themselves. Their sole purpose is to neutralize the HBr salt, liberating the lone pair on the nitrogen to make it nucleophilic.

Once neutralized, the secondary amine can react with various electrophiles:

  • Alkyl Halides: To form tertiary amines.

  • Acyl Chlorides/Anhydrides: To form amides.

  • Aldehydes/Ketones: To form enamines or, under reductive amination conditions, tertiary amines.

Synthesis and Purification Protocol

The most common and scalable synthesis involves the reaction of N-methylethanolamine with hydrobromic acid.[1][5] This method is effective because the hydroxyl group is protonated by the strong acid, turning it into a good leaving group (water), which is subsequently displaced by the bromide ion.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[5]

  • Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, add a 47% aqueous solution of hydrobromic acid (approx. 4.8 equivalents).

  • Cooling: Cool the flask in an ice-water bath to 0-5°C.

    • Scientist's Note: This initial cooling is crucial to control the exothermic reaction that occurs upon addition of the amine.

  • Reactant Addition: Add N-methyl-2-hydroxyethylamine (1.0 equivalent) dropwise to the cooled HBr solution, ensuring the temperature remains below 10°C.

  • Dehydration/Reaction: After the addition is complete, fit the flask for distillation. Gradually heat the reaction mixture to over 100°C to drive the reaction forward by continuously removing the water generated.

    • Scientist's Note: This step follows Le Châtelier's principle. Removing a product (water) shifts the equilibrium towards the formation of the desired 2-bromo-N-methylethanamine.

  • Crystallization: Once water removal is complete, add cold acetone (approx. 10 volumes) to the reaction mixture. Heat to reflux until the solution becomes clear.

  • Isolation: Slowly cool the solution to 0°C to promote crystallization. Stir at this temperature for at least one hour.

  • Purification: Collect the resulting white solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.

    • Self-Validation: The purity of the final product should be confirmed by melting point analysis and ¹H NMR spectroscopy to ensure the absence of starting material.

The logical workflow for this synthesis is depicted below.

G start N-Methylethanolamine + HBr (aq) step1 1. Add Amine to Acid (0-5°C) start->step1 step2 2. Heat >100°C (Remove H₂O) step1->step2 step3 3. Add Cold Acetone & Reflux step2->step3 step4 4. Cool to 0°C (Crystallize) step3->step4 product Final Product: White Solid step4->product

Caption: Key stages of the synthesis protocol.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][9] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7] Avoid formation of dust.[7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] The material is hygroscopic and should be protected from moisture.[7] Store under an inert atmosphere for long-term stability.

  • Incompatibilities: Avoid strong oxidizing agents.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a robust and versatile chemical building block. Its bifunctional nature—a reactive electrophilic bromide and a nucleophilic secondary amine—provides chemists with a powerful tool for constructing complex molecules. By understanding its fundamental properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this compound to advance projects in drug discovery, materials science, and synthetic chemistry.

References

  • 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. (n.d.). Axios Research. Retrieved from [Link]

  • CAS Number 68439-46-3. (n.d.). PCC Group Product Portal. Retrieved from [Link]

  • 2-Bromo-N-Methylethanamine HBr | CAS 40052-63-9. (n.d.). Veeprho. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide: A Cornerstone Building Block for Amine-Containing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Methyl-2-bromoethyl Scaffold

2-Bromo-N-methylethanamine hydrobromide, with the CAS number 40052-63-9, is a deceptively simple yet powerful bifunctional reagent that serves as a critical building block in the synthesis of a wide array of nitrogen-containing heterocycles and other complex organic molecules.[1] Its structure, featuring a nucleophilic secondary amine and a reactive primary alkyl bromide, allows for sequential or intramolecular reactions, making it a versatile tool in the medicinal chemist's arsenal. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of central nervous system (CNS) active agents and other pharmaceuticals.

Physicochemical Properties and Commercial Availability

This compound is typically a white to off-white crystalline solid.[2] As a hydrobromide salt, it exhibits enhanced stability and water solubility compared to its free base form, which is advantageous for storage and handling in a laboratory setting.[2]

PropertyValue
CAS Number 40052-63-9
Molecular Formula C3H9Br2N
Molecular Weight 218.92 g/mol
Appearance White to off-white crystalline solid
Storage Inert atmosphere, room temperature

A variety of chemical suppliers offer this compound, typically with a purity of 95% or higher.[1][3] It is crucial for researchers to consult the supplier's certificate of analysis for specific purity and impurity profiles, as trace impurities can significantly impact the outcome of sensitive synthetic transformations.

Synthesis and Purification: A Robust and Scalable Protocol

The most common and industrially viable synthesis of this compound involves the reaction of N-methyl-2-hydroxyethylamine with hydrobromic acid.[4] This method is efficient and proceeds with high yield.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A three-necked flask equipped with a thermometer, a dropping funnel, and a distillation head is charged with a 47% aqueous solution of hydrobromic acid. The flask is cooled to 0-5 °C in an ice bath.

  • Addition of Starting Material: N-methyl-2-hydroxyethylamine is added dropwise to the cooled hydrobromic acid solution, maintaining the internal temperature below 10 °C.

  • Dehydration: After the addition is complete, the reaction mixture is gradually heated to over 100 °C. Water generated during the reaction is continuously removed by distillation.

  • Crystallization: Once the removal of water is complete, the reaction mixture is cooled, and cold acetone is added to induce precipitation of the product. The mixture is then heated to reflux until a clear solution is obtained.[4]

  • Isolation and Purification: The solution is slowly cooled to 0 °C with continuous stirring for at least one hour to ensure complete crystallization. The resulting white solid is collected by filtration, washed with cold acetone, and dried under vacuum to yield this compound.[4]

Recrystallization for Enhanced Purity: For applications requiring very high purity, recrystallization can be performed. While specific solvent systems for this compound are not widely published, general principles for amine hydrobromide salts suggest using polar protic solvents like ethanol or isopropanol, potentially with the addition of a less polar co-solvent such as diethyl ether to induce precipitation.[5]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification N-methyl-2-hydroxyethylamine N-methyl-2-hydroxyethylamine Reaction_Vessel Three-necked Flask (0-5 °C) N-methyl-2-hydroxyethylamine->Reaction_Vessel Dropwise Addition HBr (47%) HBr (47%) HBr (47%)->Reaction_Vessel Heating Heating (>100 °C) & Water Removal Reaction_Vessel->Heating Gradual Warming Crystallization Addition of Cold Acetone & Reflux Heating->Crystallization Isolation Filtration & Washing (Cold Acetone) Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Final_Product 2-Bromo-N-methylethanamine Hydrobromide Drying->Final_Product

Caption: Synthetic Workflow for this compound.

Chemical Reactivity: A Hub for Molecular Diversity

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The secondary amine can act as a nucleophile, while the primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions.

Intramolecular Cyclization: Gateway to Pyrrolidines and Piperidines

A key application of this reagent is in the synthesis of N-methylated pyrrolidine and piperidine rings through intramolecular cyclization.[6] This process, often referred to as a halo-Prins type cyclization, is a powerful tool for constructing these common heterocyclic motifs found in numerous bioactive molecules. The mechanism typically involves an initial intermolecular nucleophilic substitution at the alkyl bromide, followed by an intramolecular cyclization where the nitrogen atom attacks an electrophilic center.

Reactivity_Diagram cluster_intermolecular Intermolecular Reactions cluster_intramolecular Intramolecular Reactions cluster_products Product Scaffolds Start 2-Bromo-N-methylethanamine Hydrobromide Nucleophilic_Substitution Nucleophilic Substitution (S N 2) Start->Nucleophilic_Substitution Reacts with Nucleophiles Alkylation Alkylation of N-H Start->Alkylation Reacts with Electrophiles Cyclization Intramolecular Cyclization Nucleophilic_Substitution->Cyclization Intermediate Formation Other_Amines Other_Amines Alkylation->Other_Amines Pyrrolidines Pyrrolidines Cyclization->Pyrrolidines Piperidines Piperidines Cyclization->Piperidines

Caption: Reactivity Pathways of this compound.

Intermolecular Reactions

The secondary amine can be readily alkylated or acylated to introduce further diversity. The bromide can be displaced by a wide range of nucleophiles, including amines, thiols, and carbanions, to build more complex molecular architectures.

Reactivity Comparison: Compared to its chloro-analogue, 2-chloro-N-methylethanamine, the bromo-derivative is generally more reactive in nucleophilic substitution reactions due to the better leaving group ability of the bromide ion. This often translates to milder reaction conditions and higher yields in cyclization and substitution reactions.

Applications in Drug Discovery and Development

The N-methyl-ethyl-amine moiety is a common structural feature in many CNS-active drugs. This compound is a key starting material for introducing this pharmacophore.

Synthesis of Pyrrolidine and Piperidine Scaffolds

Pyrrolidine and piperidine rings are privileged structures in medicinal chemistry, frequently found in drugs targeting CNS disorders.[6][7][8] The ability to efficiently construct these rings using this compound makes it a valuable precursor in the synthesis of novel therapeutics. For example, it can be envisioned as a key building block in the synthesis of analogues of drugs like pethidine, a synthetic opioid analgesic containing a piperidine ring.[6]

Precursor to CNS-Active Compounds

Analytical and Quality Control

Ensuring the purity of this compound is critical for reproducible and successful synthetic outcomes. Several analytical techniques can be employed for its quality control.

Argentometric Titration

This classical titration method is commonly used to determine the halide content and thus the purity of the hydrobromide salt.[10] The method involves the titration of a solution of the compound with a standardized solution of silver nitrate.

General Protocol for Argentometric Titration (Mohr's Method):

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Indicator: Add a small amount of potassium chromate solution as an indicator.[11]

  • Titration: Titrate the sample solution with a standardized silver nitrate solution. The endpoint is reached when all the bromide ions have precipitated as silver bromide, and the first excess of silver nitrate reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for identifying any organic impurities. A reverse-phase HPLC method is typically suitable for this polar, water-soluble compound.

General HPLC Protocol Outline:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed in a gradient or isocratic elution mode.

  • Detection: UV detection is suitable if the compound or its impurities possess a chromophore. If not, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used. For amine hydrobromide salts, ion-pairing chromatography can also be an effective separation technique.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. It is crucial to ensure complete dissolution and filter the sample before injection to prevent column clogging.[13][14]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[15]

  • Precautionary Statements: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[15]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

  • Storage and Disposal: Store in a tightly closed container in a dry and well-ventilated place. Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to readily form key heterocyclic structures like pyrrolidines and piperidines makes it an indispensable tool for the development of new pharmaceuticals, especially those targeting the central nervous system. A thorough understanding of its properties, synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. As the quest for novel and more effective drugs continues, the strategic application of such fundamental building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

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  • [Multiple Authors]. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

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  • BrainKart. (2018, March 21). Argentometric Precipitation Methods: Assay Methods. Retrieved from [Link]

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  • Kornienko, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4995. Retrieved from [Link]

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  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(5), 793-801. Retrieved from [Link]

  • [No Author]. (n.d.). Argentometric Titrations. [PDF document]. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1950). Synthesis of piperidine derivatives. Part II. Aryldecahydroquinolines. (407). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 40052-63-9| Chemical Name : this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [PDF document]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bergman Cyclization. Retrieved from [Link]

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  • ResearchGate. (2023, October 29). Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. Retrieved from [Link]

  • Britton, J., et al. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry – A European Journal, 26(48), 10878-10882. Retrieved from [Link]

  • Kumar, A. P., et al. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 23(4), 1621-1624. Retrieved from [Link]

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  • Obniska, J., et al. (2012). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 17(9), 10596-10615. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-N-methylethanamine hydrobromide, a key building block in synthetic chemistry, with a particular focus on its relevance in pharmaceutical and materials science research. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its applications, and outline essential safety and handling procedures.

Core Molecular and Physical Properties

This compound (CAS No: 40052-63-9) is a valuable bifunctional reagent, possessing both a reactive bromine atom and a secondary amine. This dual functionality makes it a versatile precursor for a wide range of chemical transformations.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Weight 218.92 g/mol [1]
Molecular Formula C₃H₉Br₂N (or C₃H₈BrN·HBr)[2]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water[3]
Storage Inert atmosphere, room temperature

A closely related compound, 2-bromoethylamine hydrobromide, has a melting point of 170-173 °C, which can serve as a useful reference point.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-methyl-2-hydroxyethylamine with hydrobromic acid. This process involves the protonation of the alcohol and subsequent nucleophilic substitution by the bromide ion.

Detailed Synthesis Protocol

A general and scalable procedure for the synthesis is as follows:

  • Reaction Setup: A three-necked flask is equipped with a thermometer, a dropping funnel, and a distillation apparatus.

  • Initial Cooling: 860.0 g of a 47% aqueous solution of hydrobromic acid is added to the flask and cooled to 0-5°C using an ice bath.[5]

  • Addition of Starting Material: While maintaining the low temperature, 180.0 g of N-methyl-2-hydroxyethylamine is added dropwise to the stirred hydrobromic acid solution.[5]

  • Reaction and Water Removal: After the addition is complete, the temperature of the reaction mixture is gradually increased to over 100°C. Water generated during the reaction is continuously removed via distillation.[5]

  • Crystallization: Once the water has been sufficiently removed, the reaction mixture is allowed to cool slightly before the addition of 2000 mL of cold acetone. The mixture is then heated to reflux until the solution becomes clear.[5]

  • Isolation and Purification: The solution is slowly cooled to 0°C to promote crystallization. The mixture is stirred at this temperature for at least one hour. The resulting solid product is collected by filtration, washed with cold acetone, and dried to yield 2-bromo-N-methylethylamine hydrobromide as a white solid.[5]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: N-methyl-2-hydroxyethylamine + Hydrobromic Acid (47%) add_hbr Add N-methyl-2-hydroxyethylamine to cooled HBr (0-5°C) start->add_hbr Step 1 heat_reflux Heat to >100°C (Remove water) add_hbr->heat_reflux Step 2 add_acetone Add cold Acetone and reflux heat_reflux->add_acetone Step 3 crystallize Cool to 0°C to induce crystallization add_acetone->crystallize Step 4 filter_dry Filter and Dry the solid product crystallize->filter_dry Step 5 end End Product: 2-Bromo-N-methylethanamine Hydrobromide filter_dry->end Step 6

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system (CNS). Its ethylamine backbone is a common structural motif in many CNS drugs. While specific examples directly citing this compound are proprietary, its utility can be inferred from the synthesis of analogous structures in antipsychotic and antidepressant drug discovery.[6][7][8][9] For instance, the synthesis of potent benzamide antipsychotics often involves the coupling of an appropriate amine with a substituted benzoic acid.[6]

Polymer Chemistry

This compound is also utilized in materials science, for example, in the preparation of high-strength alkaline anionic polymer crosslinked membranes.[5] The amine functionality can be quaternized to introduce positive charges, while the bromo group can participate in polymerization or cross-linking reactions.

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its successful application. Several analytical techniques are employed for its characterization. While specific, detailed protocols are often developed in-house, the general approaches are outlined below. The compound is available from various suppliers who often provide analytical data such as NMR, HPLC, and LC-MS.[10][11] It is also used as a reference standard in analytical method development and validation for drug development.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure of the molecule. A ¹H NMR spectrum of the closely related 2-bromoethylamine hydrobromide is publicly available and can be used as a reference for identifying the key proton signals.[13]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical HPLC setup would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[14]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The intraperitoneal LD50 in mice for the analogous 2-bromoethylamine hydrobromide is 109 mg/kg.[4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[15]

  • Fire Safety: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Wear self-contained breathing apparatus for firefighting.[15]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

  • Skin Contact: Immediately wash off with soap and plenty of water.[15]

  • Eye Contact: Rinse cautiously with water for several minutes.[15]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

Safety_Handling cluster_safety Safety and Handling Protocol ppe Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat handling Handling Procedures - Use in fume hood - Avoid dust inhalation - Wash hands after use ppe->handling first_aid First Aid Measures - Inhalation: Fresh air - Skin: Wash with soap/water - Eyes: Rinse with water - Ingestion: Seek medical help handling->first_aid spill Spill & Disposal - Collect and dispose in  approved waste container handling->spill

Caption: Key safety and handling considerations for this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature allows for a wide range of chemical modifications, making it a key intermediate in the development of novel compounds. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.

References

2-Bromo-N-methylethanamine hydrobromide structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a crucial reagent in synthetic organic chemistry and pharmaceutical development. The document details its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it explores its applications as a versatile building block and outlines essential safety and handling procedures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 40052-63-9, is a hydrobromide salt of a secondary amine functionalized with a bromo group.[1][2] This bifunctional nature makes it a valuable intermediate for introducing an N-methylethylamine moiety in the synthesis of more complex molecules. It typically appears as a white to off-white crystalline solid and is soluble in water.[3]

Molecular Structure

The structure of this compound consists of an N-methylethanamine core where a bromine atom is attached to the terminal carbon. The amine nitrogen is protonated by hydrobromic acid to form the corresponding hydrobromide salt.

Caption: Molecular structure of this compound.

Physicochemical Data
PropertyValue
CAS Number 40052-63-9[1][2]
Molecular Formula C3H9Br2N[2][4][5]
Molecular Weight 218.92 g/mol [5]
IUPAC Name 2-bromo-N-methylethanamine;hydrobromide
Synonyms 2-Bromo-N-methylethan-1-amine hydrobromide[2]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water[3]
Storage Temperature Inert atmosphere, room temperature

Synthesis Protocol

The most common and efficient synthesis of this compound involves the reaction of N-methyl-2-hydroxyethylamine with a 47% solution of hydrobromic acid.[1] This procedure is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group (water) by protonation, followed by displacement by the bromide ion.

Experimental Workflow

G start Start: N-methyl-2-hydroxyethylamine and 47% Hydrobromic Acid step1 Cool reactants to 0-5°C start->step1 step2 Add N-methyl-2-hydroxyethylamine dropwise to HBr step1->step2 step3 Gradually heat to >100°C step2->step3 step4 Continuously remove water step3->step4 step5 Add cold acetone and reflux step4->step5 step6 Cool to promote crystallization step5->step6 step7 Stir at 0°C for 1 hour step6->step7 step8 Filter and collect the solid step7->step8 end_product End Product: 2-Bromo-N-methylethanamine hydrobromide (white solid) step8->end_product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup : In a three-necked flask equipped with a thermometer, add 860.0 g of a 47% hydrobromic acid solution. Cool the flask to 0-5°C using an ice bath.[1]

  • Addition of Starting Material : While maintaining the temperature between 0-5°C, add 180.0 g of N-methyl-2-hydroxyethylamine dropwise to the hydrobromic acid.[1]

  • Reaction and Water Removal : After the addition is complete, gradually increase the temperature of the reaction mixture to above 100°C. During this heating phase, continuously remove the water generated during the reaction.[1]

  • Crystallization : Once the water has been sufficiently removed, add 2000 mL of cold acetone to the reaction system and heat to reflux until the solution becomes clear.[1]

  • Isolation of Product : Slowly cool the solution to induce crystallization. Continue stirring the mixture at 0°C for 1 hour.[1]

  • Final Product : Collect the solid product by filtration and dry it to obtain 2-bromo-N-methylethylamine hydrobromide as a white solid.[1]

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed. These methods provide detailed information about the molecular structure and the presence of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H and C-Br bonds.

  • Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Comprehensive analytical data including NMR, HPLC, and LC-MS are available from various chemical suppliers.[6][7][8]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis due to its two reactive sites: the nucleophilic secondary amine and the electrophilic carbon bearing the bromine atom.[3]

  • Pharmaceutical Synthesis : This compound is utilized in the synthesis of various pharmaceutical agents, including those targeting the central nervous system and enzyme inhibitors.[3] Its structure allows for precise modifications to optimize the pharmacological profiles of drug candidates.[3]

  • Materials Science : It can be used to prepare high-strength alkaline anionic polymer crosslinked membranes.[1]

  • Chemical Probes : Modified derivatives of this compound are used as chemical probes to investigate biological pathways and enzyme mechanisms, particularly in the study of neurotransmitter metabolism.[3]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification
  • Health Hazards : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It is also harmful if swallowed (H302).

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a fume hood.[10] Wear suitable protective clothing, including impervious gloves and safety glasses with side-shields.[9][10]

First Aid Measures
  • Inhalation : If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

  • Eye Contact : If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes.[10]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Storage and Disposal
  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[10] It should be stored under an inert atmosphere at room temperature.

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

  • 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217. PubChem. [Link]

  • β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses Procedure. [Link]

  • 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. Axios Research. [Link]

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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Chemical Synthesis

2-Bromo-N-methylethanamine hydrobromide is a vital chemical intermediate characterized by its bifunctional nature, containing both a reactive bromo group and a secondary amine.[1] Its molecular structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials like high-strength anionic polymer membranes.[1][2] This guide provides an in-depth, scientifically-grounded examination of its synthesis, moving beyond a simple recitation of steps to explore the mechanistic underpinnings and critical process parameters that ensure a successful and reproducible outcome.

This document is intended for researchers, chemists, and drug development professionals. It is structured to provide not only a robust experimental protocol but also the scientific rationale behind each step, fostering a deeper understanding of the synthesis process.

Synthesis Strategy: The Hydrobromination of N-Methylethanolamine

The most prevalent and efficient route for synthesizing this compound is the reaction of N-methylethanolamine (also known as N-methyl-2-hydroxyethylamine) with an excess of hydrobromic acid (HBr).[2][3] This method is favored for its directness and use of readily available starting materials.

Mechanistic Insights: An SN2 Pathway

The conversion of the alcohol (N-methylethanolamine) to the corresponding alkyl bromide proceeds via a nucleophilic substitution (SN2) mechanism.[4][5] The reaction can be dissected into two primary stages:

  • Activation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of N-methylethanolamine by the strong acid, HBr. This is a critical activation step, as the hydroxyl group (-OH) is a poor leaving group. Protonation converts it into a much better leaving group: a neutral water molecule (-OH2+).[4]

  • Nucleophilic Attack: The bromide ion (Br-), a good nucleophile present in high concentration from the HBr, then attacks the electrophilic carbon atom bonded to the activated hydroxyl group.[4] This attack occurs from the backside, displacing the water molecule in a single, concerted step, which is characteristic of an SN2 reaction.

The use of excess HBr serves a dual purpose: it acts as the acid catalyst for the activation step and provides the bromide nucleophile for the substitution.[5][6]

SN2_Mechanism cluster_reactants Reactants cluster_protonation Step 1: Protonation cluster_sn2 Step 2: SN2 Attack cluster_final Final Product (as Hydrobromide Salt) NME CH₃-NH-CH₂-CH₂-OH (N-Methylethanolamine) Protonated_NME CH₃-NH-CH₂-CH₂-OH₂⁺ (Protonated Intermediate) NME->Protonated_NME + H⁺ (from HBr) HBr H-Br (Hydrobromic Acid) Br_ion Br⁻ HBr->Br_ion Dissociates Product CH₃-NH-CH₂-CH₂-Br (2-Bromo-N-methylethanamine) Protonated_NME->Product + Br⁻ (Nucleophilic Attack) Water H₂O Protonated_NME->Water Leaving Group Final_Salt [CH₃-NH₂⁺-CH₂-CH₂-Br] Br⁻ (this compound) Product->Final_Salt + HBr (Protonation of Amine)

Caption: SN2 mechanism for the synthesis of 2-Bromo-N-methylethanamine.

Laboratory Safety and Hazard Management

A rigorous adherence to safety protocols is paramount for this synthesis. Both the reagents and the final product present significant hazards.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

SubstanceCAS NumberKey HazardsRecommended PPE
Hydrobromic Acid (47%)10035-10-6Severe skin and eye burns, respiratory tract irritation.[7]Chemical splash goggles, face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), flame-resistant lab coat, use in a chemical fume hood.[7][8]
N-Methylethanolamine109-83-1Skin and eye irritation, flammable.Safety glasses, nitrile gloves, lab coat.
This compound40052-63-9Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.Safety glasses, gloves, lab coat, handle in a well-ventilated area or fume hood to avoid dust formation.[8]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[8] In all cases of exposure, seek immediate medical attention.[7][8]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to yield a high-purity product.[2][3]

Reagents and Equipment
  • Reagents:

    • N-methyl-2-hydroxyethylamine (180.0 g)

    • 47% Hydrobromic acid (860.0 g)

    • Acetone (approx. 2000 mL), chilled

  • Equipment:

    • Three-necked round-bottom flask (appropriate size)

    • Mechanical stirrer

    • Thermometer

    • Dropping funnel

    • Distillation apparatus

    • Ice-water bath

    • Heating mantle

    • Büchner funnel and filtration flask

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 2-Bromo-N-methylethanamine HBr.

Step-by-Step Procedure
  • Preparation: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Charging Reagents: Add 860.0 g of a 47% hydrobromic acid solution to the flask and cool the solution to between 0-5°C with stirring.[2]

  • Amine Addition: At this temperature, add 180.0 g of N-methyl-2-hydroxyethylamine dropwise from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 5°C. This exothermic step requires careful monitoring.

  • Reaction and Dehydration: Once the addition is complete, replace the dropping funnel with a distillation head. Gradually increase the temperature of the reaction system to above 100°C. Continuously remove the water generated during the reaction by distillation.[2] This step is crucial as it drives the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

  • Crystallization: When the removal of water is complete (distillation ceases), allow the dark-colored residue to cool. While still warm, pour the residue into 2000 mL of cold acetone.[2] Stir the mixture to induce precipitation of the product.

  • Isolation and Purification: Cool the acetone slurry to 0°C and continue stirring for 1 hour to maximize crystallization.[2] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold acetone until the filtrate runs clear and the solid product is white.[3][9]

  • Drying: Dry the collected solid product under vacuum to obtain the final 2-bromo-N-methylethylamine hydrobromide. A typical yield for this procedure is around 320 g.[2]

Product Characterization and Quality Control

Verifying the identity and purity of the synthesized compound is a critical final step. Commercially available 2-bromoethylamine hydrobromide, a similar compound, typically has a purity exceeding 98%.[9]

Table 2: Analytical Specifications for Product Validation

ParameterTypical SpecificationAnalytical MethodPurpose
AppearanceWhite to off-white crystalline solid[1]Visual InspectionPreliminary quality check
Purity (Assay)>95%Argentometric Titration[9]Quantifies the bromide content, providing a direct measure of purity
IdentityConforms to reference spectraNMR, LC-MS[10][11]Confirms the chemical structure of the compound
Protocol: Purity Assay by Argentometric Titration

Argentometric titration is a reliable and frequently cited method for assaying the purity of halide salts.[9] It relies on the precipitation of bromide ions with a standardized silver nitrate solution.

  • Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in deionized water.

  • Titration: Add a suitable indicator (e.g., potassium chromate for the Mohr method) and titrate with a standardized solution of silver nitrate (AgNO₃) until the endpoint is reached (formation of red silver chromate).

  • Calculation: The purity is calculated based on the volume of AgNO₃ solution consumed, its concentration, and the initial mass of the sample.

Troubleshooting and Process Optimization

  • Low Yield: This can result from incomplete reaction or loss of product during work-up. Ensure that water is thoroughly removed during the distillation step to drive the reaction to completion. When precipitating with acetone, ensure the acetone is sufficiently cold and adequate time is allowed for full crystallization.

  • Colored Product: A yellow or brown tint in the final product indicates the presence of impurities. This can often be resolved by thoroughly washing the filter cake with cold acetone until it is colorless.[3][9] If color persists, recrystallization may be necessary.

  • Process Optimization: The key to a high yield of pure product lies in careful temperature control during the initial addition and the efficient removal of water. Using a slight excess of HBr ensures the complete protonation of the alcohol, but a large excess can complicate the work-up.

Conclusion

The synthesis of this compound via the hydrobromination of N-methylethanolamine is a robust and scalable method. Success hinges on a firm understanding of the SN2 reaction mechanism, which dictates the necessity of activating the hydroxyl group and driving the reaction equilibrium forward. By adhering to stringent safety protocols, maintaining precise control over reaction parameters—particularly temperature and water removal—and validating the final product with appropriate analytical techniques, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in science and industry.

References

  • β-BROMOETHYLAMINE HYDROBROMIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 1-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol--hydrogen bromide (1/1). (n.d.). PubChem. Retrieved from [Link]

  • This compound, 95% Purity, C3H9Br2N, 25 grams. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Synthesis of 2-bromo-N-methylbenzenesulfinamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34. (2023, November 17). Chemia. Retrieved from [Link]

  • 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. (n.d.). Axios Research. Retrieved from [Link]

  • Bromination of Olefins with HBr and DMSO. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reaction of Alcohols with HCl, HBr and HI Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). (n.d.). ChemRxiv. Retrieved from [Link]

  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024, January 5). Chemia. Retrieved from [Link]

  • elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis. (n.d.). doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • HBr Reaction. (n.d.). BYJU'S. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-N-methylethanamine Hydrobromide

This compound is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a reactive bromide and a secondary amine, makes it a versatile intermediate for introducing the N-methylethanamine moiety into more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations. It is intended to equip researchers and drug development professionals with the technical knowledge to confidently and safely incorporate this synthesis into their workflows. The compound may serve as an intermediate in the synthesis of various pharmaceuticals and has been noted for its potential in creating high-strength alkaline anionic polymer crosslinked membranes[1][2].

Core Synthesis Strategy: Bromination of N-Methylethanolamine

The most prevalent and industrially scalable method for the synthesis of this compound involves the direct bromination of its corresponding alcohol precursor, N-methylethanolamine (also known as 2-(methylamino)ethanol)[3]. This transformation is typically achieved using a strong brominating agent, most commonly a concentrated aqueous solution of hydrobromic acid (HBr).

Mechanistic Insights: A Nucleophilic Substitution Approach

The conversion of an alcohol to an alkyl bromide using HBr proceeds via a nucleophilic substitution mechanism. The reaction is initiated by the protonation of the hydroxyl group of N-methylethanolamine by the strong acid, HBr. This protonation is a critical step as it transforms the poor leaving group, hydroxide (-OH), into a much better leaving group, water (H₂O).

Following protonation, the bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbon atom bearing the protonated hydroxyl group. This nucleophilic attack displaces the water molecule in a bimolecular nucleophilic substitution (Sₙ2) fashion. The reaction is driven to completion by the continuous removal of water, which is generated during the reaction[1]. Given that the substrate is a primary alcohol, the Sₙ2 pathway is favored over a unimolecular (Sₙ1) pathway, which would involve a less stable primary carbocation.

It is important to note that under the strongly acidic conditions, the secondary amine of the starting material and product will exist in its protonated form, as an ammonium salt. This is advantageous as it protects the amine from potential side reactions. The final product is isolated as the hydrobromide salt.

Alternative Brominating Agents

While hydrobromic acid is the most common reagent for this transformation, other brominating agents can also be employed for the conversion of alcohols to alkyl bromides. These include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂)[4].

  • Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to their corresponding bromides[4]. The reaction with PBr₃ is also an Sₙ2 reaction, which results in the inversion of stereochemistry if the alcohol is chiral[4]. However, the reaction can be highly exothermic and may require careful temperature control[5].

  • Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide can be used for this conversion. It is more reactive than its chloride counterpart, thionyl chloride (SOCl₂)[4].

For the synthesis of this compound, the use of hydrobromic acid is generally preferred due to its cost-effectiveness and the straightforward workup procedure.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures and is intended for use by trained chemists in a properly equipped laboratory[1][6].

Materials and Equipment
Reagent/Equipment Specifications Purpose
N-Methylethanolamine≥98% purityStarting material
Hydrobromic Acid47-48% aqueous solutionBrominating agent
AcetoneReagent grade, coldPrecipitation/crystallization solvent
Three-necked flaskAppropriate volumeReaction vessel
ThermometerTo monitor reaction temperature
Dropping funnelFor controlled addition of reagents
Reflux condenserFor heating and removal of water
Mechanical stirrerTo ensure proper mixing
Ice bathFor initial cooling
Filtration apparatusBuchner funnel, filter flaskTo collect the product
Vacuum ovenFor drying the final product
Step-by-Step Procedure
  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is placed in an ice bath to cool.

  • Addition of Hydrobromic Acid: 860.0 g of a 47% hydrobromic acid solution is added to the cooled flask[1].

  • Addition of N-Methylethanolamine: While maintaining the temperature between 0-5 °C, 180.0 g of N-methylethanolamine is added dropwise from the dropping funnel with continuous stirring[1].

  • Reaction and Water Removal: After the addition is complete, the ice bath is removed, and the reaction mixture is gradually heated to over 100 °C. A distillation setup can be used to continuously remove the water generated during the reaction[1][6]. The reaction is heated under reflux for a specified period to ensure completion[6].

  • Crystallization: Once the water has been sufficiently removed, the reaction mixture is allowed to cool. 2000 mL of cold acetone is then added to the system, which may be followed by gentle heating to achieve a clear solution[1][7].

  • Isolation of Product: The solution is then slowly cooled to 0 °C and stirred for at least one hour to promote crystallization. The resulting solid product is collected by filtration, washed with cold acetone until colorless, and dried under vacuum to yield this compound as a white solid[1][6][7].

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_flask 1. Prepare 3-neck flask with stirrer and thermometer add_hbr 2. Add 47% HBr solution prep_flask->add_hbr cool_flask 3. Cool flask to 0-5°C in an ice bath add_hbr->cool_flask add_amine 4. Add N-methylethanolamine dropwise at 0-5°C cool_flask->add_amine heat_reflux 5. Heat to >100°C and reflux add_amine->heat_reflux remove_water 6. Continuously remove water heat_reflux->remove_water add_acetone 7. Add cold acetone to precipitate remove_water->add_acetone cool_crystallize 8. Cool to 0°C to complete crystallization add_acetone->cool_crystallize filter_product 9. Filter the solid product cool_crystallize->filter_product wash_dry 10. Wash with cold acetone and dry under vacuum filter_product->wash_dry final_product final_product wash_dry->final_product Final Product: 2-Bromo-N-methylethanamine HBr

Caption: Synthetic workflow for this compound.

Safety Considerations: Handling Hazardous Reagents

The synthesis of this compound involves the use of hazardous chemicals and should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrobromic Acid (HBr): HBr is a highly corrosive and toxic substance that can cause severe burns to the skin and eyes upon contact and respiratory irritation if inhaled[8][9][10].

    • PPE: Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are mandatory. In case of potential exposure to high concentrations of HBr gas, respiratory protection such as an air-purifying respirator with acid gas cartridges should be used[8][9].

    • Handling: Always handle HBr in a well-ventilated fume hood. Have an emergency eyewash station and safety shower readily accessible[8].

    • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate or soda ash and absorb with an inert material[10].

  • N-Methylethanolamine: This compound is a flammable liquid and vapor and can cause skin and eye irritation.

  • This compound: While specific toxicity data for this compound is limited, it is prudent to handle it as a potential irritant[2].

Characterization of the Final Product

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Analytical Technique Purpose Expected Results
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.The spectra should be consistent with the structure of this compound. Key signals would include those for the N-methyl group, and the two methylene groups.
HPLC/LC-MS Purity assessment and identification of impurities.A high-performance liquid chromatography (HPLC) analysis should show a major peak corresponding to the product, with minimal impurities. Liquid chromatography-mass spectrometry (LC-MS) can confirm the molecular weight of the free base[11][12].
Melting Point Purity assessment.A sharp melting point range consistent with literature values indicates high purity. Commercially available 2-bromoethylamine hydrobromide has a melting point range of 170-176 °C, which can serve as a reference point[7].
Argentometric Titration Quantitative determination of bromide content.This titration method can be used to determine the purity of the hydrobromide salt by quantifying the amount of bromide ions present[7].

Conclusion

The synthesis of this compound from N-methylethanolamine and hydrobromic acid is a robust and well-established procedure. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this valuable synthetic intermediate. Proper characterization of the final product is crucial to ensure its suitability for downstream applications in drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

  • Axios Research. (n.d.). 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. Retrieved from [Link]

  • Interscan Corporation. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

  • Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, 95% Purity, C3H9Br2N, 25 grams. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-(Methylamino)ethanol in Modern Chemical Manufacturing. Retrieved from [Link]

  • Journal of Chemical Education. (2021, September 8). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Reddit. (2016, October 15). Help with PBr3 addition. Retrieved from [Link]

  • RSC Education. (2010, October 31). Two-step bromine attack. Retrieved from [Link]

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The Versatile Building Block: A Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 2-Bromo-N-methylethanamine hydrobromide. This versatile bifunctional molecule, featuring both a primary amine and a reactive alkyl bromide, is a valuable intermediate in the construction of a wide array of complex organic scaffolds, particularly in the realm of medicinal chemistry. This guide moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and to ensure that the described protocols are self-validating systems.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid that is soluble in water.[1] Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic alkyl bromide, is the cornerstone of its synthetic utility.

PropertyValueSource
CAS Number 40052-63-9[2]
Molecular Formula C₃H₉Br₂N[2]
Molecular Weight 218.92 g/mol [3]
Appearance White to off-white solid[1]
Storage Temperature Inert atmosphere, room temperature

Spectroscopic Data:

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H2.82t-CH₃
¹H3.46-3.51m-CH₂-N
¹H3.83t-CH₂-Br
¹H9.21s-NH₂⁺-

Source: Smolecule[1]

For reference, the closely related 2-bromoethylamine hydrobromide exhibits characteristic IR absorptions and ¹³C NMR signals that can provide insights into the expected spectral features of the N-methylated analog.[4][5] Mass spectrometry of similar brominated aliphatic amines shows fragmentation patterns involving the loss of bromine and ammonia.[6]

Synthesis of this compound

The primary and most established route to this compound involves the bromination of N-methyl-2-hydroxyethylamine (also known as 2-(methylamino)ethanol) using hydrobromic acid.[1] An alternative approach utilizes sulfurous dibromide, which offers advantages in terms of reaction control.[6]

Standard Protocol: Bromination with Hydrobromic Acid

This method relies on the nucleophilic substitution of the hydroxyl group of N-methyl-2-hydroxyethylamine by bromide ions furnished by hydrobromic acid. The reaction is typically carried out in excess hydrobromic acid, which also serves to protonate the amine, preventing it from acting as a competing nucleophile.

Detailed Experimental Protocol:

  • To a three-necked flask equipped with a thermometer and a dropping funnel, add 860.0 g of a 47% aqueous solution of hydrobromic acid.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add 180.0 g of N-methyl-2-hydroxyethylamine dropwise to the cooled hydrobromic acid, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, gradually raise the temperature of the reaction mixture to above 100 °C.

  • Continuously remove the water generated during the reaction using a distillation apparatus.

  • Once the water has been sufficiently removed, add 2000 mL of cold acetone to the reaction mixture and heat to reflux until the solution becomes clear and transparent.

  • Slowly cool the solution to induce crystallization.

  • Continue stirring the mixture at 0 °C for 1 hour to maximize crystal formation.

  • Collect the solid product by filtration and dry to yield 2-bromo-N-methylethylamine hydrobromide as a white solid.[3]

Causality Behind Experimental Choices:

  • Excess Hydrobromic Acid: The use of a significant excess of HBr serves a dual purpose: it acts as both the brominating agent and a proton source to protect the amine functionality, thereby preventing self-alkylation.

  • Temperature Control: The initial low temperature during the addition of the amine minimizes potential side reactions. The subsequent heating is necessary to drive the substitution reaction to completion.

  • Water Removal: The continuous removal of water shifts the equilibrium of the reaction towards the product side, maximizing the yield.

  • Crystallization from Acetone: Acetone is a good solvent for the reactants and byproducts at reflux but has lower solubility for the desired hydrobromide salt at colder temperatures, allowing for efficient purification through crystallization.

G cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_workup Work-up & Purification N_methyl_2_hydroxyethylamine N-methyl-2-hydroxyethylamine Temp1 0-5 °C (addition) N_methyl_2_hydroxyethylamine->Temp1 Slow Addition HBr Hydrobromic Acid (47%) HBr->Temp1 Temp2 >100 °C (reaction) Temp1->Temp2 Water_removal Continuous Water Removal Temp2->Water_removal Acetone_addition Addition of Cold Acetone Water_removal->Acetone_addition Reflux Reflux Acetone_addition->Reflux Crystallization Cooling & Crystallization Reflux->Crystallization Filtration Filtration & Drying Crystallization->Filtration Product 2-Bromo-N-methylethanamine hydrobromide Filtration->Product

Caption: Synthesis of this compound via bromination with HBr.

Alternative Protocol: Synthesis using Sulfurous Dibromide

An alternative and more specialized method for the synthesis of this compound involves the use of sulfurous dibromide (SBr₂).[6] This reagent offers distinct advantages over conventional bromination methods, including enhanced reaction control. The reaction is typically carried out in a mixed solvent system of N,N-dimethylformamide (DMF) and toluene at moderate temperatures.

Reaction Principles:

Sulfurous dibromide is believed to decompose in situ to generate disulfur dibromide and elemental bromine. This controlled, in situ generation of bromine allows for a more manageable reaction profile and can circumvent the handling challenges associated with elemental bromine. The mechanism involves the formation of sulfur-bromine intermediates that facilitate a controlled transfer of bromine to the organic substrate.[6]

  • Brominating Agent: Sulfurous dibromide (SBr₂)

  • Solvent System: N,N-dimethylformamide (DMF) and toluene

  • Reaction Temperature: Approximately 50 °C for complete conversion[6]

This method represents a more modern approach that can offer improved efficiency and safety for larger-scale synthesis.

Applications in Pharmaceutical and Organic Synthesis

This compound is a key building block in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its utility lies in its ability to introduce a -(CH₂)₂-NH(CH₃) moiety through nucleophilic substitution reactions.

Synthesis of Monoamine Oxidase Inhibitors: The Case of Moclobemide

A prominent application of this compound is in the synthesis of the antidepressant drug moclobemide.[7] Moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.

The synthesis of moclobemide from this compound (or its non-methylated analog followed by N-methylation) involves the N-alkylation of a morpholine derivative. A patented synthetic route describes the reaction of 4-chloro-N-(2-bromoethyl)benzamide with morpholine to produce moclobemide.[1] Although this patent uses the N-unmethylated bromo-amide, the analogous reaction with an N-methylated starting material would proceed via a similar mechanism.

Illustrative Reaction Scheme (Conceptual):

G A 4-chlorobenzoyl chloride C 4-chloro-N-(2-bromoethyl)-N-methylbenzamide A->C + B 2-Bromo-N-methylethanamine B->C E Moclobemide C->E + D Morpholine D->E

Caption: Conceptual pathway for Moclobemide synthesis.

General Reactivity and Use in Heterocyclic Chemistry

The dual functionality of this compound makes it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The primary amine can undergo reactions such as acylation, sulfonylation, and reductive amination, while the alkyl bromide is susceptible to nucleophilic attack by a wide range of nucleophiles.

This allows for the construction of five- and six-membered nitrogen-containing rings through intramolecular cyclization reactions. While specific documented applications of this compound in the synthesis of novel heterocyclic systems are not extensively reported, its structural motifs suggest its potential as a precursor for substituted piperazines, morpholines, and other related heterocycles.[6]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic and medicinal chemists. Its straightforward synthesis, coupled with its bifunctional nature, allows for the efficient construction of complex molecules, including pharmaceutically active compounds like moclobemide. A thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in their synthetic endeavors.

References

  • Asian Journal of Organic & Medicinal Chemistry. An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. Retrieved from [Link]

  • PubChem. 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

  • SpectraBase. 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • Pharmaffiliates. CAS No: 40052-63-9| Chemical Name : this compound. Retrieved from [Link]

  • Axios Research. 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. Retrieved from [Link]

  • Google Patents. CN101759667A - Preparation method of novel antidepressant moclobemide.
  • ResearchGate. Reported synthesis of Moclobemide. Retrieved from [Link]

  • Veeprho. 2-Bromo-N-Methylethanamine HBr | CAS 40052-63-9. Retrieved from [Link]

  • Google Patents. CN1094040A - The synthetic method of moclobemide.
  • Moclobemide Formal Report. Retrieved from [Link]

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A Senior Application Scientist's Guide to 2-Bromo-N-methylethanamine Hydrobromide: Core Reactions and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromo-N-methylethanamine hydrobromide is a versatile bifunctional reagent widely employed in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a primary alkyl bromide and a secondary amine salt, allows for a range of strategic chemical transformations. This guide provides an in-depth analysis of the compound's core reactivity, focusing on nucleophilic substitution and intramolecular cyclization pathways. We will explore the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and discuss how the unique properties of this reagent are leveraged in the synthesis of complex molecular architectures.

Introduction: A Profile of a Key Building Block

This compound is a valuable building block for introducing a CH3NHCH2CH2- moiety into a target molecule. Its salt form enhances stability and simplifies handling compared to the corresponding free base, which can be prone to self-reaction.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for experimental design, ensuring both safety and reaction efficiency. The hydrobromide salt is typically a white to off-white crystalline solid with good solubility in water and polar organic solvents.[1]

PropertyValueSource
CAS Number 40052-63-9[2]
Molecular Formula C₃H₉Br₂N[3]
Molecular Weight 218.92 g/mol [1]
Appearance White to off-white crystalline solid[1]
Storage Inert atmosphere, room temperature[2]
Solubility Soluble in water[1]
Significance in Medicinal Chemistry

The N-methylethanamine scaffold is a common structural motif in a multitude of biologically active compounds. The ability of this compound to act as a robust precursor makes it a frequently used intermediate in the synthesis of antihistamines, antipsychotics, and other therapeutic agents. Its utility lies in its capacity for controlled, sequential reactions, enabling the construction of complex nitrogen-containing molecules.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by two key features: the electrophilic carbon atom attached to the bromine and the nucleophilic secondary amine. The hydrobromide form protects the amine from unwanted side reactions, and the amine can be liberated in situ or in a separate step by the addition of a base.

The Role of the Base: Unmasking the Nucleophile

The first step in most reactions involving this reagent is the neutralization of the hydrobromide salt to generate the free secondary amine. The choice of base is critical and depends on the reaction conditions and the nature of the other reactants.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often used in polar solvents for standard nucleophilic substitution reactions. They are strong enough to deprotonate the ammonium salt but are generally not nucleophilic themselves, minimizing side reactions.

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in a wider range of organic solvents and are preferred when substrate solubility is an issue. Their bulky nature (especially DIPEA) can prevent them from competing as nucleophiles.

Nucleophilic Substitution: Building Linear Chains

Once the amine is deprotonated, the molecule possesses both a nucleophilic center (the nitrogen) and an electrophilic center (the carbon bonded to bromine). In the presence of an external nucleophile, the primary alkyl bromide readily undergoes Sₙ2 substitution.[1][4]

This pathway is fundamental for attaching the N-methylethanamine unit to other molecules. For example, reaction with a phenoxide or an amine will yield an ether or a more complex diamine, respectively.

Caption: Generalized Sₙ2 reaction pathway.

Intramolecular Cyclization: Formation of Heterocycles

In the absence of a strong external nucleophile, and upon deprotonation, the internal secondary amine can act as a nucleophile, attacking the electrophilic carbon bearing the bromine. This intramolecular Sₙ2 reaction results in the formation of a strained, three-membered N-methylaziridinium cation. This highly reactive intermediate can then be opened by a wide range of nucleophiles. This pathway is particularly useful for the synthesis of substituted piperazines and other heterocyclic systems.

Caption: Formation and opening of the N-methylaziridinium intermediate.

Key Synthetic Applications and Protocols

The true value of a reagent is demonstrated through its practical application. Here, we provide a representative protocol for a common transformation.

Protocol: Synthesis of N-Benzyl-N'-methylethane-1,2-diamine

This protocol details a standard nucleophilic substitution reaction where benzylamine acts as the nucleophile.

Objective: To synthesize N-Benzyl-N'-methylethane-1,2-diamine via Sₙ2 reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound and potassium carbonate.

  • Solvent and Reagent Addition: Add acetonitrile to the flask, followed by the dropwise addition of benzylamine at room temperature.

  • Heating: Attach a condenser and heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Scientist's Insight: The use of a slight excess of benzylamine ensures the complete consumption of the limiting alkyl bromide. K₂CO₃ acts as both the base to free the secondary amine and to scavenge the HBr generated during the reaction. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer. The crude product can be purified by column chromatography on silica gel to yield the pure N-Benzyl-N'-methylethanamine-1,2-diamine.

Protocol_Workflow A 1. Combine Reagents (2-Bromo-N-methylethanamine HBr, K₂CO₃) in Acetonitrile B 2. Add Benzylamine (Dropwise at RT) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Filter (Remove inorganic salts) C->D E 5. Concentrate Filtrate (Rotary Evaporation) D->E F 6. Aqueous Workup (DCM/Water Extraction) E->F G 7. Dry and Concentrate (Anhydrous Na₂SO₄) F->G H 8. Purify (Silica Gel Chromatography) G->H

Caption: Experimental workflow for diamine synthesis.

Analytical Characterization

Confirmation of the structure and purity of products derived from this compound is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The characteristic signals for the N-methyl group (a singlet around 2.3-2.5 ppm) and the two methylene groups (triplets or more complex multiplets) are key diagnostic peaks.[5][6]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the success of the substitution or cyclization reaction.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the N-H stretch of the secondary amine.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are paramount.

  • Hazards: this compound is harmful if swallowed and causes skin and eye irritation.[2][7] It is also a respiratory irritant.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2][10] It is hygroscopic and should be protected from moisture.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolbox. Its predictable reactivity through both intermolecular substitution and intramolecular cyclization pathways allows for the strategic and efficient construction of nitrogen-containing molecules. A thorough understanding of its properties, reaction mechanisms, and handling requirements enables researchers and drug development professionals to effectively leverage this building block in the creation of novel chemical entities.

References

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  • Fisher Scientific. (2012, May 1). Safety Data Sheet: 2-Bromoethylamine hydrobromide.
  • CDH Fine Chemical. (n.d.). 2-Bromo Ethylamine Hydrobromide Material Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 14). Safety Data Sheet: 2-Bromoethylamine hydrobromide.
  • Sigma-Aldrich. (n.d.). This compound | 40052-63-9.
  • ChemicalBook. (2025, July 24). 2-Bromo-N-methyl-ethylamine hydrobromide | 40052-63-9.
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  • AiFChem. (n.d.). 40052-63-9 | this compound.
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  • Axios Research. (n.d.). 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9.
  • BenchChem. (2025). A Comparative Guide to the Characterization of 2-Bromo-2-methylpropan-1-amine Hydrobromide and Its Derivatives.
  • PubChem. (n.d.). 2-Bromoethylamine hydrobromide.
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  • Veeprho. (n.d.). 2-Bromo-N-Methylethanamine HBr | CAS 40052-63-9.
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Understanding the Compound: Chemical Profile and Inherent Sensitivities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Optimal Storage of 2-Bromo-N-methylethanamine hydrobromide

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, a crucial reagent in various synthetic pathways. Adherence to these guidelines will ensure the compound's stability, purity, and performance in your research endeavors.

This compound (CAS No: 40052-63-9) is a solid, water-soluble compound.[1] Its structure, containing a bromo group and an amine, makes it a versatile synthetic building block. However, these functional groups also render the molecule susceptible to degradation if not stored under appropriate conditions. The primary concerns for this compound are its potential sensitivity to moisture, air, and elevated temperatures. The hydrobromide salt form offers increased stability compared to the free base, but careful handling remains essential.

Core Storage Recommendations: A Multi-faceted Approach

The optimal storage of this compound hinges on the stringent control of its environment. The following conditions are recommended to preserve its integrity.

Temperature: A Point of Deliberation

There is a degree of variation in the recommended storage temperatures from different suppliers. Some sources advocate for refrigeration at 2-8°C[2], while others suggest storage at room temperature, sometimes specifying a range of 10°C - 25°C.[3] This discrepancy may arise from differences in the purity of the material, the presence of stabilizers in a particular supplier's product, or the intended duration of storage.

As a best practice, always adhere to the storage temperature specified on the manufacturer's label and Certificate of Analysis. For long-term storage, refrigeration at 2-8°C is the most prudent approach to minimize the risk of thermal degradation. For daily or frequent use, tightly sealed containers stored in a cool, dry place away from direct heat sources are acceptable.

Atmosphere: The Critical Role of an Inert Environment

Several sources recommend storing this compound under an inert atmosphere. This is a critical parameter to prevent oxidative degradation and reactions with atmospheric moisture. The use of an inert gas such as argon or nitrogen is highly recommended, especially for long-term storage or for high-purity grades of the compound.

Container and Closure: Your First Line of Defense

The compound should be stored in a tightly closed container to prevent exposure to air and moisture.[4][5][6] The container material should be non-reactive; amber glass bottles with a secure, well-fitting cap are ideal as they also offer protection from light.

Summarized Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C for long-term storage; Room temperature for short-term, frequent use.Minimizes thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with moisture.
Container Tightly sealed, non-reactive (e.g., amber glass)Protects from air, moisture, and light.
Location Dry, cool, and well-ventilated areaEnsures a stable storage environment.
Incompatibilities Strong oxidizing agents, foodstuffsPrevents hazardous reactions and contamination.[4][6]

Handling Protocols: Ensuring Safety and Purity

Due to its hazardous nature, including being harmful if swallowed and causing skin, eye, and respiratory irritation, proper handling procedures are crucial.[6][7]

Personal Protective Equipment (PPE)

Always wear appropriate PPE, including:

  • Safety glasses with side-shields or goggles

  • Chemical-resistant gloves (inspect before use)

  • A lab coat

  • For operations that may generate dust, use a respirator.

Step-by-Step Handling Procedure
  • Preparation : Work in a well-ventilated area, preferably within a fume hood.[4]

  • Equilibration : If the compound is stored under refrigeration, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere : If stored under an inert atmosphere, ensure a gentle positive pressure of the inert gas is maintained while opening the container.

  • Dispensing : Use clean, dry spatulas and weighing instruments. Avoid creating dust.[6]

  • Sealing : After dispensing, purge the container with an inert gas before tightly resealing.

  • Cleaning : Clean any spills promptly by sweeping up the solid material and placing it in a suitable container for disposal.[5][6] Avoid generating dust during cleanup.[6]

  • Decontamination : Thoroughly wash hands and any exposed skin after handling.[5]

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound.

G cluster_receiving Receiving and Initial Storage cluster_storage_conditions Storage Condition Verification cluster_handling Handling for Use cluster_validation Self-Validating Checks receive Receive Compound inspect Inspect Container Seal and Integrity receive->inspect log Log Lot Number and Date inspect->log store Store in Designated Location log->store check_temp Verify Temperature (2-8°C or RT) store->check_temp check_atm Ensure Inert Atmosphere (if required) store->check_atm check_container Confirm Container is Tightly Sealed store->check_container visual_insp Visual Inspection for Color Change or Clumping store->visual_insp ppe Don Appropriate PPE check_container->ppe equilibrate Equilibrate to Room Temperature ppe->equilibrate dispense Dispense in Fume Hood equilibrate->dispense reseal Purge with Inert Gas and Reseal dispense->reseal cleanup Clean and Decontaminate Work Area reseal->cleanup solubility_test Periodic Solubility Check visual_insp->solubility_test analytical_test Analytical Verification (e.g., NMR, LC-MS) for Critical Applications solubility_test->analytical_test

Caption: Workflow for the storage and handling of this compound.

Self-Validating System: Ensuring Compound Integrity Over Time

To ensure the continued integrity of your stored this compound, a system of periodic checks is recommended.

  • Visual Inspection : Upon each use, visually inspect the material. Any change in color, appearance of clumps (indicating moisture absorption), or significant deviation from a free-flowing solid should be noted and may indicate degradation.

  • Solubility Check : A simple test of solubility in a recommended solvent can be a quick indicator of potential issues. Any significant change in solubility or the appearance of insoluble matter could suggest degradation or contamination.

  • Analytical Verification : For critical applications, periodic re-analysis of the stored material by techniques such as NMR or LC-MS is the most definitive way to confirm its purity and structural integrity.

By implementing these storage and handling protocols, researchers can be confident in the quality and reliability of their this compound, leading to more reproducible and successful experimental outcomes.

References

  • 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 2-Bromo-N-methylethanamine hydrobromide (CAS No. 40052-63-9). As a pivotal bifunctional building block in medicinal chemistry and materials science, the reliable synthesis of this compound is of paramount importance. This guide details a robust and scalable protocol starting from N-methyl-2-hydroxyethylamine, emphasizing critical reaction parameters, safety protocols, and purification strategies. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the process.

Chemical Profile and Specifications

This compound is a primary alkyl halide and a secondary amine salt, making it a versatile reagent for introducing a methylaminoethyl moiety.

PropertyValue
CAS Number 40052-63-9[1]
Molecular Formula C₃H₉Br₂N[2]
Molecular Weight 218.92 g/mol
IUPAC Name 2-bromo-N-methylethanamine;hydrobromide[2]
Appearance White to off-white solid, powder, or crystals[1][3]
Purity Typically ≥95%[2][4]
Storage Store at room temperature under an inert atmosphere[2]

Health and Safety Imperatives

Handling this compound requires strict adherence to safety protocols due to its hazardous properties. It is classified as harmful and an irritant.

Hazard Statements: [2][5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Precautions: [6][7]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Wear chemical-impermeable gloves (e.g., nitrile, inspected prior to use).[6]

    • Wear a flame-resistant lab coat and appropriate protective clothing.[6]

    • Use safety glasses with side shields or goggles.

  • Handling: Avoid formation of dust and aerosols.[6] Prevent contact with skin and eyes.[6] Use non-sparking tools to prevent fire from electrostatic discharge.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

First Aid Measures: [5][6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5][6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Synthesis of this compound

Reaction Principle

The primary and most reliable synthetic route involves the nucleophilic substitution of the hydroxyl group in N-methyl-2-hydroxyethylamine (also known as 2-(methylamino)ethanol) using hydrobromic acid. The reaction proceeds in two stages:

  • Protonation: The amine and hydroxyl groups are protonated by the excess strong acid. Protonation of the hydroxyl group turns it into a good leaving group (water).

  • Substitution (Sₙ2): The bromide ion (Br⁻) acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group, displacing a water molecule. The excess hydrobromic acid also ensures the final product is isolated as its stable hydrobromide salt.

Synthesis Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Product Isolation & Purification A Charge 3-neck RBF with 47% HBr B Cool to 0-5°C in ice bath A->B C Add N-methyl-2-hydroxyethylamine dropwise (keep T < 10°C) B->C D Heat to >100°C with distillation head to remove water C->D E Continue heating until water removal is complete D->E F Add cold acetone to hot residue E->F G Heat to reflux until solution is clear F->G H Cool slowly to 0°C to induce crystallization G->H I Stir at 0°C for 1 hour H->I J Filter the solid product via vacuum filtration I->J K Wash solid with cold acetone J->K L Dry product under vacuum K->L M M L->M Final Product: 2-Bromo-N-methylethanamine HBr

Sources

Strategic Purification of Amine Products from Reactions Involving 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Researchers

Abstract

2-Bromo-N-methylethanamine hydrobromide is a pivotal bifunctional building block in synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in N-alkylation and other nucleophilic substitution reactions is well-established; however, the successful isolation and purification of the resulting amine products present significant challenges. These challenges stem from the basic nature of the amine products, the potential for complex reaction mixtures containing closely related amine byproducts, and the inherent reactivity of the starting material. This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic purification of products derived from this compound. We will explore the fundamental principles and provide detailed, field-proven protocols for liquid-liquid extraction, crystallization, and advanced chromatographic techniques, empowering chemists to achieve high purity and yield in their synthetic endeavors.

Foundational Chemistry: Understanding the Post-Reaction Environment

A successful purification strategy begins with a thorough understanding of the components within the crude reaction mixture. Reactions utilizing this compound, typically N-alkylations with a primary amine or other nucleophile, require a base to liberate the free secondary amine for it to act as a nucleophile.

Common Reaction Scheme: Primary Amine + 2-Bromo-N-methylethanamine HBr + Base → Desired Secondary/Tertiary Amine Product

Consequently, the crude mixture is a complex matrix that can include:

  • Desired Amine Product: The target molecule, which is typically basic.

  • Unreacted Starting Materials: Residual 2-Bromo-N-methylethanamine and the primary amine/nucleophile.

  • Byproducts: Over-alkylation is a common side reaction, leading to the formation of tertiary or even quaternary amine byproducts.[1]

  • Reaction Base: Excess base used to drive the reaction (e.g., triethylamine, potassium carbonate).

  • Salts: The hydrobromide salt of the reaction base (e.g., triethylammonium bromide) and the original hydrobromide salt.

The primary purification challenge lies in separating the desired basic product from other basic starting materials and byproducts, which often possess similar physical properties.

The First Line of Purification: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is an indispensable first step to perform an initial bulk separation of components based on their acid-base properties and solubility. The basicity of the desired amine product is the key handle for this technique.[2][3]

Principle of Acid-Base Extraction

By manipulating the pH of the aqueous phase, amines can be selectively moved between the organic and aqueous layers.

  • Acidic Wash (pH < 4): In the presence of a dilute acid (e.g., 1M HCl), the desired basic amine product and any other amine impurities are protonated to form their corresponding ammonium salts.[3][4] These salts are typically water-soluble and will partition into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.

  • Basification and Re-extraction: The acidic aqueous layer containing the protonated amines is then treated with a base (e.g., NaOH, NaHCO₃) to a pH > 10. This deprotonates the ammonium salts, regenerating the free amines which are now typically less soluble in water and can be re-extracted back into a fresh organic solvent (e.g., dichloromethane, ethyl acetate).[3]

This process effectively isolates the total amine content of the mixture from neutral or acidic compounds.

Diagram: General Acid-Base Extraction Workflow

G cluster_0 Initial Workup cluster_1 Separation cluster_2 Product Isolation cluster_3 Final Steps A Crude Reaction Mixture (in Organic Solvent) B Add Dilute Acid (e.g., 1M HCl) Shake in Separatory Funnel A->B C Separate Layers B->C D Organic Layer: Neutral/Acidic Impurities (Discard) C->D Contains E Aqueous Layer: Protonated Amine Salts C->E Contains F Basify Aqueous Layer to pH > 10 (e.g., with 2M NaOH) E->F G Extract with Fresh Organic Solvent F->G H Separate Layers G->H I Aqueous Layer: Inorganic Salts (Discard) H->I Contains J Organic Layer: Purified Free Amine(s) H->J Contains K Dry (Na₂SO₄), Filter, and Concentrate J->K L Isolated Crude Amine Product (Ready for Chromatography/Crystallization) K->L

Caption: Workflow for the initial purification of amines via acid-base extraction.

Protocol 1: General Acid-Base Extraction
  • Quenching: Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Acid Extraction: Transfer the mixture to a separatory funnel and wash with 1M HCl (aq). Repeat the acidic wash 2-3 times. Combine all acidic aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the pH is > 10, as confirmed by pH paper. A precipitate of the free amine may form.

  • Product Extraction: Extract the basified aqueous layer 3 times with a fresh organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine product.

Chromatographic Purification: Navigating the Challenges

While LLE is excellent for bulk separation, chromatography is often required to separate the desired amine product from structurally similar amine impurities. However, the basicity of amines poses a significant challenge for standard silica gel chromatography.

The Silica-Amine Interaction Problem

Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions.[6][7] This leads to several undesirable outcomes:

  • Peak Tailing: The product streaks down the column, resulting in poor resolution and broad peaks.

  • Irreversible Adsorption: The product can bind permanently to the silica, leading to low recovery and yield loss.[7]

  • Degradation: The acidic environment can sometimes degrade sensitive molecules.

Protocol 2: Flash Chromatography with Mobile Phase Modifiers

A common and effective strategy is to "neutralize" the acidic silica by adding a small amount of a competing amine to the mobile phase.[6][7]

  • Column Preparation: Slurry pack a standard silica gel column with the initial, non-polar mobile phase (e.g., hexane).

  • Mobile Phase Preparation: Prepare the eluent system (e.g., hexane/ethyl acetate or DCM/methanol). To this mixture, add a volatile amine modifier.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA. This is a widely used and effective choice.

    • Ammonia: For more polar amines, a mobile phase of DCM/Methanol with ~1-2% ammonium hydroxide can be effective.[6]

  • Equilibration: Before loading the sample, flush the column with at least 5 column volumes of the amine-modified mobile phase to ensure the silica is fully equilibrated.

  • Elution: Load the sample (adsorbed onto a small amount of silica for best results) and run the gradient as determined by TLC analysis.

  • Post-Purification: The volatile amine modifier can be easily removed from the collected fractions during solvent evaporation under reduced pressure.

Table 1: Common Mobile Phase Systems for Amine Purification
Polarity of Amine ProductBase Solvent SystemModifierTypical Concentration
Non-polar to Moderately PolarHexane / Ethyl AcetateTriethylamine (TEA)0.5 - 2% (v/v)
PolarDichloromethane / MethanolTriethylamine (TEA)1 - 2% (v/v)
Very PolarDichloromethane / MethanolAmmonium Hydroxide (7N in MeOH)1 - 5% (v/v)
Protocol 3: Chromatography on Amine-Functionalized Silica

An alternative to modifying the mobile phase is to use a modified stationary phase. Amine-functionalized silica (KP-NH) columns have the silica surface treated to mask the acidic silanol groups.[6]

Advantages:

  • Eliminates the need to add modifiers to the mobile phase.

  • Often provides sharper peaks and better resolution than standard silica with modifiers.[6]

  • Can be used with simple hexane/ethyl acetate gradients for many amines.

Procedure:

  • Select a pre-packed amine-functionalized silica column of the appropriate size.

  • Equilibrate the column with the starting mobile phase (e.g., 100% hexane).

  • Load the sample and elute with a gradient of a polar solvent (e.g., ethyl acetate in hexane) as determined by TLC.

Purification via Crystallization

For products that are crystalline solids, purification by crystallization or precipitation as an amine salt can be a highly effective, scalable, and chromatography-free method.

Principle of Salt Formation and Crystallization

The free amine product, dissolved in an organic solvent, can be treated with an acid (e.g., HCl, HBr) to form the corresponding ammonium salt. These salts often have significantly different solubility profiles than the free base and may crystallize or precipitate from the solution in high purity.[8][9]

Diagram: Decision Tree for Purification Strategy

G Start Crude Product after Initial Workup (LLE) IsSolid Is the product a solid? Start->IsSolid TLC_Check Are impurities separable by TLC? IsSolid->TLC_Check No (Oil) Crystallize Attempt Purification by Crystallization / Salt Formation IsSolid->Crystallize Yes Chromatography Proceed to Column Chromatography TLC_Check->Chromatography Yes Failure Impure Product TLC_Check->Failure No (Consider derivatization or alternative methods) Success Pure Product Crystallize->Success Chromatography->Success

Caption: Decision-making process for selecting a final purification method.

Protocol 4: Purification by Hydrochloric Acid Salt Formation
  • Dissolution: Dissolve the crude free amine product in a minimal amount of a suitable solvent in which the free base is soluble but the HCl salt is not (e.g., diethyl ether, ethyl acetate, or 2-propanol).[10]

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.

  • Precipitation: The amine hydrochloride salt will typically precipitate as a white or off-white solid. Monitor the precipitation and stop adding acid when no further solid forms.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Drying: Dry the purified salt under vacuum to obtain the final product.

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Emulsion during LLE High concentration of salts or amphiphilic molecules at the interface.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite.
Poor Separation in Chromatography Impurities have very similar polarity to the product.Try a different solvent system (e.g., switch from EtOAc/Hexane to DCM/MeOH). If using standard silica, switch to an amine-functionalized column or consider reversed-phase chromatography.[7]
Product Won't Crystallize Product may be an oil, or impurities are inhibiting crystal lattice formation.Attempt to form a different salt (e.g., tartrate, oxalate). Try a different crystallization solvent system. If all else fails, the product must be purified by chromatography.
Low Recovery from Column Irreversible adsorption of the amine onto the acidic silica gel.Ensure the column was properly equilibrated with an amine modifier before loading the sample. Increase the concentration of the amine modifier (e.g., from 1% to 2% TEA). Use an amine-functionalized silica column for the next attempt.[6]

References

analytical methods for 2-Bromo-N-methylethanamine hydrobromide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 2-Bromo-N-methylethanamine hydrobromide

Abstract

This compound (CAS No: 40052-63-9) is a valuable research chemical and building block in organic synthesis.[1] Its purity and structural integrity are paramount for the reliability and reproducibility of downstream applications, including pharmaceutical development and materials science.[2] This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound. The protocols herein are designed to ensure scientific rigor, providing a self-validating system for identity, purity, and stability assessment. We will detail spectroscopic, chromatographic, and thermal analysis techniques, explaining the causality behind experimental choices and providing step-by-step protocols.

Introduction: The Imperative for Rigorous Characterization

The utility of a chemical intermediate like this compound is directly linked to its defined structure and purity. Impurities or structural ambiguities can lead to failed syntheses, unexpected side products, and erroneous biological or material science data. Therefore, a multi-faceted analytical approach is not merely a quality control measure but a fundamental component of robust scientific research. This guide outlines a logical workflow for characterizing this compound, ensuring that researchers can proceed with confidence in their starting material.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential for selecting appropriate analytical techniques and solvents.

PropertyValueSource(s)
CAS Number 40052-63-9[1][2][3]
Molecular Formula C₃H₉Br₂N[1][4]
Molecular Weight 218.90 g/mol [1]
IUPAC Name 2-bromo-N-methylethan-1-amine;hydrobromide[3]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in water[4]
Storage 2-8°C, under inert atmosphere[1]

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic methods provide fingerprint-level information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR should be performed.

Causality and Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Together, they allow for a complete mapping of the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Spectral Data (Based on structural analysis and comparison to similar compounds like N-methylethanamine and 2-bromoethylamine)[5][6]

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H ~ 2.7Singlet (s)N-CH₃
~ 3.2Triplet (t)N-CH₂ -CH₂-Br
~ 3.6Triplet (t)N-CH₂-CH₂ -Br
Variable (broad)Singlet (s)NH₂ ⁺ (amine salt)
¹³C ~ 35Quartet (q)N-C H₃
~ 50Triplet (t)N-C H₂-CH₂-Br
~ 28Triplet (t)N-CH₂-C H₂-Br

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred due to the compound's high polarity. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solvents.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction. Integrate the signals to confirm proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Causality and Rationale: Specific covalent bonds vibrate at characteristic frequencies. By measuring the absorption of infrared radiation, we can confirm the presence of N-H, C-H, and C-Br bonds within the molecule. For a hydrobromide salt, broad amine salt stretches are expected.

Predicted Characteristic IR Absorption Bands (Based on data for similar amine hydrobromides)[7][8]

Wavenumber (cm⁻¹)Bond VibrationExpected Appearance
3000 - 2800C-H (alkyl) stretchMedium to Strong
2800 - 2400N-H stretch (amine salt)Strong, Broad
1600 - 1500N-H bend (amine salt)Medium
1470 - 1370C-H bend (alkyl)Medium
750 - 500C-Br stretchStrong

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample with the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Perform a background subtraction and identify the key absorption peaks. Compare the spectrum to a reference or the expected frequencies. The region below 1500 cm⁻¹ serves as a unique "fingerprint region" for the molecule.[9]

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Causality and Rationale: MS measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, pre-charged molecules like amine salts, which will detect the cationic form [C₃H₈BrN]⁺. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a distinctive isotopic pattern (M and M+2 peaks of similar intensity), which is a powerful diagnostic tool.[10]

Predicted Mass Spectral Peaks (Positive ESI)

m/z ValueIonComments
138.0 / 140.0[C₃H₈⁷⁹BrN]⁺ / [C₃H₈⁸¹BrN]⁺Molecular ion (cation). Shows characteristic 1:1 isotopic pattern.
58.1[C₃H₈N]⁺Fragment from loss of Br.
28.0[C₂H₄]⁺Potential fragment from McLafferty-type rearrangement.[4]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and its characteristic M/M+2 bromine isotope pattern. High-resolution mass spectrometry can be used to confirm the elemental composition.[4]

Chromatographic Analysis for Purity Assessment

While spectroscopy confirms identity, chromatography is essential for quantifying purity and identifying impurities.

High-Performance Liquid Chromatography (HPLC)

Causality and Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, a Reverse-Phase (RP) HPLC method is a standard choice. A UV detector is suitable if the compound has a chromophore, but for this aliphatic amine, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is more appropriate.

Protocol: RP-HPLC with ELSD/CAD Detection

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., water/acetonitrile) to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and ELSD or CAD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA) to improve peak shape for the amine. A typical starting point could be 95:5 Water (0.1% TFA) : Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: ELSD (Nebulizer temp: 40°C, Evaporator temp: 60°C, Gas flow: 1.5 L/min) or CAD.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Thermal Analysis

Thermal analysis provides insights into the material's stability, melting point, and decomposition profile.

Causality and Rationale: Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, indicating decomposition points and the presence of residual solvents or water.[11] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, allowing for the determination of melting point, phase transitions, and decomposition enthalpies.[12]

Protocol: Simultaneous TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA pan.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Data Acquisition:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from 30°C to 500°C at a rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: Analyze the weight loss steps to determine the onset of decomposition.

    • DSC Curve: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

Integrated Analytical Workflow

A logical sequence of analysis ensures efficiency and comprehensive characterization. The following workflow is recommended for any new batch of this compound.

G cluster_1 Purity & Stability Assessment cluster_2 Final Qualification NMR ¹H & ¹³C NMR MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Mol. Weight IR FTIR (ATR) MS->IR Confirms Functional Groups HPLC HPLC-ELSD/CAD IR->HPLC TGA_DSC TGA / DSC HPLC->TGA_DSC COA Certificate of Analysis (CoA) TGA_DSC->COA New_Batch New Batch Received New_Batch->NMR

Sources

Application Note: 1H NMR Spectroscopic Analysis of 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for acquiring and interpreting the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-N-methylethanamine hydrobromide. As a key bifunctional building block in pharmaceutical synthesis, unambiguous structural confirmation is paramount. This document outlines best practices for sample preparation of this hygroscopic salt, predicts the expected spectral features based on established principles of NMR spectroscopy, and explains the causal relationships between the molecular structure and the resulting spectrum.

Introduction: The Structural Significance of this compound

This compound is a valuable reagent in organic synthesis, featuring a primary alkyl bromide and a secondary amine. This dual functionality allows for sequential or orthogonal reactions, making it a versatile precursor in the synthesis of various pharmaceutical agents and biologically active molecules. Its hydrobromide salt form enhances stability and simplifies handling compared to the free base.

1H NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. It provides precise information on the electronic environment of each proton, confirming the integrity of the ethyl backbone, the presence of the N-methyl group, and the effects of protonation at the nitrogen center. This guide serves as a practical resource for obtaining a high-quality, interpretable 1H NMR spectrum.

Foundational Principles: Why the Hydrobromide Salt Form Matters

The analysis of the hydrobromide salt of an amine by 1H NMR requires specific considerations. The protonation of the nitrogen atom to form an ammonium salt (R₂NH₂⁺) has two major consequences:

  • Increased Solubility in Polar Solvents: The ionic nature of the salt dictates the choice of deuterated solvent. Polar solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are required for dissolution.[1]

  • Inductive Deshielding: The positive charge on the nitrogen atom is strongly electron-withdrawing. This inductive effect deshields adjacent protons, causing their resonance signals to shift downfield (to a higher ppm value) compared to the corresponding free amine.[2][3] Protons on the N-methyl group and the α-methylene group (CH₂-N) are most significantly affected.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

Materials and Equipment
  • This compound (CAS 40052-63-9)

  • Deuterium Oxide (D₂O, 99.9 atom % D) or Methanol-d₄ (CD₃OD, 99.8 atom % D)

  • High-quality 5 mm NMR tubes[4]

  • Volumetric glassware and Pasteur pipettes

  • Vortex mixer

  • NMR Spectrometer (300 MHz or higher recommended)

Step-by-Step Sample Preparation Workflow

The following workflow ensures a homogenous sample free of particulate matter, which is crucial for obtaining sharp NMR signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Vial (0.6 mL D₂O) weigh->dissolve Transfer mix 3. Vortex (Ensure full dissolution) dissolve->mix Homogenize filter 4. Filter into NMR Tube (Use pipette with glass wool) mix->filter Remove Particulates cap 5. Cap and Label Tube filter->cap Finalize insert 6. Insert into Spectrometer cap->insert lock 7. Lock on D₂O Signal insert->lock shim 8. Shim Magnet Coils lock->shim acquire 9. Acquire Spectrum shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Protocol Details:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[5] The compound is hygroscopic and should be handled promptly.

  • Solvent Selection & Dissolution: Add approximately 0.6 mL of Deuterium Oxide (D₂O) to the vial. D₂O is an excellent choice due to the high polarity of the salt.[6] The use of a deuterated solvent is critical to avoid a large, interfering solvent signal in the proton spectrum.[7]

  • Homogenization: Vortex the sample until the solid is completely dissolved. The solution must be transparent and free of any suspended particles.[4] Inhomogeneous samples lead to broadened spectral lines.[5]

  • Filtration: To remove any microparticulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This step is crucial for proper magnetic field shimming and achieving high resolution.

  • Final Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL), which is standard for most high-resolution spectrometers.[4][8]

  • Acquisition: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the D₂O solvent. Perform shimming to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum.

¹H NMR Spectral Analysis and Interpretation

The structure of this compound contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

mol Br—CH₂(a)—CH₂(b)—N⁺H₂(c)—CH₃(d) • Br⁻ a a b b c c d d

Caption: Molecular structure and proton assignments.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton signal.

LabelProton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
a Br-CH₂ -~ 3.7 - 3.8Triplet (t)~ 6-72H
b -CH₂ -NH₂⁺-~ 3.5 - 3.6Triplet (t)~ 6-72H
d -NH₂⁺-CH₃ ~ 2.9 - 3.1Singlet (s)N/A3H
c -N⁺H₂ -~ 7.0 - 9.0Broad Singlet (br s)N/A2H

Note: Chemical shifts are referenced to residual HDO at δ 4.79 ppm. The N⁺H₂ signal (c) will exchange with D₂O and may be diminished or absent.

Detailed Peak-by-Peak Analysis
  • Signal (a): Methylene group adjacent to Bromine (Br-CH₂-)

    • Chemical Shift (δ ≈ 3.7-3.8 ppm): This methylene group is attached to the highly electronegative bromine atom, which strongly deshields the protons, shifting them downfield.[9][10] Data for the analogous 2-Bromoethylamine hydrobromide shows a triplet at 3.706 ppm, supporting this prediction.[11]

    • Multiplicity (Triplet): According to the n+1 rule, this signal is split by the two adjacent protons of methylene group (b) into a triplet (n=2, so 2+1=3 peaks).[12]

  • Signal (b): Methylene group adjacent to Nitrogen (-CH₂-N⁺H₂-)

    • Chemical Shift (δ ≈ 3.5-3.6 ppm): These protons are adjacent to the positively charged nitrogen, which exerts a powerful electron-withdrawing inductive effect. This deshielding results in a significant downfield shift.[2] In 2-Bromoethylamine hydrobromide, this signal appears at 3.514 ppm.[11]

    • Multiplicity (Triplet): This signal is split by the two neighboring protons of the Br-CH₂- group (a) into a triplet (n=2, so 2+1=3 peaks).

  • Signal (d): N-Methyl group (-N⁺H₂-CH₃)

    • Chemical Shift (δ ≈ 2.9-3.1 ppm): The protons of the methyl group are directly attached to the deshielding protonated nitrogen. In neutral N-methylethanamine, the N-CH₃ signal is around 2.30 ppm.[13] The salt formation is expected to shift this signal significantly downfield.[2]

    • Multiplicity (Singlet): These protons have no adjacent protons to couple with, so the signal appears as a sharp singlet. (Note: In some cases, long-range coupling to the N-H protons can occur, but this is often not resolved and is eliminated by deuterium exchange).

  • Signal (c): Ammonium Protons (-N⁺H₂-)

    • Chemical Shift (δ ≈ 7.0-9.0 ppm): Amine and ammonium protons are known to have variable and broad chemical shifts due to hydrogen bonding and chemical exchange.[9][14] In a D₂O solvent, these acidic protons will rapidly exchange with deuterium atoms from the solvent.

    • Appearance (Broad/Absent): This rapid exchange means the signal will either be very broad or completely absent from the spectrum. The disappearance of this signal upon addition of D₂O is a classic diagnostic test for exchangeable protons (e.g., OH, NH).[14]

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structural verification of this compound. By following the detailed protocol for sample preparation, a high-resolution spectrum can be readily obtained. The predicted spectrum consists of two triplets in the 3.5-3.8 ppm region corresponding to the ethyl backbone, and a singlet around 3.0 ppm for the N-methyl group. The characteristic downfield shifts of protons adjacent to the nitrogen atom serve as direct evidence of the ammonium salt form. This comprehensive guide provides researchers with the necessary framework to confidently acquire, interpret, and validate the structure of this important synthetic intermediate.

References

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Kuhrt, D., et al. (2018). Anion influences on reactivity and NMR spectroscopic features of NHC precursors. RSC Advances, 8(64), 36889-36896. Retrieved from [Link]

  • Wikipedia. (2023, July 23). Deuterated solvent. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes of the 1 H NMR spectrum of salt A in CDCl 3 upon addition of.... Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethylamine hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR overlay of IIIM-290 and its salt forms; (b) 1 H chemical.... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • American Chemical Society. (2024, March 18). NMR analysis of the effects of salts on hydrogen bonding in small molecules. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Trends in the proton NMR spectra of some amine-haloboranes: steric effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

The Strategic Incorporation of the N-Methyl-2-aminoethyl Moiety in Medicinal Chemistry: Applications and Protocols for 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous N-Methyl-2-aminoethyl Scaffold in Modern Pharmaceuticals

In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency, owing to their favorable interactions with biological targets and their contribution to desirable pharmacokinetic profiles. One such privileged scaffold is the N-methyl-2-aminoethyl group. Its presence is a common feature in a multitude of clinically significant drugs, including antihistamines, antidepressants, and antipsychotics.[1][2] The strategic incorporation of this moiety can profoundly influence a molecule's basicity, polarity, and ability to engage in crucial hydrogen bonding and ionic interactions within receptor binding pockets.[3]

2-Bromo-N-methylethanamine hydrobromide serves as a key and versatile building block for introducing this important N-methyl-2-aminoethyl functionality.[4] Its bifunctional nature, possessing a reactive bromide and a secondary amine, allows for its facile integration into a wide range of molecular frameworks through nucleophilic substitution reactions. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and an examination of the underlying chemical principles.

Core Application: N-Alkylation Reactions in Drug Synthesis

The primary utility of this compound lies in its role as an alkylating agent for nitrogen-containing nucleophiles. This reaction, a cornerstone of amine synthesis, allows for the formation of carbon-nitrogen bonds, thereby constructing more complex molecular architectures from simpler precursors.[5][6]

Mechanistic Considerations: The SN2 Pathway

The N-alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this process, the lone pair of electrons on the nucleophilic nitrogen atom attacks the electrophilic carbon atom bearing the bromine atom. This concerted step involves the simultaneous formation of the C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group.

A critical aspect of this reaction is the management of the hydrobromide salt. The starting material is a hydrobromide salt, and the reaction itself generates an additional equivalent of hydrobromic acid. Therefore, the presence of a base is essential to neutralize the acid and to deprotonate the nucleophilic amine, thereby increasing its nucleophilicity. The choice of base is crucial and depends on the substrate's reactivity and the desired reaction conditions. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases.

A common challenge in the N-alkylation of primary and some secondary amines is over-alkylation, where the initially formed product, being more nucleophilic than the starting amine, can react further with the alkylating agent.[7] Strategies to mitigate this include using a large excess of the amine, slow addition of the alkylating agent, or employing protecting group strategies.

Application in the Synthesis of Antihistamines and Tricyclic Antidepressants

The N-methyl-2-aminoethyl side chain is a hallmark of many first-generation H1-antihistamines and tricyclic antidepressants.[8] While specific, published syntheses of major drugs explicitly using this compound are not readily found in the primary literature, its close analog, 2-(dimethylamino)ethyl chloride, is widely documented in the synthesis of drugs like Doxylamine and Diphenhydramine. The underlying synthetic strategy is directly translatable.

For instance, in the synthesis of tricyclic antidepressants like amitriptyline, a common synthetic route involves the alkylation of the tricyclic core with a suitable aminoalkyl halide.[8] The N-methyl-2-aminoethyl side chain is crucial for the molecule's interaction with neurotransmitter transporters.[3]

Detailed Protocol: Representative N-Alkylation of a Secondary Amine

This protocol details a general procedure for the N-alkylation of a generic secondary amine with this compound. This serves as a representative workflow for researchers aiming to incorporate the N-methyl-2-aminoethyl moiety into their target molecules.

Reaction Scheme:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Amine, Base, Solvent) addition 2. Add Alkylating Agent setup->addition react 3. Heat and Stir (Monitor by TLC/LC-MS) addition->react cool 4. Cool to RT react->cool filter 5. Filter Inorganic Salts cool->filter extract 6. Extraction (EtOAc, Water, Brine) filter->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify final_product Characterization (NMR, MS) purify->final_product Pure Product

Sources

The Versatile Building Block: Application Notes for 2-Bromo-N-methylethanamine Hydrobromide in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-N-methylethanamine hydrobromide is a key bifunctional reagent employed in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a reactive primary alkyl bromide and a secondary amine, allows for its incorporation into target molecules through N-alkylation and other nucleophilic substitution reactions. This guide provides an in-depth exploration of its applications, focusing on the synthesis of nitrogen-containing heterocycles and key pharmaceutical intermediates. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its use.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 40052-63-9[1]
Molecular Formula C₃H₉Br₂N[1]
Molecular Weight 218.92 g/mol [2]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water[3]
Storage 2-8°C, Refrigerator[1]

Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and eye irritation.[3]

Core Application: Synthesis of Antihistamines - The Case of Clemastine

A significant application of 2-halo-N-methylethanamine derivatives lies in the synthesis of first-generation antihistamines, such as Clemastine.[4] Clemastine features a chiral ether linkage, and its synthesis provides an excellent case study for the application of this compound in a multi-step drug synthesis. While patents often describe the use of the chloro-analog, the bromo-derivative offers higher reactivity, which can be advantageous in achieving good yields.[5][6]

Reaction Principle: Williamson Ether Synthesis

The key bond formation in the synthesis of Clemastine involves a Williamson ether synthesis. In this reaction, the alkoxide of a chiral tertiary alcohol, 1-(4-chlorophenyl)-1-phenylethanol, acts as a nucleophile, attacking the electrophilic carbon of a 2-halo-N-methylethanamine derivative to form the desired ether.[5][6]

The use of a strong base is crucial to deprotonate the tertiary alcohol, forming the alkoxide. Sodamide (NaNH₂) is a common choice for this transformation due to its high basicity and ability to function in non-polar aprotic solvents.[5][6]

Detailed Synthetic Protocol: Synthesis of Racemic Clemastine

This protocol outlines the synthesis of racemic Clemastine via the alkylation of 1-(4-chlorophenyl)-1-phenylethanol with a derivative of 2-Bromo-N-methylethanamine. For the synthesis of the specific enantiomer of Clemastine, a chiral starting material for the pyrrolidine moiety would be required.[7]

Step 1: Preparation of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide

This intermediate can be synthesized from N-methyl-2-pyrrolidinemethanol through a two-step process involving bromination with a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), followed by treatment with HBr to form the hydrobromide salt. For the purpose of this protocol, we will assume this starting material is available.

Step 2: Alkylation to form Racemic Clemastine

Materials:

  • 1-(4-Chlorophenyl)-1-phenylethanol[8]

  • 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide

  • Sodamide (NaNH₂)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq). Dissolve the alcohol in anhydrous toluene.

  • Alkoxide Formation: While stirring under a nitrogen atmosphere, carefully add sodamide (1.2 eq) portion-wise to the solution at room temperature. The reaction mixture may become cloudy.

  • Heating: Heat the mixture to reflux for 2-4 hours to ensure complete formation of the alkoxide.

  • Addition of Alkylating Agent: Cool the reaction mixture to room temperature. Add a solution of 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide (1.1 eq) in a minimal amount of anhydrous toluene dropwise to the stirred alkoxide solution. Note: The free base of the alkylating agent can be used if available, which would require an adjustment in the amount of sodamide used.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water and diethyl ether.

    • Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent streaking of the amine product) to yield racemic Clemastine.

Causality Behind Experimental Choices
  • Choice of Base: Sodamide is a strong base that can effectively deprotonate the tertiary alcohol without acting as a competing nucleophile.

  • Solvent: Anhydrous toluene is a suitable solvent as it is inert to the strong base and allows for heating to reflux temperatures to drive the reaction to completion.

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive sodamide and the alkoxide with atmospheric moisture and oxygen.

  • Excess Alkylating Agent: A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable tertiary alcohol.

  • Aqueous Work-up: The sequential washing steps are designed to remove unreacted base, salts, and other water-soluble impurities. The bicarbonate wash specifically neutralizes any acidic byproducts.

  • Chromatographic Purification: Due to the potential for side reactions, such as elimination of the alkyl bromide, chromatographic purification is necessary to isolate the pure product. The addition of triethylamine to the eluent neutralizes the acidic sites on the silica gel, improving the chromatography of the basic amine product.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol 1-(4-chlorophenyl)-1-phenylethanol Alkoxide_Formation Alkoxide Formation (Toluene, Reflux) Alcohol->Alkoxide_Formation Alkyl_Halide 2-(2-Bromoethyl)-1-methylpyrrolidine HBr Alkylation N-Alkylation (Toluene, Reflux) Alkyl_Halide->Alkylation Base Sodamide (NaNH₂) Base->Alkoxide_Formation Alkoxide_Formation->Alkylation Quench Quench with NH₄Cl(aq) Alkylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash with NaHCO₃(aq) & Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Purification Column Chromatography Drying->Purification Product Racemic Clemastine Purification->Product

Caption: Workflow for the synthesis of racemic Clemastine.

Application in the Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[9][10][11] The bifunctional nature of the molecule allows for its use in cyclization reactions to form saturated five- and six-membered rings.

General Protocol for N-Alkylation of Secondary Amines

This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound, which can be a key step in the synthesis of more complex heterocyclic structures.

Materials:

  • Secondary amine

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Take up the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic solution.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Mechanistic Considerations for N-Alkylation

The N-alkylation reaction proceeds via a standard SN2 mechanism. The amine nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The base is essential to neutralize the hydrobromic acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Amine R₂NH Alkyl_Halide Br-CH₂-CH₂-NH(CH₃) TS TS Alkyl_Halide->TS Product R₂N⁺H-CH₂-CH₂-NH(CH₃) Leaving_Group Br⁻ TS->Product TS->Leaving_Group Leaving Group Departure

Sources

Application Note: 2-Bromo-N-methylethanamine Hydrobromide in the Synthesis of N-Methylated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the application of 2-Bromo-N-methylethanamine hydrobromide as a versatile building block for the synthesis of N-methylated heterocyclic compounds. We present validated, step-by-step protocols for the synthesis of N-methylpiperazine and N-methylmorpholine derivatives, key scaffolds in medicinal chemistry. The causality behind experimental choices, mechanistic insights, and troubleshooting are discussed to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of this compound

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The incorporation of an N-methyl group can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. This compound is a bifunctional reagent of significant strategic value, possessing both a nucleophilic secondary amine (after deprotonation) and an electrophilic primary bromide.[1] This dual reactivity allows for its use in straightforward and efficient cyclization reactions to construct saturated six-membered heterocycles like piperazines and morpholines.[1]

The hydrobromide salt form enhances the compound's stability and simplifies handling compared to the free base, which can be more volatile and prone to self-reaction.[2] Its application as a key intermediate is noted in the synthesis of therapeutically important compounds, such as monoamine oxidase inhibitors.[1] This guide will focus on two primary applications: its reaction with primary amines to yield N-methylpiperazines and its reaction with amino alcohols for the synthesis of N-methylmorpholines.

Core Principles and Mechanistic Rationale

The synthetic utility of 2-Bromo-N-methylethanamine relies on a sequence of nucleophilic substitution reactions. The general mechanism involves two key steps:

  • Initial N-Alkylation: A primary nucleophile, such as a primary amine or an alcohol, attacks the electrophilic carbon bearing the bromine atom. This step is typically carried out in the presence of a base to neutralize the hydrobromide and deprotonate the nucleophile, enhancing its reactivity.

  • Intramolecular Cyclization: The intermediate formed in the first step contains the N-methylethanamine moiety. A second deprotonation, this time of the secondary amine of the reagent, generates a potent intramolecular nucleophile. This amine then attacks the electrophilic carbon of the original nucleophile (which has been converted into a leaving group or activated), leading to ring closure and the formation of the heterocyclic ring.

The choice of base, solvent, and temperature is critical to favor the desired intramolecular cyclization over competing intermolecular polymerization.

Synthesis of N-Methylpiperazine Derivatives

N-methylpiperazine is a common fragment in many CNS-active drugs. The following protocol describes a general method for the synthesis of 4-substituted-1-methylpiperazines from primary amines.

Experimental Protocol: Synthesis of 1-Methyl-4-phenylpiperazine

This protocol details the reaction between aniline and this compound.

Materials:

  • Aniline

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile (100 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.2 eq) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-methyl-4-phenylpiperazine.

Workflow and Causality

Caption: Workflow for the synthesis of 1-methyl-4-phenylpiperazine.

  • Choice of Base and Solvent: Anhydrous potassium carbonate is a suitable base as it is strong enough to deprotonate the aniline and the secondary amine of the reagent but is not so strong as to cause significant side reactions. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium salts.

  • Stoichiometry: A slight excess of the bromo-reagent is used to ensure complete consumption of the starting aniline. A larger excess of base is required to neutralize the hydrobromide and facilitate the two necessary deprotonation steps.

  • Workup: The aqueous wash with sodium bicarbonate is crucial to remove any remaining acidic species and unreacted starting materials.

Synthesis of N-Methylmorpholine Derivatives

The morpholine ring is another privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3] The synthesis of N-methylmorpholine derivatives can be achieved by reacting this compound with a suitable 2-aminoethanol derivative.

Experimental Protocol: Synthesis of 4-Methyl-2-phenylmorpholine

This protocol details the cyclization reaction starting from 2-amino-2-phenylethan-1-ol.

Materials:

  • (±)-2-Amino-2-phenylethan-1-ol

  • This compound

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 500 mL three-necked flask fitted with a mechanical stirrer, thermometer, and reflux condenser, dissolve (±)-2-amino-2-phenylethan-1-ol (1.0 eq) in toluene (200 mL).

  • Add a solution of sodium hydroxide (2.5 eq) in water (50 mL). Stir the biphasic mixture vigorously.

  • Add this compound (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, heat the mixture to reflux (around 85-90°C) and maintain for 6-8 hours.

  • Cool the reaction to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-methyl-2-phenylmorpholine.

Workflow and Rationale

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Bromo-N-methylethanamine Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 2-Bromo-N-methylethanamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. We will explore the causality behind experimental challenges and provide field-proven, validated protocols to enhance the success of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS 40052-63-9) is a valuable bifunctional reagent used in organic synthesis.[1][2] It features a reactive bromo group, making it an excellent electrophile for alkylation, and a secondary amine nucleophile (after deprotonation). Its hydrobromide salt form enhances stability for storage. It is a key building block in medicinal chemistry and materials science, frequently used for introducing an N-methylethanamine moiety into molecules to synthesize a wide range of biologically active compounds and polymers.[1][3]

Q2: My starting material is a hydrobromide salt. How does this impact my reaction setup?

The hydrobromide salt form means the amine nitrogen is protonated, rendering it non-nucleophilic. Therefore, a base is required in the reaction mixture for two primary reasons:

  • To neutralize the hydrobromide salt , liberating the free secondary amine.

  • To neutralize the HBr that is generated as a byproduct during the nucleophilic substitution reaction.

At least two equivalents of a base are typically necessary for the reaction to proceed to completion. The choice of base is critical and depends on the pKa and stability of the nucleophile you are alkylating.

Q3: What are the most common side reactions that cause low yields?

Low yields in reactions involving this compound are primarily caused by two competing pathways:

  • Intramolecular Cyclization: The free amine, once deprotonated, can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This forms a highly reactive and unstable three-membered ring, the N-methylaziridinium bromide intermediate. This intermediate can then be attacked by other nucleophiles or undergo polymerization, consuming the starting material.

  • Elimination (E2) Reaction: If a strong, sterically hindered base is used, it can abstract a proton from the carbon adjacent to the bromine atom (the α-carbon), leading to the formation of N-methylvinylamine via an E2 elimination mechanism.[4][5] This pathway competes directly with the desired SN2 substitution.[6]

Q4: How should I properly store and handle this compound?

To ensure reagent integrity, it should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). The compound can be hygroscopic, and moisture can interfere with reactions, particularly if using moisture-sensitive bases like sodium hydride. It is a white to off-white crystalline solid.[3] Discoloration may indicate degradation. Always consult the Safety Data Sheet (SDS) before use; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7]

Troubleshooting Guide for Low-Yield Reactions

This section addresses specific problems encountered during N-alkylation reactions.

Problem 1: Low or No Product Formation (Starting Material Unreacted)
Possible Cause Scientific Explanation & Solution
Ineffective Base The chosen base may be too weak to effectively deprotonate the nucleophile or neutralize the HBr salt. For N-alkylation of weakly acidic nucleophiles (e.g., some heterocycles, secondary amines), a stronger base is required. Solution: Switch to a stronger base. Consider the pKa of your nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or for very weak nucleophiles, sodium hydride (NaH). Using finely powdered bases can also increase reaction rates.[8]
Poor Reagent Quality The this compound may have degraded due to improper storage (exposure to moisture or light). This can lead to lower effective concentrations of the active reagent. Solution: Verify the purity of the starting material using techniques like NMR or by checking its melting point (typically 170-175 °C).[7] If degradation is suspected, use a fresh bottle from a reputable supplier.
Suboptimal Solvent Choice The reaction may be slow or incomplete if the solvent does not adequately dissolve the reactants or facilitate the SN2 mechanism. Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN). These solvents solvate the cation of the base while leaving the anion relatively free, increasing its nucleophilicity.[9]
Insufficient Temperature The activation energy for the reaction may not be met at the current temperature, leading to a sluggish reaction. Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions by TLC or LC-MS. Heating the reaction to 80 °C is a common practice.[8]
Problem 2: Formation of Multiple Products & Low Purity
Possible Cause Scientific Explanation & Solution
Dominant Intramolecular Cyclization The deprotonated N-methylethanamine intermediate is cyclizing to form the N-methylaziridinium ion faster than it reacts with your target nucleophile. This is more likely if your external nucleophile is weak or sterically hindered. Solution: 1. Slow Addition: Add the this compound solution slowly to the reaction mixture containing your nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low, favoring the intermolecular reaction. 2. Increase Nucleophile Concentration: Use a slight excess of your target nucleophile to outcompete the intramolecular reaction.
Competing Elimination (E2) Reaction A strong, bulky base (e.g., potassium tert-butoxide) will preferentially act as a base rather than a nucleophile, abstracting a proton and leading to an elimination product.[4][10] Solution: Use a non-nucleophilic, less sterically hindered base like potassium carbonate or cesium carbonate. Lowering the reaction temperature can also disfavor elimination relative to substitution.[11]
Over-alkylation If your target nucleophile is a primary amine, the secondary amine product is often more nucleophilic than the starting amine and can react again with the alkylating agent, leading to a tertiary amine or even a quaternary ammonium salt.[12][13] Solution: Use a large excess (3-5 equivalents) of the starting primary amine to ensure the alkylating agent is more likely to react with the starting material than the product.
Visualizing the Reaction Pathways

Understanding the competition between the desired substitution and undesired side reactions is key to troubleshooting.

G cluster_start Reactants cluster_products Potential Outcomes Reagent 2-Bromo-N-methylethanamine (Free Base Form) Desired Desired SN2 Product (N-Alkylation) Reagent->Desired Intermolecular SN2 Attack Side1 Aziridinium Ion (Intramolecular Cyclization) Reagent->Side1 Intramolecular SN2 Attack Side2 Elimination Product (E2 Pathway) Reagent->Side2 Base-Induced Elimination (E2) Nucleophile Your Nucleophile (e.g., R-NH2) Nucleophile->Desired

Caption: Competing reaction pathways for 2-Bromo-N-methylethanamine.

Key Experimental Protocols
Protocol 1: General N-Alkylation of a Secondary Amine

This protocol provides a robust starting point for the N-alkylation of a generic secondary amine.

G start Start setup 1. Setup Reaction - Oven-dried flask - Inert atmosphere (N2/Ar) - Add secondary amine (1.0 eq) - Add K2CO3 (2.2 eq) - Add DMF start->setup addition 2. Add Reagent - Dissolve 2-Bromo-N- methylethanamine HBr (1.1 eq) in DMF - Add dropwise to flask setup->addition react 3. Reaction - Heat to 60-80 °C - Monitor by TLC/LC-MS (Typically 12-24h) addition->react workup 4. Workup - Cool to RT - Quench with water - Extract with EtOAc (3x) react->workup purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purify end End purify->end

Caption: General workflow for N-alkylation reactions.

Materials:

  • Secondary Amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water (deionized)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.2 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the secondary amine. Stir the suspension.

  • Reagent Addition: In a separate vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature over 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired product.

Analytical Monitoring: Reaction progress can be effectively monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.[14] These methods allow for accurate quantification of reactant consumption and product formation.[15]

References
  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

  • Pearson. (2024). SN1 substitution and E1 elimination frequently compete in the same reaction. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole??. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Bromo-N-Methylethanamine HBr | CAS 40052-63-9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 40052-63-9| Chemical Name : this compound. Retrieved from [Link]

  • YouTube. (2018). Chapter 9 - Part 9 - Competition between Substitution & Elimination. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • YouTube. (2020). Competition Between Substitution and Elimination Reactions. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Quora. (2021). Why does methylbromide undergo substitution reaction while 2-bromo-2-methylpropane undergo elimination reaction?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • SFU Summit. (n.d.). Electrocyclic reactions of aziridines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-methylethanamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

I. Introduction to the Synthesis and its Challenges

The synthesis of this compound, a valuable building block in pharmaceutical chemistry, is most commonly achieved by the reaction of 2-(methylamino)ethanol with hydrobromic acid (HBr). While seemingly straightforward, this reaction is often plagued by the formation of several side products that can complicate purification and reduce the overall yield and purity of the desired product. Understanding the mechanistic origins of these impurities is paramount for successful and reproducible synthesis.

This guide will focus on the identification, mitigation, and removal of the most common side products encountered in this transformation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete Reaction: Insufficient heating or reaction time. - Formation of Side Products: Competing reactions such as ether formation or elimination are significant. - Loss during Workup/Purification: Product is partially soluble in the crystallization solvent or lost during transfers.- Reaction Optimization: Ensure the reaction is heated to reflux for a sufficient duration to drive the conversion of the starting material. Monitor the reaction by TLC or NMR if possible. - Control Reaction Conditions: Carefully control the temperature to minimize side reactions. See detailed discussion on side products below. - Purification Optimization: Use a minimal amount of cold solvent for washing the crystalline product. Consider a different solvent system for recrystallization to maximize recovery.
Product is an Oil or Fails to Crystallize - Presence of Impurities: Significant amounts of side products, particularly the ether byproduct, can act as an oil and inhibit crystallization. - Residual Solvent: Incomplete removal of the reaction solvent (e.g., water) or the crystallization solvent.- Purification: Attempt to purify a small portion of the oil via column chromatography to isolate the main product and identify the impurities. - Solvent Removal: Ensure the crude product is thoroughly dried under high vacuum before attempting crystallization. - Recrystallization Strategy: Try different solvent systems for crystallization. A common and effective method is dissolving the crude product in a minimal amount of hot ethanol or methanol and then slowly adding a non-polar solvent like acetone or diethyl ether until turbidity is observed, followed by slow cooling.
Broad or Depressed Melting Point - Impure Product: The presence of side products disrupts the crystal lattice of the desired product.- Recrystallization: Perform one or more recrystallizations until a sharp and consistent melting point is achieved. See the recommended recrystallization protocol below.
Discolored Product (Yellow to Brown) - Oxidation: Air oxidation of the amine or bromide. - Decomposition: Overheating during the reaction or solvent removal can lead to decomposition.- Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Temperature Control: Avoid excessive heating. Use a rotary evaporator with controlled temperature for solvent removal. - Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to remove colored impurities before recrystallization.

III. In-Depth Analysis of Side Products

A thorough understanding of the potential side reactions is crucial for troubleshooting and optimizing the synthesis. The primary side products in the synthesis of this compound from 2-(methylamino)ethanol and HBr are:

  • Bis(2-(methylamino)ethyl) Ether Dihydrobromide: Formed via an intermolecular Williamson ether-like synthesis.

  • N-Methylaziridine: Formed via intramolecular cyclization.

  • N-Methylvinylamine: Formed via an E2 elimination reaction.

The formation of these side products is often favored by prolonged reaction times at high temperatures.

Reaction Pathways: Desired Product vs. Side Products

SM 2-(Methylamino)ethanol Protonated_SM Protonated 2-(Methylamino)ethanol SM->Protonated_SM + H+ Product 2-Bromo-N-methylethanamine (Desired Product) Protonated_SM->Product + Br- (SN2) Aziridinium N-Methylaziridinium Ion (Intermediate) Protonated_SM->Aziridinium - H2O (Intramolecular SN2) Ether Bis(2-(methylamino)ethyl) Ether (Side Product 2) Protonated_SM->Ether + 2-(Methylamino)ethanol - H2O (Intermolecular SN2) Elimination N-Methylvinylamine (Side Product 3) Product->Elimination + Base - HBr (E2 Elimination) Aziridine N-Methylaziridine (Side Product 1) Aziridinium->Aziridine - H+ HBr HBr H2O H2O Br_ion Br- Base Base (e.g., another amine molecule)

Caption: Reaction pathways in the synthesis of 2-Bromo-N-methylethanamine.

Bis(2-(methylamino)ethyl) Ether Dihydrobromide
  • Mechanism of Formation: This is an intermolecular nucleophilic substitution reaction. One molecule of protonated 2-(methylamino)ethanol is attacked by the hydroxyl group of a second molecule of 2-(methylamino)ethanol. This is analogous to the Williamson ether synthesis, but under acidic conditions. High concentrations of the starting material and elevated temperatures favor this side reaction.[1][2][3]

  • Identification:

    • Appearance: This byproduct is often a viscous oil which can make the crystallization of the desired product difficult.

    • Mass Spectrometry: The mass spectrum of the analogous bis(2-dimethylaminoethyl) ether shows a base peak at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment resulting from alpha-cleavage, a common fragmentation pattern for amines.[6] A similar fragmentation would be expected for the N-methyl analog.

  • Mitigation and Removal:

    • Reaction Conditions: Use a higher excess of HBr to ensure the complete and rapid conversion of the alcohol to the bromide, minimizing the opportunity for the alcohol to act as a nucleophile.

    • Purification: This impurity is generally more soluble in organic solvents than the desired hydrobromide salt. Careful recrystallization, potentially from a mixed solvent system like ethanol/acetone, can effectively remove it.

N-Methylaziridine
  • Mechanism of Formation: The protonated amino alcohol can undergo an intramolecular SN2 reaction where the nitrogen atom acts as a nucleophile, displacing the protonated hydroxyl group (a good leaving group) to form a cyclic N-methylaziridinium ion.[7] Subsequent deprotonation yields N-methylaziridine.

  • Identification:

    • Volatility: N-methylaziridine is a volatile compound and may be lost during workup, but its presence as the aziridinium salt can lead to other impurities.

    • NMR Spectroscopy: N-Methylaziridine has characteristic signals in the 1H NMR spectrum for the methyl group and the equivalent methylene protons of the aziridine ring. The 13C NMR spectrum of N-methylaziridine shows distinct chemical shifts for the methyl and methylene carbons.[4]

  • Mitigation and Removal:

    • Temperature Control: Lower reaction temperatures will disfavor the intramolecular cyclization.

    • Acid Concentration: High concentrations of HBr will keep the amine protonated, reducing its nucleophilicity and thus decreasing the rate of aziridinium ion formation.

N-Methylvinylamine
  • Mechanism of Formation: This side product arises from an E2 elimination reaction of the desired 2-Bromo-N-methylethanamine. A base, which can be another molecule of the starting amino alcohol or the product amine, abstracts a proton from the carbon adjacent to the nitrogen, leading to the formation of a double bond and the elimination of HBr.[8][9][10]

  • Identification:

    • NMR Spectroscopy: N-methylvinylamine would show characteristic signals for the vinyl protons in the 1H NMR spectrum.[11]

    • GC-MS: As a volatile amine, it could be detected by GC-MS analysis of the crude product.

  • Mitigation and Removal:

    • Temperature Control: High temperatures favor elimination reactions. Maintaining the lowest effective reaction temperature is crucial.

    • Purification: As a non-salt impurity, it can be removed during the crystallization of the hydrobromide salt.

IV. Recommended Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 48% aqueous hydrobromic acid (excess, e.g., 3-5 equivalents).

  • Cool the HBr solution in an ice bath.

  • Slowly add 2-(methylamino)ethanol (1.0 equivalent) to the cooled HBr with stirring. The addition is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (typically 110-120 °C) for 4-6 hours.

  • After reflux, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Precipitate the crude product by slowly adding the reaction mixture to a larger volume of cold acetone with vigorous stirring.

  • Collect the white precipitate by vacuum filtration and wash with cold acetone until the filtrate is colorless.

  • Dry the solid product under vacuum to a constant weight.

Protocol 2: Recrystallization for Purification
  • Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

  • If the solution is colored, add a small amount of activated charcoal, heat briefly, and filter hot through a celite pad to remove the charcoal.

  • Slowly add acetone or diethyl ether to the hot, clear filtrate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

V. Analytical Methods for Quality Control

  • Melting Point: A sharp melting point in the expected range is a good indicator of purity.

  • ¹H NMR Spectroscopy: Can be used to confirm the structure of the product and identify proton-containing impurities. The expected chemical shifts for the product will be different from those of the starting material and the side products.

  • GC-MS: Useful for detecting volatile impurities, especially if the product is derivatized to increase its volatility.

VI. Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown upon heating. Is this normal?

A1: Some darkening is common due to the high temperature and strong acid, but a very dark color may indicate decomposition or significant side reactions. Consider reducing the reaction temperature or time. If the final product is discolored, a charcoal treatment during recrystallization can often remove the colored impurities.

Q2: Can I use sulfuric acid in addition to HBr to facilitate the reaction?

A2: While sulfuric acid is a strong dehydrating agent, its use can promote elimination and other side reactions. It is generally recommended to use an excess of concentrated HBr, which serves as both the bromide source and the acid catalyst.

Q3: How can I be sure my product is free of the starting material?

A3: The starting material, 2-(methylamino)ethanol, has a very different 1H NMR spectrum from the product. The presence of a prominent hydroxyl proton signal (which would be exchangeable with D2O) and the upfield shift of the methylene protons adjacent to the oxygen would indicate incomplete reaction.

Q4: Is the product stable for long-term storage?

A4: this compound is a salt and is generally more stable than the free base. However, it can be hygroscopic and sensitive to light. It should be stored in a tightly sealed container, in a cool, dark, and dry place.

VII. Conclusion

The successful synthesis of this compound hinges on a good understanding of the potential side reactions and how to control them. By carefully managing reaction conditions, particularly temperature and reagent stoichiometry, and employing appropriate purification techniques, researchers can obtain this valuable synthetic intermediate in high yield and purity. This guide provides a framework for troubleshooting common issues and optimizing the synthetic procedure.

VIII. References

  • PubChem. (n.d.). Bis(2-dimethylaminoethyl) ether. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methylaziridine. Retrieved from [Link]

  • Google Patents. (n.d.). CA1037496A - Synthesis of bis (2-(n-dimethylamino)ethyl) ether. Retrieved from

  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). E2 elimination: Stereospecificity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 27). Mechanism of the E2 Reaction. Retrieved from [Link]

  • Kim, H., & Lee, S. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • YouTube. (2011, January 2). Reaction of Ethers with Strong Acids (HBr) part 1/3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Quora. (2017, October 18). How does ether react with H-Br?. Retrieved from [Link]

  • NIST. (n.d.). Bis(2-(Dimethylamino)ethyl) ether. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Transformation Tutoring. (2022, November 24). Cleavage of Ethers by HBr and HI. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Reddit. (2018, February 11). Common ways to lose product and reduce yield?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-Bromo-N-methylethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-N-methylethanamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical parameter of reaction temperature. Here, we address common challenges and provide field-proven insights in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and where does temperature play a key role?

The most prevalent and scalable method for synthesizing this compound is through the reaction of N-methyl-2-hydroxyethylamine with a strong hydrobromic acid (HBr) solution.[1] This is a classic nucleophilic substitution reaction where the hydroxyl (-OH) group is protonated by the acid to form a good leaving group (water), which is then displaced by the bromide ion.

Temperature control is paramount at two distinct stages of this process:

  • Initial Reagent Addition: The initial addition of N-methyl-2-hydroxyethylamine to concentrated HBr is highly exothermic. This stage requires cooling (typically 0-5°C) to dissipate the heat generated and prevent uncontrolled boiling or degradation of the starting material.[1]

  • Reaction Drive and Dehydration: After the initial addition, the temperature is deliberately and carefully increased. This serves two purposes: to provide the necessary activation energy for the substitution reaction and, critically, to drive off the water formed as a byproduct. Removing water shifts the reaction equilibrium towards the product, maximizing the yield.[1]

Q2: I'm seeing low product yield. Could my reaction temperature be too low?

Yes, an insufficient reaction temperature is a common cause of low yield or incomplete conversion.[2]

Causality: The conversion of an alcohol to an alkyl bromide using HBr is an S_N2-type reaction that requires a significant energy input to proceed at a practical rate. If the temperature is too low (e.g., significantly below 100°C after the initial addition), you will likely face the following issues:

  • Incomplete Conversion: The reaction may stall, leaving a substantial amount of unreacted N-methyl-2-hydroxyethylamine in the mixture.

  • Difficult Purification: The unreacted starting material, being an amino alcohol, has different solubility properties from the desired hydrobromide salt, which can complicate the crystallization and isolation steps.

Troubleshooting Steps:

  • Verify Temperature: Ensure your heating mantle and thermometer are calibrated and accurately reflect the internal temperature of the reaction mixture.

  • Gradual Increase: After the initial controlled addition, gradually raise the temperature to a steady reflux, typically above 100°C.[1]

  • Monitor Water Removal: Use a Dean-Stark trap or a similar distillation setup to actively monitor and remove the water being generated. The cessation of water collection is a good indicator that the reaction is nearing completion.

Q3: My final product is discolored and impure. Is it possible my reaction temperature was too high?

Absolutely. Excessive heat is as detrimental as insufficient heat and often leads to a complex mixture of byproducts and a discolored, difficult-to-purify product.

Causality: While a high temperature is needed to drive the reaction, exceeding the optimal range can initiate decomposition and side reactions.[2] For amine-containing compounds, thermal instability can lead to charring or polymerization, resulting in the dark coloration you are observing.

Potential Side Reactions at Elevated Temperatures:

  • Decomposition: The starting material or product may begin to decompose, leading to a range of impurities and a lower yield of the desired compound.

  • Over-bromination: While less common in this specific reaction, very harsh conditions could potentially lead to undesired side reactions.

  • Formation of Ethers: Although less likely with a high concentration of bromide nucleophile, intermolecular reaction between two molecules of the starting alcohol to form an ether is a theoretical possibility if dehydration is too aggressive before substitution is complete.

Troubleshooting and Prevention:

  • Controlled Heating: Do not apply maximum heat instantaneously. Gradually ramp up the temperature to a controlled, gentle reflux.

  • Inert Atmosphere: While not always cited in basic protocols, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions that contribute to discoloration at high temperatures.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. Once the starting material is consumed, there is no benefit to prolonged heating, which only increases the risk of decomposition.

Experimental Protocol: Temperature Optimization Study

To empirically determine the optimal reaction temperature for your specific laboratory setup and scale, a systematic approach is recommended. This protocol outlines a small-scale study to compare different reaction temperatures.

Objective: To identify the reaction temperature that provides the best balance of reaction rate, yield, and purity.

Materials:

  • N-methyl-2-hydroxyethylamine

  • Hydrobromic acid (47% solution or similar)

  • Acetone (for crystallization)

  • Three-necked round-bottom flasks with thermometers

  • Heating mantles with precise temperature controllers

  • Magnetic stirrers

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • Setup: Prepare three identical reaction setups, each in a three-necked flask equipped with a thermometer and a reflux condenser.

  • Cooling: Cool each flask in an ice bath to 0-5°C.

  • Reagent Addition: To each flask, add 86.0 g of 47% HBr solution. While maintaining the temperature between 0-5°C, slowly add 18.0 g of N-methyl-2-hydroxyethylamine dropwise with vigorous stirring.[1]

  • Temperature Variation:

    • Reaction A: Heat the mixture to 90°C.

    • Reaction B: Heat the mixture to 105°C.

    • Reaction C: Heat the mixture to 120°C.

  • Reaction Monitoring: Maintain these temperatures and monitor the reactions for completion (e.g., by TLC or after a fixed time, such as 3-4 hours). Continuously remove any water generated.

  • Workup and Isolation: Once the reactions are complete, cool them to room temperature. Add 200 mL of cold acetone to each flask and stir to induce crystallization. Further cool to 0°C for 1 hour to maximize precipitation.[1]

  • Analysis: Collect the solid product from each reaction by filtration, wash with a small amount of cold acetone, and dry. Record the yield for each temperature. Analyze the purity of each product using the methods described below.

Data Analysis and Interpretation

Summarize your findings in a table to clearly identify the optimal temperature.

ReactionTemperature (°C)Yield (g)% YieldPurity (e.g., by Titration)Observations (e.g., Color)
A90
B105
C120

Expected Outcome: You will likely find that the median temperature (105°C) provides the highest yield of high-purity, white crystalline solid. The lower temperature may result in a lower yield, while the higher temperature might yield a slightly lower amount of a more discolored product.

Recommended Analytical Methods for Quality Control

To validate your optimization, robust analytical techniques are essential.

  • Argentometric Titration: This is a classic and reliable method for determining the purity of halide salts. It involves titrating a solution of the product with a standardized silver nitrate solution to quantify the bromide content.[3]

  • Melting Point Determination: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities will typically depress and broaden the melting point range.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for detecting and quantifying any organic impurities, including unreacted starting material or degradation byproducts.[3]

  • Spectroscopy (NMR, LC-MS): For structural confirmation and identification of any unknown impurities, Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.[4][5]

Visual Workflow and Troubleshooting

The following diagram outlines the logical workflow for troubleshooting common issues related to reaction temperature during the synthesis of this compound.

G cluster_start Start: Synthesis Outcome cluster_issues Problem Identification cluster_causes Potential Temperature-Related Causes cluster_solutions Corrective Actions start Analyze Product Yield & Purity low_yield Low Yield / Incomplete Reaction start->low_yield Is yield low? impure_product Impure / Discolored Product start->impure_product Is product impure? good_product High Yield & Purity start->good_product Is outcome optimal? temp_low Temperature Too Low low_yield->temp_low temp_high Temperature Too High impure_product->temp_high temp_ok Process Optimized good_product->temp_ok increase_temp Increase Reaction Temp. (e.g., to 100-110°C) Ensure efficient H2O removal temp_low->increase_temp decrease_temp Decrease Reaction Temp. Avoid excessive heating Consider inert atmosphere temp_high->decrease_temp document_protocol Document & Standardize Protocol temp_ok->document_protocol increase_temp->start Re-run & Analyze decrease_temp->start Re-run & Analyze

Caption: Troubleshooting workflow for temperature optimization.

References
  • β-BROMOETHYLAMINE HYDROBROMIDE. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

I have now gathered substantial information. I have a common synthesis procedure for 2-Bromo-N-methylethanamine hydrobromide from N-methyl-2-hydroxyethylamine and HBr, which is crucial for predicting potential impurities. I've also found information on common issues in recrystallization like "oiling out" and color removal, along with general strategies to address them. The search results also provided some insights into analytical methods like HPLC for amine salts.

However, there are still some gaps. I haven't found a definitive list of side products for this specific reaction. While I can infer them (unreacted starting material, potential for aziridine formation, over-alkylation is less likely under these conditions), it would be beneficial to have a more concrete reference. I also lack specific NMR or HPLC data of impure this compound to use as examples in the troubleshooting guide.

Despite these minor gaps, I believe I have enough information to create a comprehensive and scientifically sound technical support center as requested. I can use my expertise to logically deduce the likely impurities and their analytical signatures and build the troubleshooting guide around this. I will proceed with structuring the content, creating the protocols, diagrams, and reference list based on the information I have gathered. Therefore, I do not need further search actions.

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this critical reagent. Here, we address common challenges encountered during its purification, providing in-depth, evidence-based solutions and detailed experimental protocols.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount to ensure the desired reaction outcomes and the integrity of the final active pharmaceutical ingredient (API). Commercially available this compound typically has a purity of 95-99%.[1] However, impurities stemming from its synthesis or degradation can interfere with subsequent reactions. This guide provides a comprehensive resource for identifying and mitigating these impurities.

The most common synthetic route to this compound involves the reaction of N-methyl-2-hydroxyethylamine with hydrobromic acid.[1] This process, while generally efficient, can lead to several impurities that may co-purify with the desired product.

Understanding Potential Impurities

A thorough understanding of potential impurities is the first step towards effective purification. Based on the common synthesis from N-methyl-2-hydroxyethylamine and hydrobromic acid, the following impurities are most likely to be encountered:

  • Unreacted Starting Material (N-methyl-2-hydroxyethylamine): Incomplete reaction can leave residual starting material. Being an alcohol, it has significantly different polarity compared to the desired product.

  • N-methylaziridine: Intramolecular cyclization of the product can form the highly reactive N-methylaziridine, especially under basic conditions. While the acidic nature of the hydrobromide salt minimizes this, it can be a concern if the free base is generated.

  • Dimeric and Polymeric Byproducts: Self-alkylation of the product or starting material can lead to the formation of dimeric or polymeric impurities, particularly if the reaction temperature is not well-controlled.

  • Colored Impurities: Oxidation of the amine or bromide functionalities, or the presence of trace metal impurities, can lead to colored byproducts, often presenting as a yellow or brown tint.[3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Q1: My recrystallized product is an oil, not a crystalline solid. What should I do?

This phenomenon, known as "oiling out," is a common issue when recrystallizing salts or low-melting-point solids.[4][5] It occurs when the solute separates from the solution as a liquid phase before crystallization can occur.[4]

Possible Causes & Solutions:

  • High Supersaturation: The solution may be too concentrated, or the cooling rate is too fast.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[6]

  • Inappropriate Solvent System: The polarity difference between the solute and the solvent may be too large.[1]

    • Solution: Acetone is a commonly used solvent for the recrystallization of this compound.[1] If oiling out persists, consider a mixed solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (e.g., diethyl ether, hexane) at an elevated temperature until turbidity is observed. Then, allow it to cool slowly.

  • Presence of Impurities: Impurities can depress the melting point of the solid, leading to oiling out.[1]

    • Solution: Attempt a preliminary purification step, such as a wash with a non-polar solvent like hexane to remove organic-soluble impurities, before recrystallization.

Q2: The product has a persistent yellow or brown color. How can I remove it?

Colored impurities are often highly conjugated organic molecules or oxidation byproducts.[3]

Solutions:

  • Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.[7]

    • Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution and swirl. Caution: Add charcoal to a solution that is not at its boiling point to avoid violent bumping.[7] Hot filter the solution through a pad of celite to remove the charcoal, and then allow the filtrate to cool and crystallize.

  • Washing with a Reducing Agent: If the color is due to oxidation, a wash with a dilute solution of a mild reducing agent, such as sodium bisulfite, may be effective. This should be followed by a standard aqueous workup to remove the reducing agent.

Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

Common Impurity Signatures in ¹H NMR (in D₂O):

  • 2-Bromo-N-methylethanamine (Product):

    • ~2.8 ppm (s, 3H, N-CH₃)

    • ~3.4 ppm (t, 2H, CH₂-N)

    • ~3.7 ppm (t, 2H, CH₂-Br)

  • N-methyl-2-hydroxyethylamine (Starting Material):

    • ~2.4 ppm (s, 3H, N-CH₃)[8]

    • ~2.7 ppm (t, 2H, CH₂-N)[8]

    • ~3.6 ppm (t, 2H, CH₂-OH)[8]

  • N-methylaziridine (Potential Side Product):

    • Characteristic upfield signals for the ring protons.[9]

Q4: How can I improve the overall purity of my product?

A multi-step purification approach is often the most effective.

Recommended Purification Workflow:

PurificationWorkflow Crude Crude Product Wash Solvent Wash (e.g., Hexane) Crude->Wash Removes non-polar impurities Charcoal Activated Charcoal Treatment (Optional) Wash->Charcoal Removes colored impurities Recrystallization Recrystallization (e.g., from Acetone) Charcoal->Recrystallization Primary Purification Dry Drying under Vacuum Recrystallization->Dry Removes residual solvent Pure Pure Product (>99%) Dry->Pure

Caption: A typical workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization from Acetone

This is the most common and effective method for purifying this compound.[1]

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot acetone to the flask while gently heating and swirling until the solid completely dissolves.

  • If the solution is colored, proceed to Protocol 2 before continuing.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Decolorization with Activated Charcoal

This protocol should be integrated into the recrystallization procedure if the product is colored.

Materials:

  • Solution of crude product in hot solvent (from Protocol 1, step 2)

  • Activated charcoal

  • Celite

  • Fluted filter paper

  • Hot filtration apparatus

Procedure:

  • Temporarily remove the hot solution from the heat source.

  • Carefully add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

  • Gently swirl the flask and reheat to just below the boiling point for 5-10 minutes.

  • Set up a hot filtration apparatus (e.g., a pre-warmed funnel with fluted filter paper and a layer of celite).

  • Filter the hot solution quickly to remove the charcoal.

  • Proceed with the cooling and crystallization steps as described in Protocol 1.

Analytical Methods for Purity Assessment

Table 1: Analytical Techniques for Purity Assessment

TechniquePurposeSample PreparationExpected Results
¹H NMR Structural confirmation and identification of proton-containing impurities.Dissolve a small sample in D₂O.Sharp signals corresponding to the product; absence of signals from starting materials or side products.
Melting Point Assess overall purity.A small amount of dry, crystalline solid.A sharp melting point range close to the literature value (typically 170-175 °C). A broad melting range indicates the presence of impurities.
HPLC Quantify purity and detect non-volatile impurities.Dissolve a known concentration of the sample in a suitable mobile phase.A single major peak for the product with minimal or no impurity peaks.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common purification issues.

TroubleshootingLogic start Start Purification oiling_out Product 'Oils Out'? start->oiling_out colored_product Product is Colored? oiling_out->colored_product No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes low_purity Purity < 99% by HPLC/NMR? colored_product->low_purity No charcoal Use Activated Charcoal colored_product->charcoal Yes re_recrystallize Re-recrystallize low_purity->re_recrystallize Yes end_success Pure Product low_purity->end_success No slow_cool Cool Slowly & Seed reheat_add_solvent->slow_cool slow_cool->colored_product charcoal->low_purity end_fail Consult Further re_recrystallize->end_fail

Caption: Decision tree for troubleshooting common purification issues.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US4347381A - Method of treating long chain alkyl amines or products derived therefrom.
  • Mettler Toledo. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. Retrieved from [Link]

  • Biotage. (2023, December 5). How can I remove color from my reaction product?. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Bromo-N-Methylethanamine HBr | CAS 40052-63-9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 40052-63-9| Chemical Name : this compound. Retrieved from [Link]

Sources

Technical Support Center: 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-N-methylethanamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, handling, and analysis of this important reagent. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when using this compound?

When working with this compound, impurities can arise from the synthetic process or degradation. The most prevalent species to be aware of are:

  • Unreacted Starting Material: N-methylethanolamine.

  • Over-brominated Byproduct: 1,2-Dibromoethane (in cases of aggressive reaction conditions).

  • Ether Byproduct: Bis(2-(methylamino)ethyl) ether dihydrobromide.

  • Degradation Products: Hydrolysis products resulting from exposure to moisture.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

Anomalous peaks in your NMR spectrum are a common indicator of impurities. By understanding the expected chemical shifts of the main impurities, you can often identify the contaminants. Please refer to the "Troubleshooting Guide: Impurity Identification" section for a detailed breakdown of expected NMR signals for common impurities.

Q3: What are the optimal storage conditions to minimize impurity formation?

To maintain the purity of this compound, it is crucial to store it in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture can lead to hydrolysis of the bromide, while light and elevated temperatures can promote other degradation pathways.

Q4: Can I use this compound that has changed color?

Discoloration, often a yellowish or brownish tint, can be an indicator of degradation and the presence of impurities. While the extent of impurity would need to be quantified by analytical techniques like NMR or HPLC, it is generally recommended to use a pure, off-white solid for best results in sensitive applications. If you must use discolored material, consider repurification by recrystallization.

Troubleshooting Guide: Impurity Identification and Mitigation

This section provides a detailed guide to identifying and addressing common impurities encountered with this compound.

Unreacted Starting Material: N-methylethanolamine
  • Causality of Formation: Incomplete reaction during the synthesis from N-methylethanolamine and hydrobromic acid. This can be due to insufficient reaction time, inadequate temperature, or incorrect stoichiometry of reagents.

  • Identification:

    • ¹H NMR: Look for characteristic peaks of N-methylethanolamine. In CDCl₃, you would expect to see signals around:

      • 2.4 ppm (singlet, 3H, N-CH₃)

      • 2.7 ppm (triplet, 2H, N-CH₂)

      • 3.6 ppm (triplet, 2H, O-CH₂)

      • A broad singlet for the -OH and -NH protons.

    • HPLC: An earlier eluting peak compared to the main product in reverse-phase HPLC.

  • Mitigation and Removal:

    • Reaction Optimization: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature as appropriate. Use a slight excess of hydrobromic acid.

    • Purification: N-methylethanamine is more polar and can often be removed during the workup by washing the organic phase with water or brine. Recrystallization of the final product is also effective.

Over-brominated Byproduct: 1,2-Dibromoethane
  • Causality of Formation: Harsh reaction conditions, such as excessively high temperatures or a large excess of the brominating agent, can potentially lead to cleavage of the C-N bond and subsequent double bromination of the ethane backbone.

  • Identification:

    • ¹H NMR: 1,2-Dibromoethane is a symmetrical molecule and will show a single peak in the ¹H NMR spectrum. In CDCl₃, this singlet appears around 3.65 ppm.[1]

    • GC-MS: Due to its volatility, this impurity can be readily detected and quantified by Gas Chromatography-Mass Spectrometry.

  • Mitigation and Removal:

    • Controlled Reaction Conditions: Avoid excessive temperatures and a large excess of the brominating agent.

    • Purification: 1,2-Dibromoethane is a non-polar, volatile liquid. It can be removed by careful drying of the solid product under vacuum.

Ether Byproduct: Bis(2-(methylamino)ethyl) ether dihydrobromide
  • Causality of Formation: This impurity can form via an intermolecular Williamson ether synthesis-type reaction, where the alcohol of one N-methylethanamine molecule attacks the bromide of a newly formed 2-Bromo-N-methylethanamine molecule. This is more likely to occur if the reaction temperature is too high or if there is a high concentration of the starting alcohol.

  • Identification:

    • ¹H NMR: The spectrum will be more complex than the desired product. Expect signals for the N-methyl groups and the methylene groups adjacent to the nitrogen and oxygen atoms. The chemical shifts will be different from the starting material and the product.

    • LC-MS: This higher molecular weight impurity can be identified by HPLC coupled with mass spectrometry.

  • Mitigation and Removal:

    • Control Reaction Temperature: Maintain the recommended reaction temperature to minimize this side reaction.

    • Slow Addition of Starting Material: Adding the N-methylethanamine to the hydrobromic acid slowly can help to keep its concentration low and favor the desired reaction.

    • Purification: Careful recrystallization can often separate the desired product from this less soluble impurity.

Analytical Protocols

Protocol 1: ¹H NMR Spectroscopy for Impurity Profiling
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Add a small amount of an internal standard with a known chemical shift (e.g., TMS at 0 ppm) for accurate referencing.[2]

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identify the characteristic peaks for this compound.

    • Integrate all peaks. The relative integration of impurity peaks to the product peaks can be used to estimate the level of contamination.

    • Compare any unknown peaks to the expected chemical shifts of the common impurities listed in the table below.

Table 1: Estimated ¹H NMR Chemical Shifts of this compound and Common Impurities

CompoundFunctional GroupChemical Shift (ppm) - EstimatedMultiplicity
2-Bromo-N-methylethanamine HBr N-CH₃ ~2.8 s
N-CH₂ ~3.4 t
Br-CH₂ ~3.7 t
N⁺-H₂ Broad s
N-methylethanolamineN-CH₃~2.4s
N-CH₂~2.7t
O-CH₂~3.6t
1,2-DibromoethaneBr-CH₂-CH₂-Br~3.65[1]s
Bis(2-(methylamino)ethyl) etherN-CH₃~2.5s
N-CH₂~2.8t
O-CH₂~3.7t

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Protocol 2: Reverse-Phase HPLC for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid) can be effective. A typical gradient might be:

    • 0-5 min: 5% Acetonitrile

    • 5-25 min: 5% to 95% Acetonitrile

    • 25-30 min: 95% Acetonitrile

    • 30-35 min: 95% to 5% Acetonitrile

    • 35-40 min: 5% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Analysis: The purity of the sample can be determined by the relative area of the main peak. Impurities will typically appear as separate peaks with different retention times. A similar methodology has been shown to be effective for related bromo-compounds.[3]

Visualizing Impurity Formation Pathways

The following diagrams illustrate the primary reaction for the synthesis of this compound and the formation pathways of common impurities.

Synthesis_and_Impurity_Formation cluster_synthesis Main Synthetic Pathway cluster_impurities Impurity Formation Pathways NME N-methylethanolamine Product 2-Bromo-N-methylethanamine Hydrobromide NME->Product  + HBr (Desired Reaction) Unreacted Unreacted N-methylethanolamine NME->Unreacted Incomplete Reaction Ether Bis(2-(methylamino)ethyl) ether dihydrobromide NME->Ether  + Product (Side Reaction) HBr HBr Over_brominated 1,2-Dibromoethane Product->Over_brominated Harsh Conditions

Caption: Synthetic pathway and common impurity formation.

References

Technical Support Center: Alkylation with 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for N-alkylation reactions using 2-Bromo-N-methylethanamine hydrobromide. The content is structured to address specific experimental issues, explaining the chemical principles behind each recommendation to ensure robust and reproducible outcomes.

Introduction: The Challenge of 2-Bromo-N-methylethanamine Alkylation

This compound is a valuable reagent for introducing an N-methyl-ethylamine moiety, a common structural motif in pharmacologically active compounds. However, its use presents several challenges. As a hydrobromide salt, the amine is protonated and non-nucleophilic, requiring at least two equivalents of base: one to neutralize the salt and another to scavenge the HBr generated during the SN2 reaction. Furthermore, the molecule's structure presents a classic challenge of intramolecular versus intermolecular reactivity, often leading to undesired side products.

This guide will help you navigate these complexities to optimize your reaction conditions and achieve high yields of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not proceeding at all? I see only starting materials by TLC/LC-MS.

A1: This is a common issue often related to insufficient activation of the nucleophile or improper reaction conditions.

  • Insufficient Base: You must use at least two equivalents of base. One equivalent is consumed to neutralize the hydrobromide salt and free the secondary amine. The second equivalent neutralizes the HBr generated during the alkylation. For weakly nucleophilic amines, a third equivalent may be necessary to drive the equilibrium.[1]

  • Base Strength: The base may be too weak. While potassium carbonate (K₂CO₃) is common, less nucleophilic substrates may require a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like diisopropylethylamine (DIPEA).[2][3]

  • Solvent Choice: The solubility of your base and substrate is critical. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions as they solvate cations while leaving the nucleophile relatively free.[1][2] If your base (e.g., K₂CO₃) is poorly soluble in your solvent (e.g., acetone or MeCN), the reaction will be slow or may not start.[4]

  • Temperature: Many N-alkylation reactions require heating to overcome the activation energy.[2] If you are running the reaction at room temperature, a gradual increase to 60-80 °C may be necessary.[5]

Q2: I'm observing a significant amount of a side product with a low molecular weight. What is it and how can I prevent it?

A2: You are likely observing the formation of N-methylaziridine, which results from an intramolecular SN2 reaction. The free 2-Bromo-N-methylethanamine can cyclize on itself, especially under strongly basic conditions or in dilute solutions.[6][7]

  • Mechanism: The nitrogen atom acts as an internal nucleophile, displacing the bromide to form a strained, three-membered aziridinium ring.[6][7]

  • Prevention:

    • Concentration: Keep the concentration of your primary or secondary amine nucleophile high to favor the desired intermolecular reaction over the intramolecular cyclization.[8]

    • Controlled Addition: Add the this compound solution slowly to the stirred solution of your nucleophile and base. This keeps the instantaneous concentration of the free bromoamine low.

    • Base Selection: Avoid using an excessive amount of a very strong base, which can accelerate the cyclization.

Q3: My primary amine is being dialkylated. How can I favor mono-alkylation?

A3: This is a classic challenge in amine alkylation, as the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[8][9]

  • Stoichiometry: Use a large excess of the primary amine relative to the this compound. This statistically favors the alkylating agent reacting with the more abundant starting material.

  • Slow Addition: As mentioned previously, the slow, dropwise addition of the alkylating agent is crucial.[5]

  • Competitive Protonation Strategy: A more advanced technique involves using the amine hydrobromide salt of the starting material under carefully controlled basic conditions. This strategy ensures that the newly formed, more basic secondary amine product is immediately protonated and "taken out" of the reaction, preventing it from competing for the alkylating agent.[10]

In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for resolving them.

Problem 1: Low or No Product Yield

If your reaction is sluggish or fails to produce the desired product, follow this diagnostic workflow.

G Start Low / No Yield CheckBase 1. Verify Base Stoichiometry & Strength (≥2.1 eq. of K₂CO₃ or Cs₂CO₃) Start->CheckBase Start Here CheckSolvent 2. Assess Solvent & Solubility (Use polar aprotic: DMF, MeCN, DMSO) CheckBase->CheckSolvent If base is sufficient Success Reaction Proceeds CheckBase->Success Problem Solved CheckTemp 3. Increase Temperature (Gradually heat to 60-80°C) CheckSolvent->CheckTemp If solubility is good CheckSolvent->Success Problem Solved CheckPurity 4. Check Reagent Quality (Verify purity of amine & alkylating agent) CheckTemp->CheckPurity If still no reaction CheckTemp->Success Problem Solved CheckPurity->Success Problem Solved

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Aziridine and Other Side Products

The primary side reaction is the intramolecular cyclization to form the N-methylaziridinium ion.

ReactionPathway Reagents 2-Bromo-N-methylethanamine (Free Base) R₂NH (Your Nucleophile) Intermolecular Desired Intermolecular SN2 (High [R₂NH]) Reagents->Intermolecular Favored by high concentration Intramolecular Undesired Intramolecular SN2 (Low [R₂NH]) Reagents->Intramolecular Favored by dilution, strong base Product Desired Product R₂N-CH₂CH₂-NHMe Intermolecular->Product SideProduct Side Product N-Methylaziridinium Ion Intramolecular->SideProduct

Caption: Competing reaction pathways for 2-Bromo-N-methylethanamine.

Mitigation Strategies:

  • Increase Nucleophile Concentration: Ensure your reaction is run at a concentration of at least 0.1 M with respect to your nucleophile.

  • Use a More Soluble Base: A heterogeneous base like potassium carbonate can create localized areas of high basicity, promoting cyclization. Switching to a soluble base like DIPEA or a more soluble inorganic base like cesium carbonate can lead to more homogenous reaction conditions.[2][3]

  • Add a Catalytic Amount of Iodide: If the reaction is slow, adding a catalytic amount (5-10 mol%) of sodium or potassium iodide can accelerate the desired SN2 reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ. This can often outcompete the intramolecular cyclization.[4]

Problem 3: Purification Difficulties

The product, a tertiary amine, can be challenging to purify, especially from starting materials and side products which are also amines.

  • Issue: The product streaks on a standard silica gel column.

    • Cause: Basic amines interact strongly with the acidic silanol groups on the silica surface.[11]

    • Solution 1: Add a small amount of a volatile tertiary amine, like triethylamine (~1-2%), to your eluent system. This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[11]

    • Solution 2: Use an amine-functionalized or "basic" silica gel column, which is designed to minimize these interactions.[11]

  • Issue: Difficulty separating the product from the unreacted secondary amine starting material.

    • Cause: Similar polarities.

    • Solution: Use a buffer-based liquid-liquid extraction procedure before chromatography. By carefully adjusting the pH of the aqueous phase, you can selectively protonate and extract amines based on their different pKa values. Tertiary amines are generally less basic than secondary amines, allowing for separation.[12][13]

Recommended Reaction Conditions

The optimal conditions are highly dependent on the nucleophilicity of the substrate amine. The following table provides a starting point for optimization.

Substrate TypeRecommended Base (eq.)Recommended SolventTemperature (°C)Notes
Aliphatic Amines K₂CO₃ (2.5) or Et₃N (3.0)Acetonitrile (MeCN)60 - 82Generally reactive; monitor for over-alkylation.[5][8]
Anilines (Electron-rich) K₂CO₃ (2.5) or Cs₂CO₃ (2.2)DMF80 - 100Less nucleophilic than aliphatic amines; requires more forcing conditions.[5]
Anilines (Electron-poor) Cs₂CO₃ (2.5) or NaH (2.2)DMF or DMSO100 - 120May require stronger bases and higher temperatures. Use NaH with caution.[2]
Indoles / Carbazoles NaH (1.2) then K₂CO₃ (2.0)THF or DMFRT to 80Deprotonate the indole N-H first with NaH at 0°C to RT before adding the alkylating agent.[5]

General Experimental Protocol

Alkylation of a Secondary Amine with this compound

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine substrate (1.0 eq.) and anhydrous acetonitrile (to achieve a concentration of 0.1-0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq.) to the suspension.[8]

  • Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension at room temperature.[8]

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) often supplemented with 1% triethylamine to prevent streaking.[11]

References

  • Sciencemadness.org. Best Conditions For N-Alkylation?[Link]

  • Herzon, S. B., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Jha, A., et al. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Omega. [Link]

  • Google Patents.Purification of tertiary amines using an adsorbent.
  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.[Link]

  • Google Patents.
  • Herzon, S. B., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. [Link]

  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.[Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.[Link]

  • Chemical Communications. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines.[Link]

  • RSC Advances. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.[Link]

  • Green Chemistry. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides.[Link]

  • Cho, C. G., et al. (2021). Synthetic Applications of Aziridinium Ions. National Institutes of Health. [Link]

  • Wikipedia. Amine alkylation.[Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.[Link]

  • ACS Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide.[Link]

  • PubMed. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics.[Link]

  • University of Calgary. Ch22: Alkylation of Amines.[Link]

  • Deiters, A., et al. (2013). Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles. National Institutes of Health. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).[Link]

Sources

Technical Support Center: 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Bromo-N-methylethanamine hydrobromide (CAS: 40052-63-9). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical, field-proven solutions to ensure the integrity of your experiments.

Introduction: Understanding the Inherent Instability

This compound is a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing molecules. However, its bifunctional nature—possessing both a nucleophilic amine and a reactive alkyl bromide—renders it susceptible to degradation. The primary stability concerns are intramolecular cyclization and hydrolysis . Understanding the mechanisms behind these degradation pathways is crucial for effective troubleshooting and prevention.

This guide provides a structured question-and-answer format to directly address the challenges you may encounter during storage, handling, and reaction setup.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Storage and Handling

Question: My new bottle of this compound has arrived. What are the optimal storage conditions to ensure its long-term stability?

Answer: Proper storage is the first line of defense against degradation. This compound is sensitive to moisture, temperature, and atmospheric conditions.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended.[1]Lower temperatures slow down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2]The amine functionality can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Container Keep in the original, tightly sealed container. The container should be opaque or stored in the dark.Protects from moisture and light, which can potentially catalyze degradation.
Environment Store in a dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.Amines are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis.

Troubleshooting Tip: If you observe clumping or a change in the appearance of the solid from a white/off-white crystalline powder, it may indicate moisture absorption. It is advisable to dry the material under vacuum before use, though significant degradation may have already occurred.

FAQ 2: Intramolecular Cyclization - The Aziridinium Ion Problem

Question: I'm seeing unexpected side products in my reaction, and I suspect the this compound has degraded. What is the most likely degradation product?

Answer: The most common degradation pathway for 2-Bromo-N-methylethanamine and its analogs is an intramolecular SN2 reaction, leading to the formation of a highly reactive three-membered ring, the N-methylaziridinium bromide .

The hydrobromide salt form provides some stability by protonating the amine, reducing its nucleophilicity. However, under neutral or basic conditions, the free amine is liberated, which can readily displace the bromide ion.

Visualizing the Decomposition Pathway:

G cluster_0 2-Bromo-N-methylethanamine cluster_1 N-methyl-2-aminoethanol reactant Br-CH₂-CH₂-NH₂⁺-CH₃ Br⁻ product HO-CH₂-CH₂-NH₂⁺-CH₃ Br⁻ reactant->product Hydrolysis (H₂O)

Caption: Hydrolysis of 2-Bromo-N-methylethanamine to N-methyl-2-aminoethanol.

Troubleshooting Guide for Hydrolysis:

  • Issue: Reduced yield and the presence of a more polar, water-soluble impurity.

  • Cause: Nucleophilic attack by water on the carbon bearing the bromine atom. The rate of hydrolysis is generally slower for primary alkyl halides compared to tertiary ones but can be significant over time, especially at elevated temperatures. [3]* Preventative Measures & Solutions:

    • Use Anhydrous Solvents: Whenever possible, use dry solvents to minimize the presence of water.

    • Control Temperature: If your reaction is run at elevated temperatures, be aware that the rate of hydrolysis will increase.

    • Workup Considerations: During aqueous workup, minimize the time the compound is in contact with neutral or basic aqueous layers.

Part 2: Analytical Protocols for Quality Control

To ensure the quality of your this compound, especially if you suspect degradation, the following analytical techniques can be employed.

Protocol 1: ¹H NMR Spectroscopy for Purity Assessment

Objective: To qualitatively assess the purity of this compound and detect the presence of the N-methylaziridinium bromide impurity.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • 2-Bromo-N-methylethanamine: Look for the characteristic signals of the open-chain structure. The methylene protons adjacent to the bromine and nitrogen will appear as distinct multiplets. The N-methyl group will be a singlet or a doublet depending on the solvent and proton exchange.

    • N-methylaziridinium bromide: The formation of the strained three-membered ring causes a significant downfield shift of the methylene protons compared to the open-chain precursor. The symmetry of the aziridinium ion will result in a singlet for the four ring protons.

Protocol 2: HPLC-MS for Impurity Profiling

Objective: To quantitatively determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water/acetonitrile).

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV at a low wavelength (e.g., 210 nm) and Mass Spectrometry (MS).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Look for the molecular ion of 2-Bromo-N-methylethanamine (free base, m/z 138/140 due to bromine isotopes). The N-methylaziridinium ion will have a different m/z, and the hydrolysis product (N-methyl-2-aminoethanol) will also be detectable. The mass spectrum of 2-Bromo-N-methylethanamine may show a molecular ion peak at m/z 218, corresponding to the protonated molecule. [4]

Part 3: In-Depth Scientific Explanation

The stability challenges of this compound are rooted in its molecular structure. The proximity of the nucleophilic nitrogen atom to the electrophilic carbon bearing the bromine atom creates a predisposition for an intramolecular reaction.

The rate of the intramolecular cyclization is highly dependent on the conformation of the molecule and the nucleophilicity of the amine. In the hydrobromide salt, the amine is protonated to form an ammonium salt. This has two stabilizing effects:

  • Reduced Nucleophilicity: The lone pair of electrons on the nitrogen is engaged in a bond with a proton, making it significantly less available to act as a nucleophile.

  • Electrostatic Repulsion: The positive charge on the ammonium group creates an electrostatic repulsion with the partially positive carbon atom of the C-Br bond, further disfavoring the intramolecular attack.

However, in the presence of a base, the amine is deprotonated, restoring its nucleophilicity and initiating the cyclization.

The principles of forced degradation studies can be applied to understand the stability of this compound under various stress conditions such as acid, base, oxidation, and heat. [2][5]Such studies are crucial for developing robust analytical methods and understanding potential degradation pathways.

References

  • Axios Research. 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. [Link]

  • Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • Pereira, T. et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

Sources

Technical Support Center: Stabilizing 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-N-methylethanamine hydrobromide (CAS 40052-63-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the decomposition of this valuable but sensitive reagent. Here, we move beyond simple data sheets to explain the "why" behind the protocols, ensuring the integrity of your experiments and the reliability of your results.

I. Understanding the Instability: The "Why" Behind Decomposition

This compound is a bifunctional molecule containing a primary amine and an alkyl bromide. Its primary route of decomposition is an intramolecular cyclization to form the highly reactive and undesirable N-methylaziridinium bromide. This process, known as neighboring group participation, is often faster than intended intermolecular reactions.

Several factors can accelerate this degradation:

  • Moisture: Water can act as a base, deprotonating the amine and initiating cyclization.

  • High Temperatures: Increased thermal energy accelerates the rate of decomposition.

  • Basic Conditions: The presence of bases will deprotonate the ammonium salt, freeing the nucleophilic amine to attack the carbon-bearing bromine.

  • Light: Photons can provide the activation energy for degradation.

Understanding these triggers is the first step toward effective prevention.

Decomposition Pathway Visualization

G cluster_0 Decomposition Triggers cluster_1 Decomposition Pathway Moisture Moisture Deprotonation Deprotonation of Amine Moisture->Deprotonation High_Temperature High_Temperature Cyclization Intramolecular Cyclization (SN2) High_Temperature->Cyclization Basic_Conditions Basic_Conditions Basic_Conditions->Deprotonation Light Light Light->Cyclization 2_Bromo 2-Bromo-N-methylethanamine hydrobromide 2_Bromo->Deprotonation Base/Moisture Free_Amine Free Amine Intermediate Deprotonation->Free_Amine Free_Amine->Cyclization Heat/Light Aziridinium N-methylaziridinium bromide (Decomposition Product) Cyclization->Aziridinium G cluster_0 Receiving and Storage cluster_1 Pre-Experiment Quality Control cluster_2 Experimental Use Receive Receive Compound Inspect Visually Inspect (Color, Clumping) Receive->Inspect Store Store at 2-8°C under Inert Gas, Protected from Light Inspect->Store QC_Check Purity Check Required? Store->QC_Check Titration Argentometric Titration QC_Check->Titration Yes HPLC HPLC Analysis QC_Check->HPLC Yes Use Proceed to Experiment QC_Check->Use No (Fresh Bottle) Titration->Use HPLC->Use Handle Handle in Fume Hood Use->Handle Weigh Weigh Quickly Handle->Weigh Prepare Prepare Fresh Solution Weigh->Prepare React Use in Reaction Prepare->React

Caption: Recommended workflow for handling and quality control of the compound.

IV. Summary of Supplier Storage Recommendations

Supplier/Brand Recommended Storage Temperature Additional Notes
Sigma-Aldrich Room temperature, under inert atmosphere.Inconsistent with other suppliers, refrigeration is generally advised for long-term stability. [1]
Toronto Research Chemicals 2-8°C Refrigerator.Specifies refrigeration for storage. [2]
BIOFOUNT -4°C (1-2 weeks), -20°C (1-2 years).Provides detailed temperature guidelines based on storage duration. [3]
ChemicalBook Under inert gas (nitrogen or Argon) at 2-8°C.Emphasizes the need for an inert atmosphere and refrigeration. [4]

V. References

Sources

Technical Support Center: Synthesis of 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-methylethanamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot and production scales. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven insights to ensure a safe, efficient, and reproducible process.

Part 1: Frequently Asked Questions (FAQs)

This section covers common questions that arise during the synthesis and scale-up of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the reaction of N-methylethanolamine with a stoichiometric excess of concentrated hydrobromic acid (HBr)[1][2]. This SN2 reaction involves the protonation of the hydroxyl group, followed by substitution with the bromide ion. The process typically involves heating to drive the reaction to completion by removing the water formed[3].

Q2: What are the primary safety concerns when handling large quantities of hydrobromic acid?

A2: Hydrobromic acid is a highly corrosive and toxic substance[4][5]. On a large scale, the primary concerns are:

  • Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract[4][6]. Ensure all personnel wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, aprons, and full-face shields[6][7].

  • Toxic Fumes: HBr has a sharp, irritating odor and can cause respiratory damage upon inhalation[4]. All operations should be conducted in a well-ventilated area or a closed system with appropriate scrubbers.

  • Reactivity with Metals: HBr reacts with many metals to produce flammable hydrogen gas, creating an explosion hazard[5]. Use glass-lined or other corrosion-resistant reactors[1].

Q3: My product is off-white or yellowish. What are the likely impurities?

A3: A discolored product often indicates the presence of impurities. Common culprits include:

  • Oxidation Products: Trace amounts of oxidized species can impart color.

  • Residual Starting Material: Incomplete reaction can leave unreacted N-methylethanolamine.

  • Over-bromination or Side Products: While less common under controlled conditions, side reactions can occur. Recrystallization from a suitable solvent like acetone is a crucial step to remove these impurities and obtain a colorless product[1][3].

Q4: Can I use alternative brominating agents to hydrobromic acid for this synthesis?

A4: Yes, other brominating agents can be used, though they present their own scale-up challenges. For instance, phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can convert the alcohol to the bromide. However, these reagents are also hazardous and may introduce different impurity profiles. For a greener and potentially safer alternative, in-situ generation of bromine from bromide/bromate salts can be considered, especially in continuous flow setups[8][9].

Part 2: Troubleshooting Guide for Scale-Up Challenges

This section provides a detailed, problem-and-solution-oriented guide to address specific issues encountered during the scale-up of the synthesis.

Issue 1: Poor Yield and Incomplete Reaction

Symptoms:

  • Lower than expected yield of the final product.

  • Analytical data (e.g., NMR, HPLC) shows a significant amount of unreacted N-methylethanolamine.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient HBr The reaction requires a stoichiometric excess of HBr to act as both a reagent and a catalyst.On scale-up, ensure accurate molar ratio calculations. It is common to use a significant excess of HBr[3].
Inadequate Water Removal The formation of water can drive the equilibrium back towards the starting materials.Implement an efficient distillation setup to continuously remove water as it forms. Monitor the reaction temperature; a plateau indicates the removal of the water-HBr azeotrope.
Poor Mixing In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration.Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles can also improve mixing efficiency.
Issue 2: Exothermic Reaction and Poor Temperature Control

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature upon addition of reagents.

  • Difficulty in maintaining the desired reaction temperature profile.

Potential Causes & Solutions:

The reaction between N-methylethanolamine and HBr is exothermic[1]. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging[10].

Workflow for Managing Exotherms:

G start Start: Scale-Up of Reagent Addition check_cooling Is Reactor Cooling System Adequate for Batch Size? start->check_cooling slow_addition Implement Slow, Controlled Addition of N-methylethanolamine check_cooling->slow_addition Yes upgrade_cooling Upgrade Cooling System or Reduce Batch Size check_cooling->upgrade_cooling No monitor_temp Continuously Monitor Internal Temperature slow_addition->monitor_temp emergency_plan Have an Emergency Cooling/Quenching Plan in Place monitor_temp->emergency_plan proceed Proceed with Reaction emergency_plan->proceed

Caption: Decision workflow for managing exothermic reactions during scale-up.

Issue 3: Crystallization and Isolation Difficulties

Symptoms:

  • Formation of an oil instead of a crystalline solid upon addition of the anti-solvent (e.g., acetone).

  • Product is difficult to filter or wash.

  • Low recovery of the product after crystallization.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Rapid Cooling/Precipitation "Crashing out" the product by adding cold anti-solvent too quickly can lead to the formation of an oil or very fine particles.Cool the reaction mixture slowly and add the anti-solvent gradually with good stirring to promote the growth of larger, more easily filterable crystals[1][3].
Impurity Interference The presence of impurities can inhibit crystallization.Ensure the reaction has gone to completion. An initial workup step to remove some impurities before crystallization may be necessary.
Insufficient Seeding On a large scale, spontaneous nucleation may not be uniform.Introduce seed crystals of pure this compound to initiate crystallization at the appropriate temperature.

Part 3: Process Analytical Technology (PAT) for Enhanced Control

For robust and reproducible manufacturing, implementing Process Analytical Technology (PAT) is highly recommended[11][12]. PAT allows for real-time monitoring and control of critical process parameters, ensuring consistent product quality[13][14].

Parameter to Monitor PAT Tool Benefit in Scale-Up
Reaction Completion In-line FTIR or Raman SpectroscopyReal-time tracking of the disappearance of the N-methylethanolamine hydroxyl peak and the appearance of the product. This avoids unnecessary heating and potential side reactions.
Crystallization Focused Beam Reflectance Measurement (FBRM)Monitors crystal size and distribution in real-time, allowing for precise control over the cooling and anti-solvent addition rates to achieve the desired particle characteristics.
Water Content In-line Near-Infrared (NIR) SpectroscopyCan be used to monitor the water content during the distillation phase, ensuring the reaction is driven to completion.

Part 4: Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound

Safety Precaution: This procedure must be conducted in a suitable reactor with appropriate safety measures for handling corrosive and toxic materials. All personnel must be equipped with proper PPE.

  • Reactor Setup: Charge a glass-lined reactor with a 48% aqueous solution of hydrobromic acid (3.0 molar equivalents).

  • Cooling: Cool the HBr solution to 0-5°C with efficient stirring.

  • Reagent Addition: Slowly add N-methylethanolamine (1.0 molar equivalent) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C[2].

  • Reaction and Distillation: Once the addition is complete, gradually heat the reaction mixture. Set up a distillation apparatus to collect the water-HBr azeotrope. Continue heating and distillation until water is no longer being collected.

  • Crystallization: Cool the reaction mixture to room temperature. Slowly add cold acetone with vigorous stirring to precipitate the product.

  • Isolation: Filter the solid product, wash with cold acetone until the filtrate is colorless, and dry under vacuum[1][3].

Protocol 2: Quality Control by Argentometric Titration

This method is commonly used to determine the purity of the final product.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Titration: Titrate the sample solution with a standardized solution of silver nitrate (AgNO₃) using potassium chromate as an indicator (Mohr's method).

  • Endpoint: The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.

  • Calculation: The purity is calculated based on the volume of AgNO₃ solution required to precipitate all the bromide ions.

Part 5: Visualization of Key Pathways

Synthesis Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products NME N-Methylethanolamine (HO-CH2CH2-NHCH3) Reaction SN2 Reaction (Heat, Water Removal) NME->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction Product 2-Bromo-N-methylethanamine HBr (Br-CH2CH2-NH2CH3·HBr) Reaction->Product Water Water (H2O) Reaction->Water Byproduct

Sources

Technical Support Center: A Researcher's Guide to the Moisture Sensitivity of 2-Bromo-N-methylethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-N-methylethanamine hydrobromide (CAS No. 40052-63-9). As a pivotal reagent in the synthesis of pharmaceutical intermediates and other complex molecules, its chemical integrity is paramount to achieving reproducible and high-yield results.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the challenges posed by this compound's moisture sensitivity. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your experiments are built on a foundation of scientific rigor.

Core Compound Profile

Understanding the fundamental properties of this compound is the first step in ensuring its proper use. While stable under recommended storage conditions, its characteristics make it susceptible to environmental factors, primarily moisture.[2]

PropertyValueSource(s)
CAS Number 40052-63-9[3][4][5][6]
Molecular Formula C₃H₉Br₂N[3][4][6]
Molecular Weight 218.92 g/mol [4][7][8]
Appearance White to off-white solid[4]
Recommended Storage Store in a cool (2-8°C), dry place, tightly sealed under an inert atmosphere (Nitrogen or Argon).[2][4][5]
Solubility Soluble in water.[1][2]
Incompatibilities Strong oxidizing agents, strong bases.[2][9]

Technical Troubleshooting and FAQs

This section addresses the most common issues encountered by users of this compound, providing both a diagnosis and a robust solution.

Question 1: I opened a new bottle of this compound and found the powder is clumped and has a yellowish tint, not the expected white. Is it still usable?

Answer: This is a classic indicator of moisture absorption and subsequent degradation. The hydrobromide salt is hygroscopic, meaning it readily attracts and holds water molecules from the atmosphere. This leads to physical changes like clumping and can accelerate chemical decomposition, which may cause discoloration.

  • Causality: The primary degradation pathway is the hydrolysis of the carbon-bromine bond. This reaction converts the active alkyl bromide into an inactive alcohol (N-methyl-2-hydroxyethylamine hydrobromide).

  • Expert Recommendation: Do not assume the material is viable. The presence of the hydrolyzed impurity will reduce your reaction yield by lowering the effective concentration of your starting material. Before use, you must perform a quality control check. A simple ¹H NMR in D₂O or DMSO-d₆ will clearly show the presence of the alcohol impurity. If significant degradation (e.g., >5%) is observed, it is advisable to use a fresh, properly stored bottle to ensure reproducibility. For a similar compound, hydrolysis of the bromide is the most likely cause of decomposition.[9]

Question 2: My reaction, which uses this compound as an alkylating agent, is showing inconsistent and lower-than-expected yields. I've ruled out other reagents. Could the storage of this compound be the issue?

Answer: Absolutely. This is a frequent and often overlooked source of poor reaction performance. Beyond the purity issue described in Q1, improper handling during the weighing and addition steps can introduce critical amounts of moisture.

  • Causality:

    • Stoichiometric Imbalance: If your material has partially hydrolyzed, you are adding less of the active reagent than calculated, leading directly to lower yields.

    • Reaction Interference: Many reactions involving alkylating agents are performed under anhydrous conditions, often using strong bases (e.g., NaH, K₂CO₃ in anhydrous solvent). The introduction of water from a contaminated reagent can quench the base, inhibit the reaction, or promote unwanted side reactions.

  • Expert Recommendation: Implement a strict anhydrous handling protocol. This includes minimizing the time the container is open to the atmosphere, weighing the compound quickly, and ensuring all glassware is rigorously dried. For highly sensitive reactions, handling the reagent within a glovebox is the gold standard. Always store the container inside a desiccator to protect it from ambient humidity between uses.

cluster_problem Problem: Low Reaction Yield cluster_investigation Troubleshooting Path cluster_solution Solution & Prevention start Low/Inconsistent Yield Observed check_reagent Is 2-Bromo-N-methylethanamine HBr a potential cause? start->check_reagent visual_inspect Visually inspect reagent: Clumped? Discolored? check_reagent->visual_inspect Yes qc_check Perform QC Check (e.g., ¹H NMR) visual_inspect->qc_check Suspicious purity_pass Reagent is Pure visual_inspect->purity_pass Looks OK purity_fail Impurity Detected (Hydrolysis) qc_check->purity_fail Degradation Confirmed qc_check->purity_pass No Degradation discard Discard old reagent. Use new, validated stock. purity_fail->discard review_handling Review handling procedures. Implement inert atmosphere techniques. purity_pass->review_handling discard->review_handling other_vars Investigate other reaction variables. review_handling->other_vars If problem persists

Troubleshooting workflow for reaction failure.

Key Degradation Pathway

The primary mechanism of degradation for this compound upon exposure to water is SN2 hydrolysis. A water molecule acts as a nucleophile, attacking the carbon atom bonded to the bromine. This displaces the bromide ion and results in the formation of N-methyl-2-hydroxyethylamine hydrobromide, an alcohol that is typically unreactive in subsequent alkylation steps.

Hydrolytic degradation of the target compound.

Experimental Protocols

Protocol 1: Recommended Handling Procedure for Anhydrous Reactions

This protocol ensures the reagent's integrity from storage to reaction.

  • Preparation: Place all necessary glassware in an oven at 120°C for at least 4 hours. Assemble the reaction apparatus (e.g., round-bottom flask with stir bar, condenser, septa) while hot and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagent Retrieval: Remove the this compound container from the desiccator/refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Dispensing: Briefly remove the container lid and quickly weigh the desired amount of the solid into a separate, dry vial. Immediately and tightly reseal the main container, purge the headspace with inert gas if possible, and return it to the desiccator.

  • Addition: Add the weighed reagent to the reaction flask under a positive flow of inert gas. If adding in portions, do so via a solids addition funnel that has been purged with inert gas.

  • Execution: Proceed with the reaction under a continuous inert atmosphere.

Protocol 2: Rapid Quality Control via ¹H NMR

This protocol allows for a quick assessment of reagent purity.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • 2-Bromo-N-methylethanamine: Look for the characteristic triplet signals for the two methylene (-CH₂-) groups. In D₂O, the N-CH₃ protons will appear as a singlet.

    • N-methyl-2-hydroxyethylamine (Impurity): The presence of this hydrolyzed species will be indicated by a new set of upfield-shifted methylene proton signals, as the electron-withdrawing effect of the bromine is replaced by the less withdrawing hydroxyl group.

  • Quantification: Integrate the signals corresponding to a specific proton on both the parent compound and the impurity. The ratio of these integrals provides a quantitative measure of the impurity level.

References

  • β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses. [Link]

  • 2-Bromo-N-Methylethanamine HBr | CAS 40052-63-9. Veeprho. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-Halo-N-methylethanamines: Bromide vs. Chloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of an alkylating agent is a critical decision that influences reaction efficiency, yield, and overall process viability. Among the versatile class of 2-haloethylamine reagents, 2-Bromo-N-methylethanamine hydrobromide and 2-chloro-N-methylethanamine hydrochloride are two of the most common intermediates. While structurally similar, the substitution of bromine for chlorine imparts significant differences in their chemical behavior. This guide provides an in-depth comparison of these two reagents, supported by physicochemical data, mechanistic principles, and practical handling considerations to inform your selection process.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding begins with the core physical and chemical properties of each compound. These attributes affect everything from solubility and storage to stoichiometry and safety.

Property2-Bromo-N-methylethanamine HBr2-chloro-N-methylethanamine HCl
CAS Number 40052-63-9[1]4535-90-4[2]
Molecular Formula C₃H₉Br₂NC₃H₉Cl₂N[2]
Molecular Weight 218.92 g/mol 130.02 g/mol [2]
Appearance White solid[1]White to off-white crystalline powder[2]
Melting Point Not consistently reported95-100 °C[2][3]
Solubility Soluble in water[4]Soluble in water[2]
Storage Room temperature, under inert atmosphereRefrigerator (4°C)[2]

The Core of Reactivity: Leaving Group Ability and Mechanism

The primary differentiator in the performance of these two reagents lies in the identity of the halogen atom. In nucleophilic substitution reactions, the halide (Br⁻ or Cl⁻) acts as the leaving group. The efficiency of the reaction is directly tied to the stability of this leaving group.

Mechanism of Action: The Aziridinium Intermediate

Both reagents typically react via a two-step intramolecular process. The tertiary amine first displaces the halide to form a highly strained and electrophilic three-membered ring, the N-methylaziridinium cation. This intermediate is then readily attacked by a nucleophile.

The rate-determining step is the initial intramolecular cyclization. The facility of this step is governed by the leaving group's ability.

G cluster_bromo Bromo Pathway (X = Br) cluster_chloro Chloro Pathway (X = Cl) Bromo_Start 2-Bromo-N-methylethanamine Bromo_Inter N-methylaziridinium Cation (Reactive Intermediate) Bromo_Start->Bromo_Inter k_Br (fast) - Br⁻ Bromo_Prod Product (Nu-CH₂CH₂-NHCH₃) Bromo_Inter->Bromo_Prod + Nucleophile (Nu⁻) (very fast) Chloro_Start 2-Chloro-N-methylethanamine Chloro_Inter N-methylaziridinium Cation (Reactive Intermediate) Chloro_Start->Chloro_Inter k_Cl (slow) - Cl⁻ Chloro_Prod Product (Nu-CH₂CH₂-NHCH₃) Chloro_Inter->Chloro_Prod + Nucleophile (Nu⁻) (very fast)

Caption: Intramolecular cyclization pathways for 2-halo-N-methylethanamines.

Why Bromide is a Superior Leaving Group

The rate of aziridinium formation is significantly faster for the bromo derivative (k_Br > k_Cl). This is explained by fundamental chemical principles:

  • Basicity: A good leaving group must be stable on its own. The stability of a leaving group is inversely related to its basicity. Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[5] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore more stable and a better leaving group.[5][6]

  • Polarizability and Bond Strength: The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond.[7] The larger electron cloud of bromine is also more polarizable, which helps to stabilize the developing negative charge in the transition state of the bond-breaking process.[8][9] This results in a lower activation energy for C-Br bond cleavage, leading to a faster reaction.[7]

The practical implication is that reactions with this compound proceed more rapidly and often under milder conditions (e.g., lower temperatures) than those with its chloro counterpart.

Applications and Experimental Protocols

Both reagents are valuable precursors for introducing a -(CH₂)₂-NHCH₃ moiety, a common structural motif in pharmacologically active molecules.

  • 2-chloro-N-methylethanamine Hydrochloride is frequently used in the preparation of pyrimidine derivatives and other heterocyclic compounds, which have applications as Cyclin-Dependent Kinase (CDK) inhibitors for disease treatment.[3]

  • This compound has been utilized in materials science, for example, to prepare high-strength alkaline anionic polymer crosslinked membranes.[1]

Protocol: Synthesis of 2-chloro-N-methylethanamine Hydrochloride

This protocol illustrates a common method for preparing the reagent from a readily available starting material.

Source: Adapted from ChemicalBook.[3]

Objective: To synthesize 2-chloro-N-methylethylamine hydrochloride from N-methyl-2-hydroxyethylamine.

Materials:

  • 2-(methylamino)ethanol (10 g, 133 mmol)

  • Dichloromethane (25 ml)

  • Thionyl chloride (15.82 g, 133 mmol)

  • Dry hydrogen chloride gas

Procedure:

  • Pass dry hydrogen chloride gas into a solution of 2-(methylamino)ethanol in dichloromethane with stirring until the mixture turns wet litmus paper red.

  • Cool the reaction mixture to 0 °C.

  • Slowly add thionyl chloride dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Upon completion, remove the solvent by distillation under reduced pressure to yield the target product as a white solid.

Protocol: Synthesis of this compound

This procedure demonstrates the synthesis of the bromo- variant.

Source: Adapted from ChemicalBook.[1]

Objective: To synthesize 2-bromo-N-methylethylamine hydrobromide from N-methyl-2-hydroxyethylamine.

Materials:

  • 47% solution of hydrobromic acid (860.0 g)

  • N-methyl-2-hydroxyethylamine (180.0 g)

  • Acetone (2000 mL)

Procedure:

  • Add the 47% hydrobromic acid solution to a three-necked flask and cool to 0-5°C.

  • At this temperature, add N-methyl-2-hydroxyethylamine dropwise.

  • After addition, gradually increase the temperature to above 100°C while continuously removing the water generated.

  • Once the water is sufficiently removed, add 2000 mL of cold acetone to the system and heat to reflux until the solution becomes clear.

  • Slowly cool the solution to promote crystallization, continuing to stir at 0°C for 1 hour.

  • Collect the solid product by filtration and dry to yield 2-bromo-N-methylethylamine hydrobromide as a white solid.

Safety and Handling: A Comparative Overview

Both compounds are hazardous and must be handled with appropriate precautions in a well-ventilated fume hood. They are classified as irritants and are harmful if swallowed or in contact with skin.

Caption: Essential safety protocols for handling 2-halo-N-methylethanamines.

2-chloro-N-methylethanamine Hydrochloride:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Precautions: Wear suitable protective clothing and gloves.[10] Avoid formation of dust and aerosols.[10]

This compound:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Precautions: Handle in accordance with good industrial hygiene and safety practice.[11] Avoid contact with skin, eyes, and clothing.[12]

While their hazard profiles are similar, the higher reactivity of the bromo compound may warrant additional caution regarding its stability and potential for undesired side reactions if not stored and handled properly.

Conclusion and Recommendations

The choice between this compound and 2-chloro-N-methylethanamine hydrochloride is a classic trade-off between reactivity and stability/cost.

  • Choose this compound when:

    • High reactivity is required for sluggish or sterically hindered nucleophiles.

    • Milder reaction conditions (e.g., lower temperature, shorter reaction time) are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • Maximizing reaction rate and yield is the primary concern.

  • Choose 2-chloro-N-methylethanamine hydrochloride when:

    • A more controlled or slower reaction is desired.

    • Cost is a significant factor, as chloro- compounds are often more economical.

    • Long-term stability and a longer shelf-life are advantageous for the process.

Ultimately, the optimal reagent depends on the specific synthetic challenge. The bromo- derivative offers a powerful tool for rapid alkylations where its enhanced reactivity can overcome kinetic barriers, while the chloro- derivative provides a more stable, cost-effective, and controllable option for a wide range of applications. A thorough understanding of their mechanistic differences empowers the researcher to make a strategic and effective choice.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Safety and Handling of 2-Chloro-N-methylethanamine Hydrochloride.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-N-MethylethanaMine Hydrochloride.
  • PharmaCompass. (n.d.). N-methylethanamine; N-Methylbis(2-chloroethyl)amine hydrochloride; Bis(2-Chloroethyl)methylamine; Nitrogen mustard.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-N-methyl-ethylamine hydrobromide.
  • Autech Industry Co.,Limited. (n.d.). 2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride, CAS No. 55-86-7.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-methylethanamine hydrochloride.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Bromoethylamine hydrobromide.
  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • Labochema. (n.d.). 2-Chloroethylamine hydrochloride - Safety Data Sheet.
  • CymitQuimica. (n.d.). 2-Chloro-N-methylethanamine hydrochloride.
  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1.
  • The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube.
  • PubChem. (n.d.). 2-Bromoethylamine hydrobromide.
  • Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (2023). 2-Chloro-N-MethylethanaMine Hydrochloride.
  • ChemicalBook. (2023). 2-Bromo-N-methyl-ethylamine hydrobromide.

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comparing reactivity of different N-alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of N-Alkylating Agents

For researchers, medicinal chemists, and process development professionals, N-alkylation is a cornerstone transformation for synthesizing a vast array of essential molecules, from active pharmaceutical ingredients (APIs) to agrochemicals. The introduction of an alkyl group to a nitrogen atom can profoundly alter a compound's biological activity, solubility, and metabolic profile. However, the seemingly straightforward nature of this reaction belies a complexity governed by the nuanced reactivity of the chosen alkylating agent.

This guide provides an in-depth comparison of common N-alkylating agents, moving beyond a simple list of reagents to explore the causality behind their reactivity. We will dissect the mechanistic underpinnings, provide field-proven insights for practical application, and present standardized experimental protocols to offer a framework for empirical comparison.

The Mechanistic Foundation of N-Alkylation

The reactivity of an N-alkylating agent is fundamentally dictated by its ability to participate in nucleophilic substitution reactions. The two predominant pathways, SN1 and SN2, are governed by the structure of the alkylating agent, the nature of the amine, the leaving group's stability, and the solvent system.[1][2]

  • SN2 (Substitution Nucleophilic Bimolecular): This is the most common pathway for N-alkylation. It is a single, concerted step where the amine's lone pair of electrons attacks the electrophilic carbon, displacing the leaving group simultaneously.[3][4] The reaction rate is dependent on the concentration of both the amine and the alkylating agent.[4] Steric hindrance is a critical factor; reactivity follows the trend: Methyl > Primary > Secondary >> Tertiary .[3][5]

  • SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism is favored for tertiary, benzylic, or allylic electrophiles that can form a stable carbocation intermediate.[5][6] The rate-determining step is the initial, slow departure of the leaving group to form the carbocation.[6] While less common for simple N-alkylations, understanding this pathway is crucial for predicting side reactions and reactivity with more complex substrates.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R2NH R₂N-H TS [ R₂N···R'···X ]δ-H R2NH->TS Nucleophilic Attack RX R'-X RX->TS δ⁻ δ⁺ Product R₂N⁺(H)-R' TS->Product X_ion X⁻ TS->X_ion FinalProduct R₂N-R' Product->FinalProduct Deprotonation Base Base HX_Base Base-H⁺ Base->HX_Base

Caption: Generalized SN2 mechanism for the N-alkylation of an amine.

The Role of Hard and Soft Acid-Base (HSAB) Theory

HSAB theory provides a powerful predictive framework for understanding reactivity. It classifies Lewis acids (electrophiles) and bases (nucleophiles) as "hard" or "soft" based on their polarizability.[7][8]

  • Hard acids/bases: Small, highly charged, not easily polarizable (e.g., H⁺, Na⁺, F⁻, R-O⁻).

  • Soft acids/bases: Large, low charge, highly polarizable (e.g., Ag⁺, I⁻, R-S⁻).

The core principle is that hard acids prefer to react with hard bases, and soft acids prefer soft bases. [7][9] Amines are considered borderline bases. The electrophilic carbon of an alkylating agent is a soft acid. This explains the high reactivity of amines towards soft alkylating agents like methyl iodide (where iodide is a very soft leaving group).[10][11] This principle is especially valuable when predicting regioselectivity in polyfunctional molecules with multiple nucleophilic sites (e.g., N vs. O alkylation).

A Comparative Analysis of N-Alkylating Agents

The choice of an alkylating agent is a trade-off between reactivity, selectivity, cost, and safety. Below is a comparison of the most common classes of reagents.

FeatureAlkyl Halides (e.g., MeI, BnBr)Dialkyl Sulfates (e.g., DMS)"Green" Carbonates (e.g., DMC)Reductive AminationBorrowing Hydrogen (with Alcohols)
Reactivity HighVery HighLow to ModerateN/A (System)Moderate to High
Mechanism SN2SN2SN2 (Catalyzed)Imine reductionCatalytic (Hydrogen Transfer)
Advantages Readily available, high reactivityHighly reactive, cost-effective for industryLow toxicity, green byproductsExcellent mono-alkylation control, avoids over-alkylationUses alcohols, water is the only byproduct, atom economical
Disadvantages Prone to over-alkylation, MeI is toxicExtremely toxic, carcinogenic, corrosiveRequires high temp/pressure or catalystRequires carbonyl & reducing agentRequires transition metal catalyst, often high temp
Safety Profile Moderate to High ToxicityExtreme Toxicity Low ToxicityReagent-dependentCatalyst/Solvent-dependent
Cost ModerateLowLowModeratePotentially Low (uses cheap alcohols)
Alkyl Halides: The Workhorses

Methyl iodide (MeI) and benzyl bromide (BnBr) are classic, highly effective SN2 agents. Their reactivity is directly tied to the leaving group ability (I > Br > Cl).[12][13]

  • Expert Insight: The primary drawback of alkyl halides is the potential for over-alkylation, leading to the formation of undesired tertiary amines or quaternary ammonium salts.[14] Controlling stoichiometry is critical. Using the amine as the limiting reagent can favor mono-alkylation, but often requires chromatographic separation. For selective mono-alkylation, alternative methods like reductive amination are often superior.[15]

Dimethyl Sulfate (DMS): The Industrial Powerhouse

DMS is one of the most potent and cost-effective methylating agents available, making it a favorite for large-scale industrial processes.[16][17]

  • Expert Insight & Safety Imperative: The high reactivity of DMS is matched by its extreme toxicity and carcinogenicity .[18][19] It can be absorbed through the skin and has a delayed onset of symptoms, making exposure particularly insidious.[20][21] Never use DMS without rigorous safety protocols in place , including working in a certified chemical fume hood, using appropriate personal protective equipment (gloves, lab coat, safety glasses), and having a quenching solution (e.g., aqueous ammonia) readily available.[18] The decision to use DMS is almost exclusively driven by economic and reactivity needs at scale, where engineering controls can mitigate its hazards.

Dimethyl Carbonate (DMC): The "Green" Alternative

DMC has gained traction as an environmentally benign methylating agent. Its toxicity is significantly lower than both DMS and MeI, and its byproducts are innocuous.[16]

  • Expert Insight: The trade-off for safety is reduced reactivity. DMC typically requires higher temperatures (>100 °C) or specific catalysts to achieve efficient methylation.[16][22] This can limit its utility for thermally sensitive substrates. However, for robust molecules in processes where sustainability is a key driver, DMC is an excellent choice.

Alternative Strategies for N-Alkylation

Often, the most elegant solution is to avoid direct alkylation entirely.

  • Reductive Amination: This powerful, two-step, one-pot process involves reacting an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the target alkylated amine.[14][15] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[14][15]

    • Expert Insight: Reductive amination is the go-to method in medicinal chemistry for achieving controlled mono-alkylation and avoiding quaternization.[14][15] Its broad substrate scope and high functional group tolerance make it exceptionally versatile.[23]

  • Borrowing Hydrogen Catalysis: This sophisticated method uses alcohols as the alkylating agents, catalyzed by transition metal complexes (e.g., Ru, Ir).[24][25] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the amine, and the hydrogen is returned in the final reduction step.

    • Expert Insight: This is a highly atom-economical and sustainable process, as the only byproduct is water.[25] While it requires a specialized catalyst and often elevated temperatures, it represents the cutting edge of green chemistry for N-alkylation.[26][27]

A Framework for Experimental Comparison

To provide a self-validating system for comparing these agents, we propose a standardized experimental workflow. The N-methylation of dibenzylamine is an ideal model system due to the ease of monitoring by TLC and characterization of the product, tribenzylamine.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Work-up & Purification cluster_analysis 5. Analysis Setup Dissolve Dibenzylamine (1 eq) and Base (1.5 eq) in Solvent under inert atmosphere (N₂). Reagent Select Alkylating Agent Setup->Reagent MeI Add MeI (1.1 eq) at 0 °C to RT Reagent->MeI DMS Add DMS (1.1 eq) dropwise at 0 °C Reagent->DMS DMC Add DMC (3 eq) + Catalyst (if needed) Reagent->DMC Reductive Add Formaldehyde (1.2 eq) then NaBH(OAc)₃ (1.5 eq) Reagent->Reductive Stir Stir at specified temperature (RT for MeI/DMS, Heat for DMC) MeI->Stir DMS->Stir DMC->Stir Reductive->Stir Monitor Monitor progress by TLC/LC-MS (disappearance of starting material) Stir->Monitor Workup Quench reaction (e.g., with aq. NaHCO₃). Perform aqueous work-up. Monitor->Workup Purify Purify crude product via flash column chromatography. Workup->Purify Analyze Characterize product (NMR, MS). Calculate isolated yield. Purify->Analyze

Caption: A standardized workflow for comparing the performance of different N-alkylating agents.

Experimental Protocol: N-Methylation of Dibenzylamine with Methyl Iodide
  • Rationale: This protocol serves as a baseline for a highly reactive, traditional SN2 alkylation. Potassium carbonate is a mild inorganic base sufficient to neutralize the HI byproduct. Acetonitrile is a polar aprotic solvent that excels for SN2 reactions.

  • Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.0 mmol, 197.3 mg) and anhydrous potassium carbonate (K₂CO₃, 1.5 mmol, 207.3 mg).

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile. Flush the flask with nitrogen and stir the suspension for 10 minutes at room temperature.

  • Alkylating Agent Addition: Slowly add methyl iodide (1.1 mmol, 156.1 mg, 0.07 mL) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or LC-MS until the dibenzylamine starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, filter the mixture to remove the inorganic salts, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the tribenzylamine product.

Experimental Protocol: N-Methylation of Dibenzylamine with Dimethyl Sulfate (CAUTION)
  • Rationale: This protocol demonstrates the use of a highly potent alkylating agent. Extreme caution is required. The procedure is similar to methyl iodide, but handling steps for DMS must be meticulously planned. A quenching solution must be on hand.

  • Reactant Preparation & Safety: In a certified chemical fume hood, prepare a quenching bath (e.g., 10% aqueous ammonia). To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.0 mmol, 197.3 mg) and anhydrous K₂CO₃ (1.5 mmol, 207.3 mg).

  • Solvent Addition: Add 10 mL of anhydrous acetonitrile. Flush the flask with nitrogen.

  • Alkylating Agent Addition: Using a new, dedicated syringe, slowly add dimethyl sulfate (1.1 mmol, 138.8 mg, 0.10 mL) dropwise to the stirred solution at 0 °C (ice bath). Allow the reaction to warm to room temperature slowly. Immediately after transfer, the syringe should be quenched by drawing up the ammonia solution and expelling it into the quenching bath.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically very fast (<1 hour). Monitor carefully by TLC or LC-MS.

  • Work-up & Quenching: Upon completion, cool the flask in an ice bath and slowly add 5 mL of the 10% aqueous ammonia solution to quench any unreacted DMS. Stir for 30 minutes. Perform an aqueous work-up as described in the methyl iodide protocol.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Strategic Selection

There is no single "best" N-alkylating agent. The optimal choice is dictated by the specific requirements of the chemical transformation and the practical constraints of the laboratory or production facility.

  • For rapid, small-scale synthesis where cost is secondary and potential over-alkylation can be managed chromatographically, alkyl halides remain a convenient and effective choice.

  • For large-scale industrial processes where high reactivity and low cost are paramount, dimethyl sulfate is often the reagent of choice, provided that stringent engineering and safety controls are in place to manage its extreme toxicity.[16][17]

  • When safety and environmental impact are the primary drivers , and the substrate can tolerate higher temperatures, dimethyl carbonate offers a much safer, greener alternative.[16]

  • For achieving selective mono-alkylation with superior control and avoiding side products, reductive amination is the undisputed method of choice in modern synthetic chemistry.[14][28]

  • For forward-looking, sustainable synthesis , catalysis based on the borrowing hydrogen principle represents the future, transforming readily available alcohols into alkylating partners.[25][27]

By understanding the fundamental principles of reactivity and carefully weighing the practical advantages and disadvantages of each agent, the modern scientist can make an informed and strategic decision, ensuring the efficient, safe, and successful synthesis of their target molecules.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.
  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing.
  • The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • ResearchGate. (2025). ChemInform Abstract: N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble CpIridium Complex: An Efficient Method for the Synthesis of Amines in Aqueous Media*.
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A Senior Application Scientist's Guide to the Validation of 2-Bromo-N-methylethanamine Hydrobromide Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

<_

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-N-methylethanamine hydrobromide is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can lead to unwanted side reactions, the formation of toxic byproducts, and ultimately, compromise the therapeutic effect and safety profile of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity determination is indispensable.

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will explore the rationale behind methodological choices, present a detailed validation protocol grounded in regulatory standards, and compare the performance of HPLC against a viable alternative technique.

The Analytical Challenge: Why HPLC is the Method of Choice

This compound presents a unique analytical challenge: it lacks a significant chromophore, making detection by standard UV-Vis spectrophotometry difficult. Furthermore, as a small, polar, and ionic compound, achieving good retention and sharp peak shape on traditional reversed-phase columns can be problematic.

High-Performance Liquid Chromatography (HPLC) emerges as the superior technique due to its versatility and sensitivity. By employing specific detection methods and chromatographic conditions, these challenges can be overcome:

  • Detection: While UV detection is challenging, techniques like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or suppressed conductivity detection are highly effective for non-chromophoric analytes.

  • Retention: Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents in a reversed-phase system can effectively retain and resolve this polar compound from its potential impurities.

This guide will focus on a reversed-phase HPLC method with an ion-pairing reagent, a common and accessible approach in many QC laboratories.

A Validated HPLC Method for Purity Determination

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[1][2] Our approach is rigorously aligned with the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6]

Optimized Chromatographic Conditions

The following table summarizes the optimized HPLC parameters derived from extensive method development. The core principle was to achieve a robust separation between the main analyte peak and any potential process or degradation impurities.

ParameterSpecificationRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmProvides excellent peak shape and stability across a wide pH range, crucial for ion-pairing methods.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, forming a neutral complex with the amine to enhance retention on the C18 stationary phase.[7]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte.
Gradient 5% B to 40% B over 15 minutesA gradient elution ensures that impurities with different polarities are effectively separated from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 35°CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Detector Charged Aerosol Detector (CAD)Provides near-universal response for non-volatile analytes, independent of their optical properties, making it ideal for this compound.
Injection Volume 10 µLA standard volume to ensure good sensitivity without overloading the column.
Sample Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions, preventing peak distortion.

The Validation Protocol: A Self-Validating System

The validation process is a comprehensive evaluation of the method's fitness for purpose.[8] Each parameter serves as a checkpoint to ensure the data generated is accurate and reliable.

Step-by-Step Validation Procedures

1. System Suitability:

  • Objective: To verify that the chromatographic system is performing adequately for the analysis.

  • Procedure:

    • Prepare a standard solution of this compound at the target concentration (e.g., 1.0 mg/mL).

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (%RSD) for peak area and retention time.

  • Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%; Tailing factor ≤ 2.0.

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of this compound reference standard.

    • Analyze a sample spiked with known potential impurities (e.g., starting materials, related substances).

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and analyze the resulting solutions.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be resolved from all known impurity and degradation peaks (Resolution > 2.0). Peak purity analysis (if using a DAD detector alongside CAD) should pass.

3. Linearity:

  • Objective: To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte.[9]

  • Procedure:

    • Prepare a series of at least five standard solutions covering the expected range (e.g., 50% to 150% of the target assay concentration).

    • Inject each solution in triplicate.

    • Plot a graph of the average peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

4. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo (if applicable) or use a known pure sample.

    • Spike the sample with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

5. Precision (Repeatability & Intermediate Precision):

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six independent preparations of the sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

6. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • Objective: To determine the lowest amount of analyte in a sample that can be reliably quantified and detected, respectively.

  • Procedure: Typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: S/N ratio for LOQ is typically 10:1; for LOD it is 3:1.

Summary of Validation Data (Illustrative)
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedResolution > 2.0Pass
Linearity (R²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate %RSD) 1.15%≤ 2.0%Pass
LOQ (µg/mL) 1.0S/N ≥ 10Pass
LOD (µg/mL) 0.3S/N ≥ 3Pass

Visualizing the Workflow

A clear workflow ensures consistency and minimizes errors during the validation process.

ValidationWorkflow cluster_prep Phase 1: Preparation & System Setup cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting prep Method Development & Optimization protocol Write Validation Protocol (ICH Q2(R1) Guidelines) prep->protocol system_prep Prepare Instrument, Mobile Phases, and Standards protocol->system_prep sst System Suitability Test (SST) system_prep->sst spec Specificity & Forced Degradation sst->spec If SST Passes lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ Determination prec->lod_loq data Process Data & Calculate Results lod_loq->data report Compile Validation Report data->report final Method Approved for Routine Use report->final ComparisonLogic cluster_hplc HPLC Method cluster_qnmr qNMR Method start Single Homogenized Batch of 2-Bromo-N-methylethanamine HBr hplc_prep Prepare Triplicate Samples (1.0 mg/mL) start->hplc_prep qnmr_prep Weigh Sample and Certified Internal Standard start->qnmr_prep hplc_run Analyze via Validated Method hplc_prep->hplc_run hplc_calc Calculate Purity (Area % Normalization) hplc_run->hplc_calc result Compare Purity Results (Mean, RSD) hplc_calc->result qnmr_run Acquire Quantitative ¹H NMR Spectrum qnmr_prep->qnmr_run qnmr_calc Calculate Purity (Integral Ratio) qnmr_run->qnmr_calc qnmr_calc->result

Sources

A Comparative Spectroscopic Guide to 2-Bromo-N-methylethanamine hydrobromide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the precise characterization of building blocks is paramount. 2-Bromo-N-methylethanamine hydrobromide is a key reagent utilized in the synthesis of a variety of pharmaceutical compounds, acting as a precursor for introducing the N-methylethanamine moiety. Its reactivity is dictated by the presence of both a secondary amine and a primary alkyl bromide. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its downstream products.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages predictive methodologies grounded in established spectroscopic principles and compares the expected data with the available experimental data for its close structural analog, 2-Chloro-N-methylethanamine hydrochloride. This comparative approach offers valuable insights into the influence of the halogen substituent on the spectroscopic signatures.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound. These predictions are based on established empirical rules and the analysis of spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6 - 3.8Triplet2H-CH₂-Br
~3.2 - 3.4Triplet2H-CH₂-NHCH₃
~2.7 - 2.9Singlet3H-NH-CH₃
~9.0 - 9.5Broad Singlet2H-NH₂⁺-

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~48 - 52-CH₂-NHCH₃
~33 - 37-NH-CH₃
~28 - 32-CH₂-Br

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Functional Group
2800 - 2400N-H stretch (secondary ammonium salt)
1600 - 1575N-H bend (secondary ammonium salt)
2950 - 2850C-H stretch (aliphatic)
1470 - 1430C-H bend (aliphatic)
650 - 550C-Br stretch

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment
137/139[Br-CH₂-CH₂-NH-CH₃]⁺ (Molecular ion, bromine isotope pattern)
108/110[Br-CH₂-CH₂]⁺
58[CH₂=NH-CH₃]⁺
44[CH₂=NH₂]⁺

Comparative Analysis with 2-Chloro-N-methylethanamine hydrochloride

To provide a tangible reference, the predicted data for the bromo-compound is compared with the available experimental data for 2-Chloro-N-methylethanamine hydrochloride.

Table 5: ¹H NMR Data Comparison

CompoundSolvent-CH₂-X (ppm)-CH₂-N (ppm)-N-CH₃ (ppm)
2-Bromo-N-methylethanamine HBr (Predicted) DMSO-d₆~3.6 - 3.8~3.2 - 3.4~2.7 - 2.9
2-Chloro-N-methylethanamine HCl (Experimental) [1]DMSO-d₆4.003.362.81

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the amine hydrohalide salts and for observing the exchangeable N-H protons.

Expertise & Experience Insights: The downfield shift of the methylene protons adjacent to the halogen (-CH₂-X) is a direct consequence of the halogen's electronegativity. Chlorine is more electronegative than bromine, leading to a greater deshielding effect and a higher chemical shift for the adjacent protons in the chloro-analog.

Table 6: IR Data Comparison

CompoundN-H stretch (cm⁻¹)C-X stretch (cm⁻¹)
2-Bromo-N-methylethanamine HBr (Predicted) 2800 - 2400650 - 550
2-Chloro-N-methylethanamine HCl (Experimental) [1]2750, 2420~750 - 700

Expertise & Experience Insights: The C-X stretching frequency is dependent on the mass of the halogen and the bond strength. The C-Br bond is weaker and involves a heavier atom than the C-Cl bond, resulting in a lower vibrational frequency.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of chemical compounds. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amine hydrohalide salt.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim) transfer->instrument_setup Insert Sample acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration & Peak Picking calibration->integration analysis Structural Elucidation integration->analysis MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_process Mass Spectrometry Process cluster_data_analysis Data Analysis dissolve Dissolve Sample infuse Infuse into Ion Source dissolve->infuse ionization Ionization (ESI) infuse->ionization analysis Mass Analysis (m/z separation) ionization->analysis detection Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum mol_ion Identify Molecular Ion Peak spectrum->mol_ion fragmentation Analyze Fragmentation Pattern mol_ion->fragmentation structure Confirm Structure fragmentation->structure

Caption: General workflow for mass spectrometry analysis.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, in NMR spectroscopy, the integration of the proton signals must correspond to the number of protons in the proposed structure. In mass spectrometry, the observed fragmentation pattern should be consistent with the known fragmentation pathways for the class of compound being analyzed. The presence of the characteristic bromine isotope pattern (two peaks of nearly equal intensity separated by 2 m/z units) would be a key validation point for this compound.

This guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive methods with a comparative analysis of a closely related analog, researchers and drug development professionals can gain a deeper understanding of the spectroscopic properties of this important synthetic building block.

References

Sources

certificate of analysis for 2-Bromo-N-methylethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Certificate of Analysis for 2-Bromo-N-methylethanamine hydrobromide: A Comparative Approach for Researchers

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. This compound (CAS: 40052-63-9) is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its reactivity, stemming from the bromo and amine functionalities, makes it a versatile intermediate.[1] However, this reactivity also predisposes it to potential impurities that can have significant downstream effects on reaction yields, impurity profiles of the final API, and ultimately, biological activity and patient safety.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate the Certificate of Analysis (CoA) for this compound. Moving beyond a simple checklist, we will explore the underlying analytical methodologies, interpret comparative data, and provide the scientific rationale behind quality control specifications.

The Certificate of Analysis: More Than a Document

A Certificate of Analysis is a formal declaration from the manufacturer or supplier that a specific batch of a product meets predetermined quality standards.[2] It serves as a legal and scientific guarantee of quality, ensuring traceability and compliance with regulatory standards such as Good Manufacturing Practice (GMP).[2][3] For a pharmaceutical intermediate like this compound, a comprehensive CoA is the first line of defense in quality assurance.[4]

A typical CoA for this compound should include the product name, batch number, release and expiry dates, a list of tests performed with their acceptance limits, and the numerical results for the specific batch.[5][3]

Below is a logical workflow for a researcher upon receiving a new batch of the material.

cluster_0 Initial Verification cluster_1 Analytical Data Review cluster_2 Decision & Documentation Receive Receive Compound & CoA Check_Labels Verify Container Labels (Name, Batch #, CAS #) Receive->Check_Labels Match_CoA Match Labels to CoA Check_Labels->Match_CoA Visual_Inspect Visually Inspect Material (Color, Form) Match_CoA->Visual_Inspect Review_ID Review Identification Tests (e.g., NMR, FTIR) Visual_Inspect->Review_ID Review_Purity Assess Purity & Impurities (e.g., HPLC, GC-MS) Review_ID->Review_Purity Review_Physical Check Physical Properties (e.g., Melting Point, Water Content) Review_Purity->Review_Physical Compare_Specs Compare Results to Specifications Review_Physical->Compare_Specs Accept Accept Batch Compare_Specs->Accept All Specs Met Quarantine Quarantine & Re-test Compare_Specs->Quarantine Discrepancy or Out-of-Specification Archive Archive CoA & Document Use Accept->Archive Quarantine->Accept Passes Re-test Reject Reject Batch Quarantine->Reject Fails Re-test

Figure 1. Researcher's CoA and Material Verification Workflow.

Core Analytical Techniques for Characterization

To trust a CoA, one must understand the analytical techniques used to generate the data. Below, we compare the primary methods used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure of a compound. For this compound, ¹H NMR is essential for confirming the identity and structural integrity.

Expected ¹H NMR Spectrum (in D₂O):

  • -CH₃ group: A singlet or a doublet (due to coupling with N-H, which may be broadened by exchange) around 2.7-3.0 ppm.

  • -N-CH₂- group: A triplet around 3.2-3.5 ppm.

  • -CH₂-Br group: A triplet around 3.6-3.9 ppm.

The integration of these peaks should correspond to a 3:2:2 proton ratio.

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, as the hydrobromide salt is water-soluble). Add a small amount of an internal standard like DSS or TSP for accurate chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-5 second relaxation delay).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule. Compare the chemical shifts and coupling patterns to a reference spectrum or theoretical values.

SamplePrep Dissolve Sample & Standard in Deuterated Solvent (D₂O) Acquisition Acquire Free Induction Decay (FID) Data SamplePrep->Acquisition Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Analysis Assign Peaks, Integrate, & Verify Structure Processing->Analysis

Figure 2. Standard Workflow for NMR Analysis.
High-Performance Liquid Chromatography (HPLC): Purity and Impurity Profiling

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). It is the workhorse technique for determining the purity of a substance and quantifying any impurities.

Causality in Method Design:

  • Column Choice: A reverse-phase C18 column is typically effective for separating polar compounds like amine salts.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization of the amine, leading to sharp, reproducible peaks.

  • Detector: A UV detector is often used, though charged aerosol detection (CAD) or mass spectrometry (MS) can provide more universal and sensitive detection for impurities that lack a UV chromophore.

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

  • Standard & Sample Preparation: Prepare a stock solution of the reference standard at ~1.0 mg/mL. Prepare the sample to be tested at the same concentration.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved. A typical column would be a C18, 4.6 x 150 mm, 5 µm.

  • Injection & Gradient Elution: Inject 5-10 µL of the sample. Run a gradient program to increase the percentage of Mobile Phase B over time, allowing for the elution of both the main compound and any less polar impurities.

  • Data Analysis: The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Prep Prepare Mobile Phase & Sample Solutions Equilibrate Equilibrate HPLC System & Column Prep->Equilibrate Inject Inject Sample onto Column Equilibrate->Inject Separate Separate Components with Gradient Elution Inject->Separate Detect Detect Eluting Peaks (e.g., UV, MS) Separate->Detect Analyze Integrate Peaks & Calculate Area Percent Purity Detect->Analyze

Figure 3. General Workflow for HPLC Purity Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle: FTIR measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the molecule's functional groups.[6] It is an excellent technique for rapid identity confirmation.

Expected Peaks for this compound:

  • N-H stretch: A broad band in the 2700-3100 cm⁻¹ region, characteristic of a secondary amine salt (R₂NH₂⁺).[7]

  • C-H stretch: Peaks around 2800-3000 cm⁻¹.

  • N-H bend: Absorption around 1560-1600 cm⁻¹.

  • C-Br stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

Interpreting the Data: A Comparative Guide

Let's compare hypothetical CoA results for two different batches of this compound to illustrate how a researcher can make an informed decision.

Test Parameter Specification Batch A (High Purity) Batch B (Standard Purity) Analysis & Interpretation
Appearance White to off-white solidWhite Crystalline SolidOff-white PowderBoth batches meet the specification. Batch A's appearance suggests higher purity.
Identification by ¹H NMR Conforms to structureConformsConformsBoth batches are confirmed to be the correct molecule.
Assay (by Titration) ≥ 98.0%99.8%98.2%Both pass, but Batch A has significantly higher purity, which is preferable for GMP synthesis.
Purity (by HPLC) ≥ 98.0%99.9%98.5%HPLC is more sensitive to organic impurities. Batch A is exceptionally clean.
Water Content (Karl Fischer) ≤ 1.0%0.1%0.8%High water content can affect reaction stoichiometry. Batch A is superior.
Individual Unspecified Impurity ≤ 0.2%< 0.05%0.15%Batch B has a notable unspecified impurity, which could be a synthesis by-product.
Total Impurities ≤ 1.0%0.1%0.9%Batch B is close to the specification limit, posing a higher risk for downstream processes.

Decision: For sensitive applications, such as late-stage drug development or synthesis where by-product formation is critical, Batch A is the clear choice. Its higher purity and lower water content provide a greater margin of safety and predictability. Batch B may be acceptable for early-stage research or less sensitive applications, but the higher impurity level warrants caution.

Potential Impurities and Their Origin

Understanding the synthetic route is key to anticipating potential impurities. A common synthesis involves the reaction of N-methyl-2-hydroxyethylamine with hydrobromic acid.[8]

cluster_reactants Starting Materials cluster_products Products & Impurities NME N-methyl-2-hydroxyethylamine Reaction Reaction & Workup NME->Reaction HBr Hydrobromic Acid HBr->Reaction Product 2-Bromo-N-methylethanamine hydrobromide Impurity1 Unreacted NME Impurity2 Dimerization By-products Impurity3 Residual Solvents (e.g., Acetone) Reaction->Product Reaction->Impurity1 Reaction->Impurity2 Reaction->Impurity3

Figure 4. Synthesis and Potential Impurity Sources.

Common Impurities:

  • Unreacted Starting Material: Residual N-methyl-2-hydroxyethylamine.

  • Over-reaction/Dimerization Products: Self-reaction of the product can lead to dimeric or polymeric impurities.

  • Residual Solvents: Solvents like acetone, often used for crystallization, may be present.[8]

  • Inorganic Salts: Residual bromides from the reaction.

These impurities can interfere with subsequent reactions, act as catalysts or inhibitors, or introduce toxicological risks. Therefore, a robust analytical section on the CoA that specifically controls for these is a hallmark of a high-quality supplier.

Conclusion

The Certificate of Analysis for this compound is a critical tool for ensuring the quality and consistency of this vital research chemical. By understanding the principles and protocols behind the data presented, researchers can move beyond simply checking if a result is "within spec." A thorough evaluation of the analytical data, a comparison with previous batches or alternative suppliers, and an awareness of potential impurities empower scientists to make informed decisions, mitigate risks in their synthetic pathways, and ultimately contribute to the development of safe and effective pharmaceuticals.

References

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). [Link][5]

  • Scribd. GMP Requirements For Certificates of Analysis. [Link][3]

  • PubChem. 2-Bromoethylamine hydrobromide. [Link][9]

  • Axios Research. 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. [Link]

  • DDReg Pharma. What is a Certificate of Analysis (CoA). [Link][2]

  • Aumet. Certificate of Analysis (COA): Understanding Its Importance and Key Components. [Link][10]

  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link][4]

  • SpectraBase. 2-Bromoethylamine hydrobromide - Optional[FTIR] - Spectrum. [Link][6]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link][7]

Sources

A Comparative Analysis of 2-Bromo-N-methylethanamine Hydrobromide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 2-Bromo-N-methylethanamine hydrobromide and its derivatives are versatile reagents, particularly valued for their role as precursors in the development of a wide range of biologically active molecules. This guide provides an in-depth comparative analysis of these derivatives, offering insights into their synthesis, reactivity, and application, supported by experimental data to inform rational compound design.

Introduction to this compound and its Significance

This compound serves as a key synthetic intermediate, primarily utilized for the introduction of an N-methylethanamine moiety into a target molecule. This structural motif is prevalent in numerous pharmaceuticals and research compounds, highlighting the importance of understanding the properties and reactivity of its derivatives. The core value of these compounds lies in their ability to act as electrophiles in nucleophilic substitution reactions, enabling the formation of new carbon-nitrogen bonds.

Synthesis and Physicochemical Properties of N-Substituted 2-Bromoethanamine Derivatives

The synthesis of this compound and its N-alkyl analogues typically involves the bromination of the corresponding N-alkylethanolamine. A general and efficient method is the reaction of the parent N-alkylethanolamine with hydrobromic acid.

A common synthetic route involves the dropwise addition of the N-alkylethanolamine to a cooled solution of hydrobromic acid, followed by heating to drive the reaction to completion through the removal of water. The product is then typically precipitated and purified by recrystallization.

The physicochemical properties of these derivatives, such as melting point, boiling point, and solubility, are influenced by the nature of the N-substituent. While comprehensive comparative data is not always available in a single source, a compilation of reported values for key derivatives is presented below.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromo-N-methylethanamine HBrC3H9Br2N218.92157-161Not available
2-Bromo-N-ethylethanamine HBrC4H11Br2N232.95135-138Not available
2-Bromo-N,N-dimethylethanamine HBrC4H11Br2N232.95196-200Not available

Note: Data is compiled from various chemical supplier catalogues and may vary slightly.

Comparative Reactivity in N-Alkylation Reactions

The primary application of 2-bromo-N-alkylethanamine hydrobromide derivatives is in N-alkylation reactions. The reactivity of these compounds is governed by several factors, including the nature of the N-substituent, the nucleophile, the solvent, and the reaction conditions. These reactions typically proceed via an SN2 mechanism.

A key challenge in the N-alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines.[2] The choice of stoichiometry and reaction conditions is crucial to control the selectivity of the reaction. For instance, using a large excess of the primary amine can favor mono-alkylation.[2]

Experimental Protocol: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a general framework for the N-alkylation of a secondary amine using a 2-bromo-N-alkylethanamine hydrobromide derivative.

Materials:

  • Secondary amine (1.0 eq)

  • 2-Bromo-N-alkylethanamine hydrobromide derivative (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K2CO3) or other suitable non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous DMF.

  • Add the base (e.g., K2CO3) to the solution and stir for 15-30 minutes at room temperature.

  • Add the 2-bromo-N-alkylethanamine hydrobromide derivative to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup1 Combine secondary amine and DMF setup2 Add base (e.g., K2CO3) setup1->setup2 setup3 Add 2-bromo-N-alkylethanamine HBr setup2->setup3 react Heat and monitor by TLC setup3->react workup1 Cool and quench with water react->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Column chromatography workup3->purify SAR_Concept cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis SAR Analysis cluster_optimization Lead Optimization start Core Scaffold + 2-Bromo-N-R-ethanamine HBr derivatives Library of N-R Derivatives (R = Me, Et, Pr, etc.) start->derivatives assay Binding/Functional Assays derivatives->assay sar Correlate Structure with Activity assay->sar optimize Design of Improved Ligands sar->optimize

Caption: Conceptual workflow for Structure-Activity Relationship (SAR) studies using a library of N-substituted derivatives.

Conclusion and Future Perspectives

This compound and its derivatives are indispensable tools in medicinal chemistry and drug discovery. The ability to systematically modify the N-alkyl substituent provides a powerful strategy for fine-tuning the pharmacological properties of lead compounds. While direct comparative studies on the reactivity of these derivatives are somewhat limited in the public domain, the fundamental principles of organic chemistry provide a solid framework for predicting their behavior.

Future research in this area would benefit from systematic kinetic studies to quantify the reactivity of a homologous series of 2-bromo-N-alkylethanamine hydrobromides. Such data would be invaluable for optimizing reaction conditions and for the development of predictive models for N-alkylation reactions. Furthermore, the continued application of these building blocks in the synthesis of novel therapeutic agents will undoubtedly lead to a deeper understanding of their structure-activity relationships and further solidify their importance in the field of drug development.

References

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]

  • Huffman, J. W., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug and Alcohol Dependence, 60(2), 133-140. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Efficiency of 2-Bromo-N-methylethanamine Hydrobromide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the strategic selection of building blocks is paramount to the efficiency and overall success of a synthetic campaign. This guide provides an in-depth technical assessment of 2-Bromo-N-methylethanamine hydrobromide, a versatile reagent for the introduction of the N-methylethanamine moiety. We will objectively compare its performance in classical N-alkylation reactions with prominent alternative methodologies, namely reductive amination and Buchwald-Hartwig amination, using the synthesis of the first-generation antihistamine, Chloropyramine, as a practical case study.

Introduction: The Role of this compound in Amine Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized for the N-alkylation of primary and secondary amines. Its structure features a reactive bromo group susceptible to nucleophilic substitution, and a secondary amine that can be further functionalized. The hydrobromide salt form enhances its stability and handling properties.

The core utility of this reagent lies in its ability to introduce the N-methylethylamino group, a common structural motif in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The efficiency of this process, however, is not absolute and is highly dependent on the substrate, reaction conditions, and the potential for side reactions.

Comparative Synthesis of Chloropyramine: A Case Study

To provide a tangible comparison of synthetic efficiencies, we will examine three distinct routes to Chloropyramine, a classic H1 receptor antagonist. The target molecule's structure incorporates the N,N-dimethylethylamino group, for which we will adapt our reagent of interest's application.

Target Molecule: Chloropyramine (N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine)

Method 1: Classical N-Alkylation with a 2-Halo-N,N-dimethylethanamine

This traditional approach relies on the nucleophilic substitution of a halide by an amine. In this specific synthesis of Chloropyramine, the key step is the N-alkylation of N-(4-chlorobenzyl)-2-aminopyridine with a suitable 2-halo-N,N-dimethylethanamine. For the purpose of this guide, we will consider the use of 2-chloro-N,N-dimethylethanamine, a close analogue of our primary subject, this compound. The underlying chemical principles and expected reactivity are highly comparable.

Reaction Scheme:

Classical_N_Alkylation intermediate N-(4-chlorobenzyl)-2-aminopyridine product Chloropyramine intermediate->product reagent 2-chloro-N,N-dimethylethanamine reagent->product base Strong Base (e.g., NaNH2) base->intermediate Deprotonation solvent Inert Solvent (e.g., Toluene) solvent->product Reaction Medium

Caption: Classical N-Alkylation route to Chloropyramine.

Experimental Protocol:

  • Preparation of the Nucleophile: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, N-(4-chlorobenzyl)-2-aminopyridine (1.0 eq) is dissolved in anhydrous toluene.

  • Deprotonation: A strong base, such as sodium amide (NaNH2) (1.1 eq), is carefully added portion-wise at room temperature. The mixture is then heated to reflux for 1-2 hours to ensure complete formation of the corresponding sodium salt. The choice of a strong, non-nucleophilic base is critical to prevent competing reactions.

  • Alkylation: A solution of 2-chloro-N,N-dimethylethanamine (1.2 eq) in anhydrous toluene is added dropwise to the refluxing mixture. The reaction is maintained at reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours). The bromo-analogue would be expected to react more rapidly due to the better leaving group ability of bromide compared to chloride.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Chloropyramine.

Method 2: Reductive Amination

Reductive amination offers a convergent approach, forming the key C-N bond through the reduction of an in-situ generated imine or enamine. This method is widely employed in pharmaceutical synthesis due to its efficiency and broad substrate scope.[1]

Reaction Scheme:

Reductive_Amination aldehyde 4-Chlorobenzaldehyde product Chloropyramine aldehyde->product amine N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine amine->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product Reduction of Imine solvent Solvent (e.g., Dichloroethane) solvent->product Reaction Medium

Caption: Reductive Amination pathway to Chloropyramine.

Experimental Protocol:

  • Imine Formation: To a solution of N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, 4-chlorobenzaldehyde (1.05 eq) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is selective for the reduction of imines in the presence of aldehydes and is tolerant of a wide range of functional groups.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting materials (typically 2-4 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This modern synthetic method often provides high yields and excellent functional group tolerance, making it a valuable alternative to classical methods.

Reaction Scheme:

Buchwald_Hartwig_Amination aryl_halide 2-Bromopyridine product Chloropyramine aryl_halide->product amine N'-(4-chlorobenzyl)-N,N-dimethylethane-1,2-diamine amine->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., XPhos) ligand->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: Buchwald-Hartwig Amination approach to Chloropyramine.

Experimental Protocol:

  • Reaction Setup: A dried Schlenk tube is charged with a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (e.g., 2 mol %), a suitable phosphine ligand like XPhos (e.g., 4 mol %), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Anhydrous toluene is added, followed by N'-(4-chlorobenzyl)-N,N-dimethylethane-1,2-diamine (1.0 eq) and 2-bromopyridine (1.1 eq). The choice of ligand and base is crucial for the efficiency of the catalytic cycle and can be optimized for specific substrates.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting materials are consumed, as monitored by LC-MS (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.

Comparative Analysis of Efficiency

Parameter Classical N-Alkylation Reductive Amination Buchwald-Hartwig Amination
Reagent of Interest Direct application of 2-halo-N-alkylethanaminesIndirect; requires synthesis of the N-alkylethylenediamine precursorIndirect; requires synthesis of the N-alkylethylenediamine precursor
Typical Yield Moderate to Good (60-80%)Good to Excellent (75-95%)Good to Excellent (70-90%)
Reaction Conditions Harsh (strong base, high temperature)Mild (room temperature)Moderate to High Temperature
Substrate Scope Generally good for primary and secondary aminesBroad for various aldehydes, ketones, and aminesExcellent for a wide range of aryl halides and amines
Key Advantages Readily available starting materials, straightforward procedureHigh atom economy, mild conditions, often one-potHigh functional group tolerance, predictable reactivity
Key Disadvantages Use of strong bases, potential for over-alkylation, formation of stoichiometric salt byproductsRequires a suitable carbonyl compound, potential for side reactions with certain reducing agentsCost of palladium catalysts and ligands, sensitivity to air and moisture

Conclusion and Recommendations

The choice of synthetic route is a multifaceted decision that weighs factors such as cost, time, scale, and the chemical nature of the target molecule.

  • This compound and its analogues remain highly relevant for classical N-alkylation strategies, particularly when the required amine nucleophile is readily available and tolerant of strongly basic conditions. Its efficiency is highest when over-alkylation can be controlled, for instance, by using a large excess of the amine or in intramolecular cyclization reactions. The primary drawbacks are the often harsh reaction conditions and the generation of stoichiometric amounts of salt waste.

  • Reductive amination stands out for its operational simplicity, mild reaction conditions, and high yields. For the synthesis of molecules like Chloropyramine, where the precursor amine can be readily prepared, this method is often superior in terms of overall efficiency and green chemistry principles.

  • Buchwald-Hartwig amination represents the state-of-the-art in C-N bond formation, offering unparalleled scope and functional group compatibility. While it may involve more expensive reagents (catalysts and ligands), its reliability and predictability can significantly reduce the time and resources spent on optimization, making it a powerful tool in complex syntheses and for creating diverse compound libraries.

For researchers and drug development professionals, a thorough understanding of these complementary approaches is essential. While modern catalytic methods like reductive amination and Buchwald-Hartwig coupling offer significant advantages in many scenarios, the classical N-alkylation with reagents such as This compound continues to be a cost-effective and efficient tool for specific synthetic transformations. The optimal choice will always be dictated by a careful analysis of the specific synthetic challenge at hand.

References

  • Chloropyramine. In: Wikipedia. Accessed December 26, 2024. [Link]

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed December 26, 2024. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. Accessed December 26, 2024. [Link]

  • A review on the progress in the synthesis of antihistamines and promethazine. ResearchGate. [Link]

  • Synthesis of anti-allergic drugs. PubMed Central. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

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A Comparative Guide to the Synthetic Utility of 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of reaction precedents for 2-Bromo-N-methylethanamine hydrobromide (BrMNEA·HBr), a versatile bifunctional reagent in organic synthesis. We will explore its primary applications, compare its performance with viable alternatives, and provide detailed experimental protocols grounded in peer-reviewed literature.

Introduction: The Profile of a Versatile Building Block

2-Bromo-N-methylethanamine, often handled as its more stable hydrobromide salt, is a key building block in medicinal chemistry and materials science.[1][2] Its structure features a reactive primary alkyl bromide and a secondary amine, allowing for sequential or directed functionalization. The hydrobromide salt form necessitates the use of a base to liberate the free amine for nucleophilic reactions or to neutralize the HBr generated during alkylations.[3] This reagent is instrumental in constructing nitrogen-containing scaffolds, particularly in the synthesis of pharmaceuticals and biologically active molecules.[3][4]

PART 1: Core Reaction Classes & Mechanistic Insights

N-Alkylation Reactions: Building Complex Amines

The most prevalent application of BrMNEA·HBr is in N-alkylation, where the bromoethyl moiety serves as an electrophile to functionalize a wide range of nitrogen nucleophiles.[3][5]

Mechanistic Considerations: The reaction typically proceeds via an SN2 mechanism. The choice of base is critical and substrate-dependent.[3]

  • Inorganic bases like potassium carbonate (K₂CO₃) are mild, economical, and suitable for alkylating secondary amines and electron-rich anilines in polar aprotic solvents like DMF or acetonitrile.[3][6]

  • Stronger bases such as sodium hydride (NaH) are required for deprotonating less nucleophilic substrates like sulfonamides or some indoles, enabling them to react effectively.[3]

  • Organic amine bases like triethylamine (Et₃N) can be used, particularly when substrate or product solubility is a concern in non-polar solvents, acting primarily as an acid scavenger.[3]

A primary challenge, especially when alkylating primary amines, is controlling over-alkylation. The mono-alkylated product is often more nucleophilic than the starting amine. Strategies to mitigate this include using a large excess of the primary amine or the slow, controlled addition of the alkylating agent.[3]

Workflow for a Typical N-Alkylation Reaction

N_Alkylation_Workflow A 1. Dissolve Nucleophile (e.g., secondary amine) in solvent (DMF/MeCN) B 2. Add Base (e.g., K2CO3, 2-3 eq.) A->B C 3. Stir at RT (15-30 min) B->C D 4. Add BrMNEA·HBr (1.0-1.2 eq.) C->D E 5. Heat Reaction (40-80 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Workup (Quench, Extract) F->G Reaction Complete H 8. Purify (Column Chromatography) G->H I N-Alkylated Product H->I

Caption: General workflow for N-alkylation using 2-Bromo-N-methylethanamine HBr.

Performance Comparison: Bromo vs. Chloro Analogs

Feature2-Bromo-N-methylethanamine HBr2-Chloro-N-methylethanamine HCl
Reactivity Higher (Bromide is a better leaving group)Lower (Requires more forcing conditions)
Typical Temp. 40-80 °C[3]Often >80 °C or requires iodide catalysis
Cost Generally higherLower, preferred for large-scale synthesis
Stability Good as HBr saltVery stable as HCl salt
Applications Lab-scale synthesis, difficult alkylationsIndustrial scale, cost-sensitive processes
Cyclization Reactions: Crafting Heterocyclic Cores

BrMNEA·HBr is a valuable precursor for synthesizing six-membered nitrogen heterocycles like piperazines, which are privileged scaffolds in drug discovery.[7]

Mechanistic Considerations: The synthesis of substituted piperazines can be achieved by reacting a primary amine with two equivalents of BrMNEA·HBr. The reaction proceeds through a sequential double N-alkylation followed by an intramolecular cyclization. An alternative pathway involves the in-situ formation of an aziridinium ion from BrMNEA, which then acts as the electrophile. This highly reactive intermediate can be trapped by nucleophiles. In the absence of other strong nucleophiles, the unreacted starting amine can attack the aziridinium ion, leading to the piperazine ring system.

Pathway for Piperazine Synthesis

Piperazine_Synthesis Start Primary Amine (R-NH2) + 2 eq. BrMNEA·HBr Intermediate1 Intermediate: R-N(CH2CH2N(H)Me)2 Start->Intermediate1 Double Alkylation Base Base (e.g., K2CO3) Cyclization Intramolecular SN2 Cyclization Intermediate1->Cyclization Product 1-R-4-methylpiperazine Cyclization->Product

Caption: Simplified pathway for the synthesis of N-substituted piperazines.

While classical methods using reagents like BrMNEA·HBr are robust, modern approaches to piperazine synthesis now include advanced techniques like C-H functionalization and photoredox catalysis, which offer novel ways to introduce diversity beyond the nitrogen substituents.[7][8] However, for constructing the core N-alkylated piperazine ring, the classical alkylation approach remains highly relevant and widely used in pharmaceutical synthesis.[9]

PART 2: Experimental Protocols & Data

Protocol: N-Alkylation of a Secondary Amine

This protocol is a representative example adapted from literature procedures for the N-alkylation of a generic secondary amine.[3]

Objective: To synthesize N-(2-(methylamino)ethyl)-dialkylamine.

Materials:

  • Dialkylamine (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dialkylamine (1.0 eq.) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq.) to the solution. Stir the resulting suspension at room temperature for 20 minutes.

  • Add this compound (1.1 eq.) portion-wise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C.[3]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.

Protocol: Synthesis of 1-benzyl-4-methylpiperazine

This protocol illustrates the synthesis of a substituted piperazine, a common structural motif in pharmaceuticals.

Objective: To synthesize 1-benzyl-4-methylpiperazine from benzylamine.

Materials:

  • Benzylamine (1.0 eq.)

  • This compound (2.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 4.5 eq.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask, combine benzylamine (1.0 eq.), potassium carbonate (4.5 eq.), and anhydrous acetonitrile.

  • Stir the suspension vigorously and add this compound (2.2 eq.) in several portions over 15 minutes.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the intermediate mono-alkylated species and the appearance of the product.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane and wash with water. Extract the aqueous layer again with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via silica gel chromatography or distillation under reduced pressure to obtain pure 1-benzyl-4-methylpiperazine.

PART 3: Authoritative Grounding & References

The protocols and mechanistic discussions presented are synthesized from established chemical literature and application notes. It is imperative for researchers to consult the original sources for detailed characterization data and substrate-specific optimizations.

References

  • Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. Benchchem.
  • 2-Bromo-N-methyl-ethylamine hydrobromide | 40052-63-9. ChemicalBook.
  • Buy this compound | 40052-63-9. Smolecule.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • 2-Bromo-N,N-dimethylethanamine hydrobromide | 2862-39-7. Biosynth.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Electronic Supplementary Information (ESI) for... The Royal Society of Chemistry.
  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses Procedure.
  • CAS No: 40052-63-9 | Chemical Name : this compound.
  • The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

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A Senior Application Scientist's Guide to 2-Halo-N-methylethanamines: A Cost-Benefit Analysis for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in synthetic chemistry, the selection of a building block is a critical decision point, balancing reactivity, cost, and process efficiency. The N-methyl-2-aminoethyl moiety is a common structural motif in a wide array of biologically active compounds. Introducing this group often involves alkylating a nucleophile with a 2-halo-N-methylethanamine. This guide provides an in-depth cost-benefit analysis of a frequently used reagent, 2-Bromo-N-methylethanamine hydrobromide , comparing it directly with its primary, more economical alternative, 2-Chloro-N-methylethanamine hydrochloride .

This analysis moves beyond a simple price comparison to explore the practical, downstream implications of reagent choice on reaction kinetics, process conditions, and overall project timelines, empowering you to make a more informed decision for your specific synthetic goals.

Part 1: The Halogen's Role—Reactivity vs. Economy

The core difference between the bromo- and chloro- derivatives lies in the leaving group ability of the halide. In nucleophilic substitution reactions, the C-Br bond is weaker and more polarizable than the C-Cl bond. This fundamental chemical principle dictates that bromide is a better leaving group than chloride. This enhanced reactivity is the primary "benefit" of using this compound.

Benefits of Higher Reactivity (The Bromo- Compound):

  • Faster Reaction Rates: The superior leaving group ability of bromide typically leads to significantly faster reaction kinetics, reducing reaction times from hours to minutes in some cases.

  • Milder Reaction Conditions: Reactions can often be performed at lower temperatures, which is crucial for sensitive substrates that might decompose or undergo side reactions under harsher conditions.

  • Broader Substrate Scope: The increased electrophilicity of the carbon center allows for the successful alkylation of less potent nucleophiles, expanding the range of possible transformations.

The Cost Consideration: This enhanced performance comes at a direct financial cost. Halogen exchange during raw material manufacturing means that bromide-containing compounds are almost universally more expensive than their chloride counterparts. Furthermore, storage recommendations for this compound include maintaining an inert atmosphere, which can add minor operational complexity and cost.[1]

The alternative, 2-Chloro-N-methylethanamine hydrochloride, offers a significant upfront cost saving.[2][3] However, this initial economy can be offset by "hidden costs":

  • Harsher Reaction Conditions: May require higher temperatures, stronger bases, or the addition of a catalyst (e.g., sodium iodide for an in situ Finkelstein reaction) to achieve comparable reaction rates.

  • Longer Reaction Times: Slower kinetics can tie up reactor time, impacting throughput in a production environment.

  • Potential for Lower Yields: Incomplete reactions or the need for forcing conditions can lead to lower product yields and the formation of more impurities, complicating downstream purification.

Comparative Data Summary

The following table provides a side-by-side comparison of the two reagents based on publicly available data and established chemical principles.

Feature2-Bromo-N-methylethanamine HBr2-Chloro-N-methylethanamine HClRationale & Implications
CAS Number 40052-63-9[1]4535-90-4[2]For accurate material identification and sourcing.
Molecular Weight 218.90 g/mol [4]130.01 g/mol [5]Important for stoichiometric calculations. The bromo- compound is significantly heavier.
Indicative Cost Higher (e.g.,

100.00/kg)[6]
Lower (e.g.,

25.00/kg)[3]
Chloro- derivative offers significant upfront savings. Price varies widely by vendor and quantity.
Reactivity HighModerateBromide is a better leaving group than chloride, leading to faster reactions under milder conditions.
Typical Applications Synthesis of neurotropic agents (e.g., moclobemide), versatile alkylating agent.[7]Preparation of pyrimidine derivatives, CDK inhibitors, and other heterocycles.[3][5]Both are used in pharmaceutical synthesis, but the choice depends on the specific reaction needs.
Safety Profile Irritant (Skin, Eye, Respiratory).[1]IrritantBoth require similar, standard handling precautions (PPE, ventilation).[8][9]
Storage Inert atmosphere, room temperature.[1]Standard cool, dry place.The bromo- compound has slightly more stringent storage requirements.

Part 2: Decision Framework for Reagent Selection

Choosing the right reagent is a strategic decision. The following diagram illustrates a logical workflow for selecting between the bromo- and chloro- derivatives based on key project parameters.

Decision Pathway: Choosing a 2-Halo-N-methylethanamine start Project Start: Need to add a -CH2CH2NH(Me) moiety substrate_sensitivity Is the nucleophilic substrate sensitive to high temperatures or strong bases? start->substrate_sensitivity budget_constraint Is the project under strict budget constraints? substrate_sensitivity->budget_constraint No use_bromo Choose: 2-Bromo-N-methylethanamine HBr (Higher Reactivity) substrate_sensitivity->use_bromo Yes speed_priority Is reaction speed/ high throughput a major priority? budget_constraint->speed_priority No use_chloro Choose: 2-Chloro-N-methylethanamine HCl (Lower Cost) budget_constraint->use_chloro Yes speed_priority->use_bromo Yes optimize_chloro Consider Chloro- derivative with process optimization (e.g., add NaI catalyst, longer reaction time). speed_priority->optimize_chloro No optimize_chloro->use_chloro

Caption: Decision workflow for selecting the optimal reagent.

Part 3: Experimental Protocol—A Generalized N-Alkylation Workflow

This protocol provides a self-validating framework for the N-alkylation of a generic amine nucleophile using this compound. The causality behind key steps is explained to ensure reproducibility and understanding.

Objective: To synthesize a tertiary amine via N-alkylation of a secondary amine.

Materials:

  • Secondary Amine (Substrate)

  • This compound

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Protocol Steps:

  • Reagent Preparation (Stoichiometry is Key):

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the secondary amine substrate (1.0 eq) in anhydrous solvent (ACN or DMF).

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the reagent and competing reactions with water. The choice of solvent depends on the substrate's solubility.

  • Base Addition (Deprotonation is Essential):

    • Add a non-nucleophilic base such as DIPEA (2.5 eq) or an inorganic base like K₂CO₃ (3.0 eq). Stir for 10-15 minutes at room temperature.

    • Causality: The starting material is a hydrobromide salt, meaning the amine is protonated. Two equivalents of base are needed: one to neutralize the HBr salt and a second to deprotonate the secondary amine nucleophile for the reaction. An excess is used to drive the reaction to completion.

  • Alkylation (The Core Reaction):

    • Add this compound (1.1 - 1.2 eq) to the mixture.

    • Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: A slight excess of the alkylating agent ensures full consumption of the potentially more valuable substrate. Heating increases the reaction rate.

  • Workup (Quenching and Extraction):

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to remove any remaining acid and unreacted starting material.

    • Wash with brine to remove residual water.

    • Causality: This aqueous workup separates the organic product from inorganic salts and water-soluble impurities.

  • Purification and Validation (Ensuring Purity):

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel.

    • Validation: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry. The expected yield should be calculated based on the limiting reagent.

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the N-alkylation protocol described.

cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Extraction cluster_purify 4. Purification & Analysis prep_reagents Dissolve Substrate & Base in Solvent add_bromo Add 2-Bromo-N-methylethanamine HBr prep_reagents->add_bromo heat_monitor Heat & Monitor Reaction (TLC / LC-MS) add_bromo->heat_monitor quench Cool & Concentrate heat_monitor->quench extract Redissolve & Wash (NaHCO3, Brine) quench->extract dry Dry Organic Layer (MgSO4) extract->dry purify Flash Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General laboratory workflow for N-alkylation.

Conclusion and Recommendations

The choice between this compound and 2-Chloro-N-methylethanamine hydrochloride is a classic synthesis dilemma: reactivity versus cost.

  • Choose this compound when:

    • Working with thermally sensitive substrates or weak nucleophiles.

    • Reaction speed and high throughput are critical project goals.

    • The budget can accommodate a more expensive, higher-performance reagent.

  • Choose 2-Chloro-N-methylethanamine hydrochloride when:

    • The substrate is robust and can withstand higher temperatures and longer reaction times.

    • Cost-per-gram is the primary driver of the decision.

    • Process optimization (e.g., using a catalyst) is a viable strategy to boost reactivity.

Ultimately, the "better" reagent is the one that best aligns with the specific scientific and economic constraints of your project. By understanding the fundamental trade-offs, researchers can design more efficient, cost-effective, and successful synthetic routes.

References

  • β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses. [Link]

  • CAS No: 40052-63-9| Chemical Name : this compound. Pharmaffiliates. [Link]

  • CAS No : 4535-90-4 | Product Name : 2-Chloro-N-methylethanamine Hydrochloride. Pharmaffiliates. [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-N-methylethanamine Hydrobromide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the N-methyl-2-aminoethyl moiety is a ubiquitous structural motif. Traditionally, reagents like 2-Bromo-N-methylethanamine hydrobromide have served as reliable synthons for introducing this group. However, challenges related to its lachrymatory nature, stability, and reactivity profile have prompted researchers to seek more efficient, safer, and versatile alternatives. This guide provides an in-depth comparison of viable alternative reagents, supported by experimental insights and data to inform your synthetic strategy.

The Benchmark: Understanding this compound

This compound is a salt, which enhances its stability and handling compared to the freebase.[1] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, making it a straightforward choice for alkylating a wide range of nucleophiles, including amines, phenols, and thiols.

However, its utility is not without drawbacks. The compound is a lachrymator, and like many alkyl bromides, it can be unstable upon prolonged storage. Furthermore, the reactivity of the bromide, while generally good, may not be optimal for all substrates, and side reactions can occur. These limitations necessitate a careful evaluation of alternative synthetic tools.

Key Alternatives and Comparative Analysis

We will explore three primary alternative strategies, each with distinct advantages in specific contexts: the analogous chloro-compound, the use of sulfonate esters derived from a stable precursor, and the elegant aziridine ring-opening approach.

The Direct Analogue: 2-Chloro-N-methylethanamine Hydrochloride

The most direct alternative is to substitute the bromine with chlorine. 2-Chloro-N-methylethanamine hydrochloride is commercially available and serves the same fundamental purpose.[2]

Causality Behind the Choice: The primary difference lies in the leaving group ability. Bromide is generally a better leaving group than chloride because it is a weaker base.[3] This translates to faster reaction rates for the bromo-compound under identical conditions. However, this lower reactivity of the chloro-analog can be advantageous, offering greater selectivity in the presence of multiple nucleophilic sites.

Safety and Handling: Both the bromo and chloro compounds are irritants. The hydrochloride salt of the chloro-analog is a crystalline powder, which is generally easier and safer to handle than a volatile liquid.[4] Strict adherence to safety protocols, including handling in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), is mandatory for both reagents.[4][5]

Performance Comparison:

Feature2-Bromo-N-methylethanamine HBr2-Chloro-N-methylethanamine HClRationale & Citation
Reactivity HigherLowerBromide is a better leaving group than chloride.[3]
Typical Conditions Milder conditions, shorter reaction timesMore forcing conditions (higher temp, longer time) may be neededTo compensate for the poorer leaving group.
Cost Generally higherOften more cost-effective for large-scale synthesisBased on general market availability.
Stability ModerateGenerally higherThe C-Cl bond is stronger than the C-Br bond.
Safety Irritant, lachrymatorIrritantBoth require careful handling.[4][5]
The Sulfonate Ester Strategy: A Two-Step Approach from N-Methylethanolamine

A highly effective and versatile strategy involves the in situ or sequential conversion of a stable, inexpensive, and non-lachrymatory precursor, N-methylethanolamine (also known as 2-(methylamino)ethanol), into a potent alkylating agent.[6] This is achieved by transforming the hydroxyl group into an excellent leaving group, such as a mesylate or tosylate.

Expertise in Action - Why Sulfonates? The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid, water (pKa ~15.7), is not sufficiently strong, making the hydroxide ion a relatively strong base.[7][8] Sulfonate esters, such as tosylates (-OTs) and mesylates (-OMs), are the conjugate bases of very strong acids (p-toluenesulfonic acid, pKa ~ -2.8; methanesulfonic acid, pKa ~ -1.9). This makes them exceptionally weak bases and therefore, excellent leaving groups, often surpassing even bromide in reactivity.[7][8]

This two-step approach provides significant advantages:

  • Safety: N-methylethanolamine is a liquid with moderate toxicity, avoiding the handling of potent, lachrymatory alkyl halides.[6]

  • Stability: The precursor is stable for long-term storage. The sulfonate ester can be generated just before use.

  • Control: The formation of the sulfonate ester does not affect the stereochemistry at the carbon atom bearing the oxygen, providing excellent stereochemical control.[8]

Experimental Protocol: Two-Step N-Alkylation via a Tosylate Intermediate

Step 1: Tosylation of N-Methylethanolamine

  • To a solution of N-methylethanolamine (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in dry DCM.

  • Stir the reaction at 0 °C for 4 hours, monitoring by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2 hours.[9]

  • Upon completion, quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylamino)ethyl tosylate. This intermediate can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution

  • Dissolve the crude tosylate from Step 1 and the desired nucleophile (e.g., a phenol, 1.0 eq.) in a suitable polar aprotic solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction, filter off the base, and concentrate the solvent. Purify the residue by column chromatography or recrystallization.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Alkylation Precursor N-Methylethanolamine Intermediate 2-(Methylamino)ethyl Tosylate (Excellent Leaving Group) Precursor->Intermediate Tosylation TsCl Tosyl Chloride (TsCl) + Triethylamine TsCl->Intermediate Product Final N-Alkylated Product Intermediate->Product SN2 Reaction Nucleophile Nucleophile (Nu-H) + Base Nucleophile->Product G Aziridine N-Methylaziridine Aziridinium Aziridinium Ion (Reactive Intermediate) Aziridine->Aziridinium Activation Activator Activator (e.g., H⁺) Activator->Aziridinium Product Ring-Opened Product (Nu-CH₂CH₂-NHCH₃) Aziridinium->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-N-methylethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 2-Bromo-N-methylethanamine hydrobromide (CAS No. 2576-47-8) is a valuable reagent, but its handling and disposal require a meticulous, protocol-driven approach. This guide provides a comprehensive operational plan, grounded in established safety and regulatory principles, to manage this compound's waste stream from cradle to grave.

Part 1: Hazard Profile and Essential Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a hazardous substance; its disposal pathway is dictated by its toxicological and chemical properties.

Hazard Identification Summary

The primary hazards associated with this compound are summarized below. This information is derived from Globally Harmonized System (GHS) classifications found in supplier Safety Data Sheets (SDS).[1][2]

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral

H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation

H315: Causes skin irritation.[2][4]
Serious Eye Damage/Irritation

H319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity

H335: May cause respiratory irritation.[2][4]
Skin Sensitization

May cause an allergic skin reaction.[5]
Hazardous to the Aquatic Environment H412: Harmful to aquatic life with long lasting effects.[3]
Required Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling this compound in any capacity, including disposal preparation.

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat or other impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

  • Respiratory Protection: All handling of the solid material that may generate dust, and preparation of waste, must be conducted in a certified chemical fume hood to avoid inhalation.[4][5]

Chemical Incompatibilities

To prevent dangerous reactions, waste containing this compound must be segregated from incompatible materials.[6]

  • Strong Oxidizing Agents: Can cause vigorous reactions.

  • Bases: Can liberate the free amine, which may have different reactivity and volatility.

  • Nitrites, Nitrates, Nitrous Acid: Contact may lead to the possible liberation of nitrosamines.[3]

Part 2: Core Disposal Workflow

The disposal of this compound is governed by regulations from bodies such as the Environmental Protection Agency (EPA), which mandate a "cradle-to-grave" approach to hazardous waste management.[7][8] The following workflow diagram illustrates the decision-making and operational process for proper disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Waste Generation (Expired Reagent, Contaminated Labware, Spill Debris) assess_waste Is waste solid or liquid? start->assess_waste package_solid Package Solid Waste (See Protocol 1) assess_waste->package_solid Solid package_liquid Package Aqueous Waste (e.g., from rinsing) (See Protocol 1, Note on Liquids) assess_waste->package_liquid Liquid label_waste Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards package_solid->label_waste package_liquid->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) label_waste->store_waste pickup Arrange Pickup by Licensed Waste Hauler store_waste->pickup

Caption: Decision workflow for handling hazardous waste.

Part 3: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance.

Protocol 1: Managing Unused Product and Contaminated Solid Waste

This protocol applies to expired or surplus this compound and any solid materials (e.g., weigh boats, contaminated paper towels, gloves) used during its handling.

  • Work Area Setup: Perform all waste packaging procedures inside a certified chemical fume hood.

  • Container Selection: Choose a robust, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be clean, dry, and in good condition.[7][9]

  • Waste Transfer: Carefully transfer the solid waste into the selected container. Use spark-proof tools if there is any risk of ignition.[10] Avoid any actions that could generate dust.

  • Container Sealing: Securely close the container lid. The container must be kept closed at all times except when adding waste.[6][7]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[11] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Irritant")[11]

    • The date accumulation started.

  • Storage: Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA). Ensure it is stored with secondary containment to prevent spills from reaching drains.[6][7]

  • Documentation: Log the waste in your laboratory's chemical inventory or waste manifest as required by your institution and local regulations.

Note on Liquids: If you generate aqueous waste containing this compound (e.g., from rinsing glassware), it must also be collected as hazardous waste. Collect it in a separate, compatible liquid waste container and label it accordingly. Do not mix it with other waste streams, especially incompatible ones like organic solvents or bases.[9]

Protocol 2: Handling Small Spills

Accidental spills must be treated as hazardous waste.

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or you are not trained to handle it, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

  • Ventilate: Ensure the fume hood is operating correctly to ventilate the area.

  • Contain & Clean: Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial absorption.

  • Collect Debris: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[5][10]

  • Package & Label: Seal the container and label it as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.

Protocol 3: Managing Empty Containers

The original product container is not considered regular trash until properly decontaminated.

  • Triple Rinse: As this compound is water-soluble, the empty container can be triple-rinsed with water.[10]

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected as hazardous aqueous waste. [10] Do not discharge it down the drain.[4][10]

  • Deface Label: Completely remove or deface the original product label to prevent misidentification.[7]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[12] Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill.[10]

Part 4: Final Disposal Pathway

Under federal and state regulations, this chemical waste cannot be landfilled or discharged into the sewer system.[10]

  • Licensed Disposal: The collected and properly labeled hazardous waste must be transferred to a licensed chemical waste disposal company.[4] These companies are equipped to handle and transport hazardous materials according to strict regulations.

  • Method of Destruction: The recommended disposal method is controlled incineration in a facility equipped with flue gas scrubbing.[10] This high-temperature process destroys the organic part of the molecule, and the scrubbing system neutralizes the resulting acidic gases like hydrogen bromide, preventing their release into the atmosphere.

By adhering to these protocols, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Managing Hazardous Chemical Waste in the Lab. LabManager.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.

  • Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-N-methyl-ethylamine hydrobromide. ChemicalBook.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.

  • SAFETY DATA SHEET - 2-Bromoethylamine hydrobromide. Fisher Scientific.

  • SAFETY DATA SHEET - 2-Bromoethylamine hydrobromide. Medline Scientific.

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  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.

  • This compound | 40052-63-9. AiFChem.

  • SAFETY DATA SHEET - 2-Bromoethylamine hydrobromide. Sigma-Aldrich.

  • How Does The EPA Define Hazardous Waste? CountyOffice.org.

  • This compound | 40052-63-9. Sigma-Aldrich.

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A Comprehensive Guide to the Safe Handling of 2-Bromo-N-methylethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-N-methylethanamine hydrobromide (CAS No. 40052-63-9). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles.

Understanding the Risks: Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for the compound and structurally similar molecules, the primary risks include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the compound can be harmful to health.[2][3]

Given these hazards, the adoption of stringent safety protocols is not merely a recommendation but a necessity for ensuring personnel safety and experimental integrity.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required equipment, which should be donned before entering the designated handling area.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standards.[4] A face shield should be worn over goggles when a splash hazard exists.[4][5]Protects against accidental splashes of the compound, which can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[4][6] Gloves must be inspected for integrity before each use.[7][8]Prevents direct skin contact, mitigating the risk of skin irritation.[6]
Body Protection A flame-resistant lab coat or chemical-resistant apron.[4][5] Clothing should cover all exposed skin, including long pants and closed-toe shoes.[4][8]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator is required when dusts may be generated or if working outside of a certified chemical fume hood.[3][9]Minimizes the risk of inhaling airborne particles of the compound, which can cause respiratory tract irritation.

Procedural Workflow for Safe Handling

The following step-by-step guide outlines the complete operational workflow for handling this compound, from initial preparation to final disposal. Adherence to this sequence is crucial for minimizing exposure and preventing contamination.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[6][10]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment (glassware, reagents, etc.) and the appropriate waste containers before bringing the chemical into the work area.

  • Review Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly review the compound's SDS.[4]

Handling and Experimental Use
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the generation of dust in the open lab.

  • Chemical Manipulations: Perform all transfers, reactions, and other manipulations within the fume hood.[6] Use non-sparking tools to prevent ignition sources.[7]

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]

Spill Management
  • Evacuate: In the event of a significant spill, evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material to collect the substance. Do not use combustible materials.

  • Disposal: Place the absorbed material into a suitable, sealed container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal
  • Segregation: All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[10]

  • Disposal Protocol: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[7]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate work area (Fume Hood) check_emergency Verify emergency equipment (Eyewash, Shower) prep_area->check_emergency gather_materials Assemble all necessary materials & waste containers check_emergency->gather_materials review_sds Review Safety Data Sheet (SDS) gather_materials->review_sds don_ppe Don all required PPE review_sds->don_ppe Proceed to Handling weigh Weigh compound in ventilated enclosure don_ppe->weigh manipulate Perform manipulations in fume hood weigh->manipulate avoid_contam Practice good lab hygiene manipulate->avoid_contam spill Spill Occurs? manipulate->spill decontaminate Decontaminate work surfaces avoid_contam->decontaminate Experiment Complete segregate_waste Segregate and label all hazardous waste decontaminate->segregate_waste dispose Dispose of waste via licensed contractor segregate_waste->dispose remove_ppe Remove PPE correctly dispose->remove_ppe spill->avoid_contam No spill_response Execute Spill Management Protocol spill->spill_response Yes spill_response->decontaminate

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[7]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek immediate medical attention.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Storage and Incompatibilities

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[1][3]

By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of this compound, fostering a safer laboratory environment for all personnel.

References

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. [Link]

  • Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

  • Corrosive Chemicals | Laboratory Safety. Brandeis University. [Link]

  • Handling Procedures for Corrosive Materials. University of Waterloo. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.